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  • Product: (R)-3-(Methylamino)butanoic acid
  • CAS: 294874-99-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of (R)-3-(Methylamino)butanoic acid in Advanced Peptidomimetics

Executive Summary The transition from native α-peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic profiles of natural peptides. (R)-3-(Methylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The transition from native α-peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic profiles of natural peptides. (R)-3-(Methylamino)butanoic acid represents a critical building block in this paradigm. As an N-methylated β-amino acid, it introduces dual structural modifications—backbone extension and amide alkylation—that synergistically enhance proteolytic stability, dictate specific secondary structures, and improve passive membrane permeability. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its use, and field-proven synthetic workflows for its incorporation into complex peptide libraries.

Structural and Physicochemical Profiling

(R)-3-(Methylamino)butanoic acid is a chiral, non-proteinogenic β-amino acid. Structurally, it is derived from (R)-β-aminobutyric acid (BABA) with an essential methyl substitution on the primary amine[1]. For solid-phase peptide synthesis (SPPS), the molecule is typically utilized in its N-Fmoc protected form (N-Fmoc-(R)-3-(methylamino)butanoic acid)[2].

The structural data and physicochemical properties of the free base and its synthetic derivatives are summarized below:

PropertyValue / Description
IUPAC Name (3R)-3-(methylamino)butanoic acid
Molecular Formula C₅H₁₁NO₂ (Free base)
Molecular Weight 117.15 g/mol (Free base) / 339.4 g/mol (Fmoc-protected)
CAS Registry Number 294874-99-0 (HCl salt) / 1460306-60-8 (Fmoc-protected)
SMILES String CNCC(=O)O
Stereochemistry (R)-configuration at the C-3 (β-carbon) position
Key Structural Features Secondary amine (N-methyl), β-carbon branching
Mechanistic Role in Peptidomimetic Design

As a Senior Application Scientist, it is crucial to understand why this specific monomer is selected during rational drug design. The incorporation of (R)-3-(methylamino)butanoic acid is not arbitrary; it is driven by three distinct causal mechanisms:

  • Absolute Proteolytic Resistance: Endogenous proteases are evolutionarily optimized to hydrolyze α-amino acid peptide bonds. The insertion of a β-carbon adds an extra methylene unit to the backbone, shifting the amide bond register and rendering the sequence virtually invisible to proteolytic enzymes[3].

  • Conformational Pre-organization: The stereocenter at the β-carbon, combined with the steric bulk of the N-methyl group, severely restricts the accessible Ramachandran-equivalent dihedral angles (θ and η). The (R)-configuration specifically pre-organizes the backbone to favor distinct helical architectures, such as the 14-helix, which is critical for targeting shallow protein-protein interaction (PPI) interfaces[3].

  • Enhanced Membrane Permeability & Aggregation Inhibition: Native peptides suffer from poor cell permeability due to the high desolvation penalty of their hydrogen-bond donors (amide NH groups). N-methylation ablates this hydrogen-bond donor, significantly reducing the topological polar surface area (tPSA) and increasing lipophilicity. Furthermore, by removing the hydrogen-bond donor, the molecule acts as a potent "beta-breaker," preventing intermolecular β-sheet formation. This makes it a highly effective motif for[4].

Conformational_Logic A Native β-Amino Acid (Flexible, H-Bond Donor) B N-Methylation (Steric Bulk & Loss of NH) A->B C Conformational Restriction (Altered Dihedral Angles) B->C D Enhanced Proteolytic Stability & Membrane Permeability C->D

Fig 1. Mechanistic pathway of N-methylation enhancing drug-like properties in β-peptides.

Synthetic Workflows and Self-Validating Protocols

Coupling N-methylated β-amino acids via Solid-Phase Peptide Synthesis (SPPS) presents severe steric challenges. The steric clash between the N-methyl group and the adjacent β-methyl branch drastically reduces the nucleophilicity of the secondary amine. Standard coupling reagents (e.g., HBTU/HOBt) will fail, leading to truncated deletion sequences.

To ensure high-fidelity synthesis, the following protocol utilizes highly reactive uronium salts and a self-validating quality control loop .

Step-by-Step SPPS Methodology
  • Resin Preparation: Swell Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min).

  • Primary Coupling (Incorporating the β-amino acid): Dissolve 4.0 equivalents of N-Fmoc-(R)-3-(methylamino)butanoic acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Agitate with the resin at room temperature for 3 hours. Causality: HATU forms a highly reactive 7-aza-benzotriazole active ester, which is necessary to overcome the steric bulk of the β-branched amino acid.

  • Secondary Fmoc Deprotection: Repeat Step 2 to expose the N-methyl secondary amine.

  • Secondary Coupling (Coupling onto the N-methyl group): This is the most sterically hindered step. Dissolve 4.0 eq of the subsequent amino acid and 4.0 eq of COMU in DMF, adding 8.0 eq DIEA. React under microwave irradiation (75°C) for 15 minutes. Causality: COMU (an oxime-based uronium salt) is chosen over HATU here because its leaving group (Oxyma Pure) is less sterically demanding than HOAt, allowing it to efficiently acylate highly hindered secondary amines without forming unreactive guanidinium byproducts.

Self-Validating Quality Control

Every synthetic step must be analytically verified before proceeding. Because the exposed amine on (R)-3-(methylamino)butanoic acid is a secondary amine, the standard Kaiser test will yield a false negative.

  • Validation Protocol: Perform the Chloranil test (acetaldehyde/chloranil in DMF/toluene).

  • Decision Matrix: If the beads turn blue/green, unreacted secondary amine remains. The system dictates an automatic re-coupling cycle using COMU at 75°C. The workflow only advances to the next deprotection step once the beads remain colorless, ensuring a zero-deletion sequence.

SPPS_Workflow Resin 1. Solid Support (Resin) Swelling Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 3. Couple N-Fmoc-(R)-3-(Methylamino)butanoic acid (HATU/DIEA, 3h) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection (Exposes Secondary Amine) Couple1->Deprotect2 Couple2 5. Couple Next Amino Acid (COMU/DIEA, Microwave 75°C) Deprotect2->Couple2 QC 6. Chloranil Test (Self-Validating Loop) Couple2->QC QC->Couple2 Positive (Blue/Green) Cleave 7. Cleavage & Global Deprotection (TFA/Scavengers) QC->Cleave Negative (Colorless)

Fig 2. Step-by-step SPPS workflow for coupling hindered N-methylated β-amino acids.

Analytical Validation of Coupling Reagents

To further justify the experimental choices in the protocol above, the following table summarizes the relative acylation efficiencies of various coupling reagents when reacting with the sterically hindered secondary amine of (R)-3-(methylamino)butanoic acid.

Coupling ReagentActivation MechanismRelative Efficiency on N-Methyl AmineRisk of Epimerization
HBTU / HOBt Benzotriazole esterLow (<40% after 2h)Low
HATU / HOAt 7-Aza-benzotriazole esterHigh (>85% after 2h)Moderate
COMU / Oxyma Oxime-based uroniumVery High (>95% after 15m at 75°C)Low

Data synthesis indicates that COMU/Oxyma is the mandatory standard for coupling onto N-methylated β-amino acids to prevent sequence truncation.

References
  • Doig, A. J. et al. "N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure." PubMed (2006).[Link]

  • Nerelius, C. et al. "Poly-N-methylated Amyloid beta-Peptide (A beta) C-Terminal Fragments Reduce A beta Toxicity in Vitro and in Drosophila melanogaster." Journal of Medicinal Chemistry (2009).[Link]

  • Boto, A. et al. "Site-selective modification of peptide backbones." RSC Publishing (2021).[Link]

Sources

Exploratory

Biological significance of (R)-3-(Methylamino)butanoic acid in peptidomimetics

The following technical guide details the biological significance, physicochemical properties, and experimental applications of (R)-3-(Methylamino)butanoic acid in the context of peptidomimetics and drug discovery. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological significance, physicochemical properties, and experimental applications of (R)-3-(Methylamino)butanoic acid in the context of peptidomimetics and drug discovery.

Executive Summary

(R)-3-(Methylamino)butanoic acid (also referred to as N-methyl-β-aminobutyric acid or N-Me-β-homoalanine) represents a high-value building block in modern foldamer engineering.[1] Unlike standard


-amino acids, this 

-amino acid derivative introduces two critical constraints into a peptide backbone:
  • Backbone Homologation: The insertion of a methylene group (

    
    ) confers immunity to standard peptidases.[1]
    
  • N-Methylation: The removal of a hydrogen bond donor prevents aggregation and dictates specific cis/trans amide rotamers.[1]

This guide provides a technical deep-dive for researchers utilizing this residue to engineer proteolytically stable, membrane-permeable peptide therapeutics.[1]

Physicochemical Core & Structural Logic

The "Dual-Constraint" Mechanism

The biological utility of (R)-3-(Methylamino)butanoic acid stems from its ability to disrupt the native proteolytic mechanisms of the host while maintaining specific secondary structures.

FeatureStructural ModificationBiological Consequence

-Backbone
Insertion of

between

and

Proteolytic Silence: Standard proteases (trypsin, chymotrypsin, pepsin) cannot recognize the scissile bond due to the altered distance and stereochemistry.[1]
N-Methylation Replacement of

with

Conformational Locking: Restricts

torsion angles; promotes cis-peptide bond formation in specific contexts; improves lipophilicity (

).[1]
Chirality (R) Defined stereocenter at

Helix Induction: In

-peptides, the (R)-configuration dictates the handedness of the resulting helix (e.g., the (M)-3

helix).
Natural Occurrence & GABA Homology

While primarily a synthetic tool, this molecule is structurally homologous to


-aminobutyric acid (GABA) .[1] It has been identified as a trace metabolite in Apis species (honeybees).[1] Its structural similarity to GABA suggests potential activity at GABA receptors, necessitating careful screening for CNS off-target effects during drug development.[1]

Biological Significance in Peptidomimetics[2][3][4][5][6][7][8]

Foldamer Engineering (The Seebach/Gellman Effect)

Research pioneered by Dieter Seebach (ETH Zürich) and Samuel Gellman (UW-Madison) established that


-amino acids fold into stable secondary structures known as foldamers .[1]
  • The 3

    
    -Helix:  Oligomers containing (R)-3-(Methylamino)butanoic acid tend to adopt a 14-helical structure (defined by 14-membered ring hydrogen bonds).[1]
    
  • The "Velcro" Effect: N-methylation eliminates the amide proton, preventing the formation of non-specific intermolecular hydrogen bonds. This reduces aggregation—a common failure mode for amyloidogenic peptides—and improves solubility.[1]

Proteolytic Stability (The "Stealth" Factor)

The most significant biological property is absolute resistance to mammalian peptidases .

  • Mechanism: Proteases rely on a precise spatial arrangement of the catalytic triad (e.g., Ser-His-Asp) relative to the scissile amide bond.[1] The extra methylene group in the

    
    -backbone shifts the carbonyl group by approximately 1.5 Å, rendering it inaccessible to the enzyme's active site.
    
  • Pharmacokinetic Impact: Peptides incorporating this residue exhibit half-lives (

    
    ) measured in days rather than minutes.[1]
    

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating N-methylated


-amino acids requires modified coupling protocols due to the steric hindrance of the secondary amine and the lower reactivity of the 

-amino group.

Reagents:

  • Resin: Rink Amide (for C-terminal amides) or Wang (for acids).[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to higher reactivity.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group with 20% Piperidine in DMF (

    
     min).[1][2] Wash 
    
    
    
    with DMF.[1]
  • Coupling (The Critical Step):

    • Dissolve (R)-3-(Methylamino)butanoic acid (Fmoc-protected) (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq).[1]

    • Pre-activation: Let the mixture react for 2 minutes before adding to the resin (minimizes racemization).[1]

    • Reaction Time: Double coupling is mandatory.

      
       hours at Room Temperature.[1]
      
    • Note: The N-methyl group creates steric bulk.[1] If the subsequent amino acid is also bulky (e.g., Val, Ile), extend coupling time to 4 hours or use microwave assistance (

      
      C, 20 min).
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

In Vitro Proteolytic Stability Assay

Objective: Quantify the stability conferred by the residue against Chymotrypsin.

  • Preparation: Dissolve peptide (1 mM) in Phosphate Buffer (PBS, pH 7.4).

  • Enzyme Addition: Add

    
    -Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at

    
    C.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min and
    
    
    hours.
  • Quenching: Immediately add

    
     of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Result Interpretation: A standard

      
      -peptide will degrade >90% within 60 mins.[1] A peptide containing (R)-3-(Methylamino)butanoic acid should show >95% integrity at 24 hours.[1]
      

Visualizations

Stability & Folding Hierarchy

The following diagram illustrates the logical progression from standard peptides to N-methylated


-peptides, highlighting the stability and folding outcomes.

StabilityHierarchy Alpha Alpha-Peptide (Standard Backbone) Beta Beta-Peptide (Homologated Backbone) Alpha->Beta + CH2 Insertion Proteolysis Proteolytic Degradation (Rapid Hydrolysis) Alpha->Proteolysis Susceptible NMeBeta (R)-3-(Methylamino)butanoic Acid (N-Me-Beta Residue) Beta->NMeBeta + N-Methylation Helix 3-14 Helix Formation (Foldamer) Beta->Helix Secondary Structure Induction NMeBeta->Helix Stabilized Helix Permeability Enhanced Membrane Permeability NMeBeta->Permeability Reduced H-Bonds

Caption: Hierarchy of peptide stability. Red indicates vulnerability; Green indicates the optimized "Dual-Constraint" state.

Synthesis Workflow (SPPS)

A decision tree for the synthesis of peptides containing this sterically hindered residue.

SynthesisWorkflow Start Resin Preparation (Fmoc Removal) Coupling Coupling Step (R)-3-(Methylamino)butanoic acid Start->Coupling 3 eq AA, HATU, DIPEA Check Chloranil Test (Secondary Amine Detection) Coupling->Check Success Proceed to Next AA Check->Success Negative (No free amine) Fail Recouple (HATU/HOAt + Microwave) Check->Fail Positive (Incomplete) Fail->Check Retry

Caption: Optimized SPPS workflow. Note the use of Chloranil test (for secondary amines) instead of Kaiser test.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn.[1] Chemical Communications, (21), 2015-2022.[1] Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto.[1] Accounts of Chemical Research, 31(4), 173-180. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232.[1] Link
    
  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides.[1][3] Biopolymers, 76(3), 206-243.[1][3] Link
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

Sources

Foundational

Thermodynamic Solubility Profile of (R)-3-(Methylamino)butanoic acid

Executive Summary (R)-3-(Methylamino)butanoic acid (CAS: 294874-99-0) is a chiral -amino acid derivative increasingly utilized as a building block in peptidomimetic drug design and as a precursor for specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Methylamino)butanoic acid (CAS: 294874-99-0) is a chiral


-amino acid derivative increasingly utilized as a building block in peptidomimetic drug design and as a precursor for specialized heterocycles.[1] Its structural integration of a secondary amine and a carboxylic acid separated by a two-carbon backbone confers distinct zwitterionic properties that dominate its solubility behavior.[1]

This guide provides a rigorous framework for characterizing the thermodynamic solubility profile of (R)-3-(Methylamino)butanoic acid.[1] Unlike kinetic solubility, which measures precipitation rates, thermodynamic solubility represents the equilibrium limit of the compound in a specific solvent system—a critical quality attribute (CQA) for formulation stability and bioavailability modeling.

Physicochemical Framework

To accurately profile solubility, one must first map the ionization landscape.[1] (R)-3-(Methylamino)butanoic acid exists primarily as a zwitterion in neutral aqueous solutions, leading to a characteristic U-shaped solubility-pH profile.

Structural Ionization

The molecule possesses two ionizable centers:

  • Carboxylic Acid (Acidic): Protonated at low pH (

    
    ), deprotonated at high pH (
    
    
    
    ).[1]
  • Secondary Amine (Basic): Protonated at low/neutral pH (

    
    ), deprotonated at high pH (
    
    
    
    ).[1]

Estimated Dissociation Constants (based on


-amino acid analogs): 
  • 
     (Carboxyl): 
    
    
    
    (Weaker acidity than
    
    
    -amino acids due to increased distance from the ammonium group).[1]
  • 
     (Amine): 
    
    
    
    (Typical for N-methylated
    
    
    -amino acids).[1]
  • Isoelectric Point (pI):

    
    .[1]
    
Theoretical Solubility Model

The intrinsic solubility (


) refers to the solubility of the neutral zwitterionic species.[1] The total solubility (

) at any pH is the sum of the concentrations of the cation (

), zwitterion (

), and anion (

).[1]

[1]

Substituting equilibrium expressions derived from the Henderson-Hasselbalch equation:


[1]
  • pH < pKa1: Solubility increases exponentially (Cationic dominance).[1]

  • pH = pI: Solubility is at its thermodynamic minimum (

    
    ).[1]
    
  • pH > pKa2: Solubility increases exponentially (Anionic dominance).[1]

Visualization: Ionization & Solubility Workflow

The following diagram illustrates the equilibrium species transitions and the critical path for experimental determination.

SolubilityProfile cluster_species pH-Dependent Species Equilibrium cluster_workflow Experimental Workflow Cation Cation (+) (pH < 3.6) High Solubility Zwitterion Zwitterion (±) (pH ~ 6.9) Min Solubility (S0) Cation->Zwitterion -H+ (pKa1) Anion Anion (-) (pH > 10.2) High Solubility Zwitterion->Anion -H+ (pKa2) Prep 1. Media Prep (Buffer Systems) Equil 2. Saturation (Shake Flask, 24-48h) Prep->Equil Filter 3. Phase Separation (0.22 µm PVDF) Equil->Filter Assay 4. Quantification (HPLC-UV/CAD) Filter->Assay

Figure 1: Equilibrium species transitions of (R)-3-(Methylamino)butanoic acid and the standard thermodynamic solubility workflow.

Experimental Protocol: Thermodynamic Solubility

This protocol is designed to be self-validating . The inclusion of pH re-measurement at the endpoint is the critical control step often missed in standard operating procedures.

Materials & Buffer Selection

To cover the full profile, use the following buffer systems (100 mM strength) to maintain pH capacity against the high concentration of the dissolved amino acid.

Target pHBuffer SystemRationale
1.2 HCl / KClMimics gastric fluid; ensures full protonation.[1]
4.0 AcetateNear

; captures the acidic transition.[1]
6.8 PhosphateNear pI; determines intrinsic solubility (

).[1]
10.5 CarbonateNear

; captures the basic transition.[1]
Step-by-Step Methodology

Phase A: Saturation (The Shake-Flask Method)

  • Excess Solid Addition: Weigh approximately 50 mg of (R)-3-(Methylamino)butanoic acid into 2 mL HPLC vials.

    • Note: The compound is highly hydrophilic (XLogP -2.6).[1] If 50 mg dissolves instantly, increase to 100 mg to ensure a visible solid precipitate remains. Thermodynamic solubility requires the presence of solid phase at equilibrium.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

    • Validation: Check for solid presence after 2 hours. If clear, add more solid.[1]

Phase B: Phase Separation

  • Sedimentation: Centrifuge vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.[1]

Phase C: Quantification & pH Verification

  • pH Check (Critical): Measure the pH of the filtrate.

    • Why? Dissolving high concentrations of an amino acid can shift the buffer pH.[1] The solubility data point must be plotted against the final pH, not the initial buffer pH.

  • Dilution: Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to fall within the linear range of the detector.[1]

  • HPLC Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 column (e.g., Waters Atlantis T3) due to high polarity.[1]

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for higher sensitivity.[1]

Data Analysis & Interpretation

Calculating Intrinsic Solubility ( )

At the isoelectric point (approx pH 6.9), the solubility is dominated by the zwitterion.[1]



Expected Result: For this compound, 

is likely very high (>100 mg/mL) due to the high polarity of the zwitterion and the small alkyl backbone.[1]
Temperature Dependence (Van't Hoff Analysis)

Perform the experiment at 25°C, 37°C, and 50°C. Plot


 vs 

(Kelvin).[1]

[1]
  • 
    :  Enthalpy of solution.[1] A positive slope indicates endothermic dissolution (solubility increases with heat), typical for crystalline amino acids.[1]
    
Common Pitfalls
  • Counter-ion Effect: If using the HCl salt of the starting material, the solubility in water will be driven by the

    
     of the hydrochloride salt, not the zwitterion. Ensure you are profiling the free zwitterion or account for the common ion effect in buffers containing chloride.
    
  • Filter Adsorption: Always validate filter compatibility.[1] Nylon filters may bind amine-rich compounds; PVDF or PES are preferred.[1]

References

  • PubChem. (2023).[1] Compound Summary: 3-(Methylamino)butanoic acid.[1][2][3][4][5][6] National Library of Medicine.[1] [Link][1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pH-solubility profiling protocols).

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of Henderson-Hasselbalch for ampholytes).

Sources

Exploratory

Role of (R)-3-(Methylamino)butanoic acid as a chiral building block

Title: The N-Methyl Advantage: Unlocking (R)-3-(Methylamino)butanoic Acid as a Chiral Scaffold in Peptidomimetics Subtitle: A Technical Deep Dive into Synthesis, Stability, and Structural Utility for Drug Discovery Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The N-Methyl Advantage: Unlocking (R)-3-(Methylamino)butanoic Acid as a Chiral Scaffold in Peptidomimetics Subtitle: A Technical Deep Dive into Synthesis, Stability, and Structural Utility for Drug Discovery

Executive Summary: The Beta-Amino Acid Renaissance

(R)-3-(Methylamino)butanoic acid (CAS: 294874-99-0 for HCl salt) represents a critical intersection between chiral precision and metabolic stability. Unlike its


-amino acid counterparts, this 

-amino acid (specifically a

-homoamino acid derivative) introduces an extra carbon into the peptide backbone, fundamentally altering the folding landscape.

The addition of the N-methyl group transforms the parent compound, (R)-3-aminobutyric acid (a key intermediate for the HIV drug Dolutegravir), into a specialized tool for medicinal chemistry . It serves three primary functions in drug design:

  • Proteolytic Resistance: The N-methylation combined with the

    
    -backbone renders peptides nearly invisible to standard proteases.
    
  • Conformational Constraint: It restricts

    
     and 
    
    
    
    torsion angles, forcing peptides into stable secondary structures (e.g., 14-helices).
  • Lipophilicity Enhancement: It eliminates a hydrogen bond donor, improving membrane permeability (Bioavailability).

Chemical Identity & Properties

PropertySpecification
IUPAC Name (3R)-3-(Methylamino)butanoic acid
Common Name (R)-N-Methyl-beta-aminobutyric acid
CAS Number 294874-99-0 (HCl salt); 167222-94-8 (Generic/Free base)
Molecular Formula

Molecular Weight 117.15 g/mol (Free base)
Chirality R-enantiomer (derived from R-3-aminobutyric acid)
pKa Values

3.8 (COOH),

10.2 (NH2+)
Solubility High in H2O, MeOH; Low in non-polar solvents (unless protected)

Synthesis & Production Strategies

For research and scale-up, the most reliable route utilizes the "Chiral Pool" approach, starting from the commercially available (R)-3-aminobutyric acid (produced via enzymatic resolution of crotonic acid). Direct asymmetric synthesis (e.g., Aza-Michael) is often less efficient than modifying the pure amino acid.

Core Workflow: Selective N-Methylation

Direct methylation of the amine often leads to over-methylation (quaternary ammonium salts). The "Boc-Strategy" is the industry standard for high purity.

SynthesisWorkflow Start (R)-3-Aminobutyric Acid (Starting Material) Step1 Step 1: Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-(R)-3-aminobutyric acid Step1->Inter1 Step2 Step 2: N-Methylation (MeI, NaH, THF) Inter1->Step2 Inter2 N-Boc-N-Methyl-(R)-3-aminobutyric acid Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final (R)-3-(Methylamino)butanoic acid HCl (Final Product) Step3->Final

Figure 1: Step-wise synthesis ensuring mono-methylation and retention of chirality.

Detailed Experimental Protocol (The "Boc-Strategy")

Step 1: Boc-Protection

  • Dissolve (R)-3-aminobutyric acid (10 mmol) in 1M NaOH (20 mL) and dioxane (20 mL).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (1.1 eq) dropwise.

  • Stir at RT for 12h. Acidify to pH 2-3 with KHSO4.

  • Extract with EtOAc. The product, N-Boc-(R)-3-aminobutyric acid , is obtained as a white solid.

Step 2: N-Methylation (Critical Step) Rationale: Using NaH and MeI on the Boc-protected amine prevents over-methylation because the carbamate nitrogen is less nucleophilic than the amine, allowing controlled deprotonation.

  • Dissolve N-Boc intermediate (5 mmol) in anhydrous THF (15 mL) under Argon.

  • Cool to 0°C. Add MeI (8 eq) followed by NaH (60% dispersion, 3 eq) in portions. Caution: H2 gas evolution.

  • Stir at RT for 24h.

  • Quench with water, evaporate THF, acidify, and extract with EtOAc.

  • Yields N-Boc-N-methyl-(R)-3-aminobutyric acid .

Step 3: Deprotection

  • Dissolve the methylated intermediate in 4M HCl in Dioxane.

  • Stir for 1h. Precipitate with diethyl ether.

  • Filter to collect (R)-3-(Methylamino)butanoic acid hydrochloride .

Applications in Drug Discovery

This building block is rarely a "drug" on its own but is a high-value "fragment" for Structure-Activity Relationship (SAR) optimization.

A. Peptidomimetics & Foldamers

Beta-peptides built from (R)-3-(methylamino)butanoic acid adopt distinct helical structures (e.g., the 14-helix) that are stable in biological media.

  • Mechanism: The extra methylene group (

    
    ) adds flexibility, but the 
    
    
    
    -methyl group locks the conformation, reducing the entropic penalty of binding to a target.
B. Metabolic Stability Decision Tree

Use this flowchart to determine when to incorporate this building block into your lead compound.

ApplicationLogic Problem Lead Peptide has Poor Bioavailability? Check1 Is the instability due to Proteolytic Cleavage? Problem->Check1 Check2 Is the instability due to Membrane Permeability? Problem->Check2 Solution1 Replace Alpha-AA with (R)-3-aminobutyric acid Check1->Solution1 Yes Solution2 Use (R)-3-(Methylamino)butanoic acid (Removes H-bond donor + Steric Shield) Check2->Solution2 Yes (N-Me increases lipophilicity) Solution1->Solution2 Still unstable?

Figure 2: Strategic application of N-methyl-beta-amino acids in lead optimization.

References

  • Biocatalytic Production of Parent: Wang, Y., et al. "Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli." Molecules, 2023. Link

  • Synthesis of N-Methylated Beta-Amino Acids: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. (Foundational chemistry for beta-amino acid synthesis).
  • Dolutegravir Intermediate Context: Medicines for All Institute. "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." VCU, 2019. Link

  • Conformational Analysis: Beke, T., et al. "Chiral and achiral fundamental conformational building units of beta-peptides." J. Phys. Chem. A, 2009. Link

  • Compound Data: PubChem CID 12991520. "3-(Methylamino)butanoic acid."[1][2][3][4][5] Link

Sources

Foundational

(R)-3-(Methylamino)butanoic acid CAS number and molecular identifiers

[1][2][3][4] Executive Summary (R)-3-(Methylamino)butanoic acid (also known as (R)-N-methyl-β-aminobutyric acid) is a critical chiral β-amino acid building block. It serves as a structural motif in peptidomimetics and, m...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

(R)-3-(Methylamino)butanoic acid (also known as (R)-N-methyl-β-aminobutyric acid) is a critical chiral β-amino acid building block. It serves as a structural motif in peptidomimetics and, most notably, as a strategic precursor in the synthesis of antiretroviral therapeutics, including Dolutegravir .

This guide provides a definitive technical dossier on the molecule, distinguishing between its free acid and salt forms to prevent procurement errors. It outlines the stereochemical imperatives and synthetic pathways that define its utility in high-value drug development.

Molecular Identity Dossier

Precise identification is paramount. This molecule is frequently confused with its regioisomer (3-amino-3-methylbutanoic acid) or its primary amine analog. Researchers must specify the (R)-configuration and the N-methyl substitution.

Core Identifiers
AttributeDetail
Chemical Name (R)-3-(Methylamino)butanoic acid
Common Synonyms (3R)-3-(Methylamino)butyric acid; N-Methyl-(R)-β-aminobutyric acid
CAS Number (HCl Salt) 294874-99-0 (Preferred commercial form)
CAS Number (Free Acid) 167222-94-8 (Generic/Racemic often cited; verify stereochemistry)
Molecular Formula C₅H₁₁NO₂ (Free Acid) / C₅H₁₂ClNO₂ (HCl Salt)
Molecular Weight 117.15 g/mol (Free Acid) / 153.61 g/mol (HCl Salt)
Chirality (R)-Enantiomer
Structural Descriptors[4][12][13]
  • SMILES (Isomeric): CNCC(=O)O

  • InChI String: InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

  • Stereochemical Key: The C3 carbon holds the chiral center. The (R)-configuration corresponds to the D-series in amino acid nomenclature (D-β-homoalanine derivative).

Stereochemical Context & Criticality

In drug development, the choice of the (R)-enantiomer is rarely arbitrary. For (R)-3-(methylamino)butanoic acid, the stereochemistry is dictated by the binding pocket of the target enzyme (e.g., HIV Integrase) or the helical propensity in β-peptide foldamers.

Why the (R)-Isomer?
  • Metabolic Stability: β-Amino acids are resistant to cleavage by endogenous proteases, extending the half-life of peptide-based drugs.

  • Precursor Efficiency: In the synthesis of Dolutegravir, the (R)-stereocenter is established early. Using the enantiopure (R)-acid prevents the formation of diastereomeric impurities later in the convergent synthesis, which are notoriously difficult to separate.

Stereochemistry Fig 1. Stereoselective genesis of the (R)-isomer via biocatalysis. Start Crotonic Acid (Achiral) Biocat Enzymatic Amination (Aspartase) Start->Biocat + NH3 R_Isomer (R)-3-Aminobutanoic Acid (Chiral Scaffold) Biocat->R_Isomer 99% ee Methylation N-Methylation R_Isomer->Methylation Target (R)-3-(Methylamino)butanoic Acid (Target) Methylation->Target

Synthesis & Sourcing Protocols

Synthetic Pathway (Industrial Viability)

The most robust route utilizes the "Chiral Pool" or Biocatalytic approach to ensure high enantiomeric excess (ee).

  • Biocatalytic Amination: Crotonic acid is converted to (R)-3-aminobutanoic acid using engineered Aspartase enzymes.[1] This yields >99% ee.

  • N-Methylation: The primary amine is methylated. Direct methylation can lead to over-methylation (quaternary ammonium).

    • Protocol Optimization: Reductive amination using Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/H₂/Pd-C is preferred to control mono-methylation.

Quality Control Parameters (CoA Verification)

When reviewing a Certificate of Analysis (CoA), ensure the following:

TestSpecificationRationale
Appearance White to off-white crystalline solidYellowing indicates oxidation or free amine degradation.
Purity (HPLC) ≥ 97.0%Impurities may interfere with peptide coupling.
Enantiomeric Excess ≥ 99.0% (ee)Critical. Even 1% (S)-isomer can ruin a crystallization batch downstream.
Water Content < 1.0% (KF)Crucial for stoichiometry in moisture-sensitive coupling reactions.

Applications in Drug Development[13][14]

Dolutegravir Precursor

(R)-3-(Methylamino)butanoic acid is the direct oxidative precursor to (R)-3-aminobutanol , a side chain used in Dolutegravir (Tivicay). While the alcohol is often the direct reagent, the acid is the stable intermediate for storage and transport.

β-Peptide Foldamers

The molecule acts as a β-homoalanine analog. Incorporating it into peptide backbones induces specific secondary structures (helices) that mimic α-peptides but possess superior pharmacokinetic profiles (proteolytic resistance).

Applications Fig 2. Downstream utility in antiretroviral synthesis and peptidomimetics. Molecule (R)-3-(Methylamino)butanoic Acid Reduction Reduction (LiAlH4 / BH3) Molecule->Reduction Peptides β-Peptide Synthesis Molecule->Peptides Solid Phase Synthesis Alcohol (R)-3-Aminobutanol Reduction->Alcohol Dolutegravir Dolutegravir (HIV Integrase Inhibitor) Alcohol->Dolutegravir Key Fragment

[6][8][15][16]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is significantly more stable than the free zwitterion.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).

References

  • AChemBlock. (R)-3-(Methylamino)butanoic acid hydrochloride Product Page. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12991520, 3-(Methylamino)butanoic acid. Retrieved from

  • Medicines for All Institute. Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Virginia Commonwealth University. Retrieved from

  • MDPI. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation. Retrieved from

  • BLD Pharm. Product Analysis: (R)-3-(Methylamino)butanoic acid. Retrieved from

Sources

Exploratory

Technical Monograph: Conformational Characteristics of Peptides Containing (R)-3-(Methylamino)butanoic acid

This technical guide details the structural and conformational properties of (R)-3-(Methylamino)butanoic acid (also referred to as -methyl- -homoalanine or -Me- -hAla ), a critical building block in the design of proteol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural and conformational properties of (R)-3-(Methylamino)butanoic acid (also referred to as


-methyl-

-homoalanine
or

-Me-

-hAla
), a critical building block in the design of proteolytic-resistant peptidomimetics and foldamers.

Executive Summary

(R)-3-(Methylamino)butanoic acid represents a convergence of two powerful peptidomimetic strategies:


-amino acid homologation and backbone 

-methylation. Unlike canonical

-amino acids, this residue introduces an additional methylene group (

) into the backbone, expanding the torsional space. Simultaneously, the

-methyl group eliminates a hydrogen bond donor and introduces steric bulk.[1]

In drug development, this residue is utilized not for canonical helix formation, but as a structural disruptor and specificity filter . It destabilizes standard


-peptide helices (e.g., 14-helix) in favor of specific turn geometries or extended conformations, while significantly enhancing metabolic stability and membrane permeability by reducing Topological Polar Surface Area (TPSA).

Chemical Identity & Structural Logic

Nomenclature and Topology
  • IUPAC Name: (3R)-3-(Methylamino)butanoic acid

  • Common Codes:

    
    -Me-
    
    
    
    -hAla; NMe-
    
    
    -HA
  • Chirality: The (R)-configuration at the

    
    -carbon (C3) mimics the side-chain orientation of L-alanine when viewed in a homologated backbone context.
    
The "Donor Deletion" Effect

The defining feature of this residue is the replacement of the amide proton (


) with a methyl group.
  • Canonical

    
    -Peptide:  Contains an 
    
    
    
    donor and
    
    
    acceptor, allowing for stable hydrogen-bonded secondary structures (e.g., 14-helix, 12-helix).
  • (R)-3-(Methylamino)butanoic acid: Lacks the

    
     donor.
    
    • Consequence: It acts as a helix breaker for any secondary structure relying on

      
       hydrogen bonding involving its nitrogen.
      
    • Steric Impact: The

      
      -methyl group introduces 
      
      
      
      strain, restricting rotation around the
      
      
      (N-C
      
      
      ) and
      
      
      (amide) bonds.

Conformational Analysis in Peptides[2][3][4][5][6][7]

Cis/Trans Amide Bond Isomerism

Unlike standard amide bonds which overwhelmingly favor the trans (


) conformation (

), the

-methylated tertiary amide bond in this residue exhibits a lowered energy barrier between cis (

) and trans states.
  • Equilibrium: In solution, peptides containing this residue often exist as a dynamic equilibrium of cis and trans rotamers (typically 10-30% cis population depending on solvent and adjacent residues).

  • Implication: This property mimics Proline, allowing the residue to function as a "turn inducer" or to lock the backbone into a "kinked" geometry required for receptor fitting.

Secondary Structure Modulation

While non-methylated


-peptides form robust helices, the incorporation of (R)-3-(Methylamino)butanoic acid alters the folding landscape:
ConformationImpact of ResidueMechanism
14-Helix Destabilized Disruption of the characteristic

H-bond network.
12-Helix Destabilized Loss of donor for the

interaction.

-Turn
Promoted The

-Me group favors local geometries resembling Type VI

-turns (cis-proline mimics).
Pleated Sheet Modulated Can occupy the edge of a sheet to prevent aggregation (acting as a "beta-sheet breaker").
Visualization of Conformational Pathways

The following diagram illustrates the decision logic for the conformational behavior of this residue within a peptide chain.

ConformationLogic Start Peptide Sequence Containing (R)-3-(Methylamino)butanoic acid CheckHBond Does Local Structure Require NH Donor at this position? Start->CheckHBond Helix14 14-Helix / 12-Helix Formation CheckHBond->Helix14 Yes (Canonical) Disrupt Helix Disruption & Local Unfolding CheckHBond->Disrupt No (Donor Missing) CheckSteric Adjacent Residue Steric Bulk? Disrupt->CheckSteric TransConf Major Conformer: Trans (Extended/Ribbon) CheckSteric->TransConf Low Bulk CisConf Minor Conformer: Cis (Turn/Kink) CheckSteric->CisConf High Bulk / Cyclization TurnInduction Beta-Turn Mimicry (Type VI-like) CisConf->TurnInduction Stabilizes

Figure 1: Conformational decision tree for N-methylated


-amino acid residues. The lack of an amide proton forces a divergence from canonical helix formation toward turns or extended ribbons.

Physicochemical Implications for Drug Design

Proteolytic Stability

The


-methylation of the 

-amino acid confers "double protection" against proteolysis:
  • 
    -Backbone:  Most peptidases do not recognize the extra methylene group.
    
  • 
    -Methylation:  The steric bulk prevents the enzyme's active site from accessing the scissile bond.
    Result: Peptides containing this residue often exhibit half-lives in hours or days, compared to minutes for standard 
    
    
    
    -peptides.
Membrane Permeability

By removing a hydrogen bond donor, the residue reduces the energetic penalty of desolvation required to enter the lipid bilayer. This modification is a standard strategy to improve the oral bioavailability of peptide drugs (the "Cyclosporin Effect").

Experimental Characterization Protocols

To validate the conformation of peptides containing this residue, the following self-validating protocols are recommended.

Protocol: NMR Determination of Cis/Trans Ratio

Objective: Quantify the population of amide rotamers.

  • Sample Preparation: Dissolve 2-5 mg of peptide in 600

    
    L of solvent.
    
    • Primary Solvent:

      
       (mimics polar environment).
      
    • Secondary Solvent:

      
       (mimics membrane/hydrophobic core).
      
  • Acquisition:

    • Acquire 1D

      
      H NMR. Look for peak doubling of the 
      
      
      
      -Methyl singlet (typically
      
      
      2.8 - 3.2 ppm).
    • Acquire 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Analysis:

    • Trans (

      
      ):  Strong NOE between 
      
      
      
      -Me protons and the
      
      
      protons of the preceding residue (
      
      
      ).
    • Cis (

      
      ):  Strong NOE between 
      
      
      
      -Me protons and the
      
      
      protons of the same residue (
      
      
      ).
  • Validation: Integration of the split

    
    -Me peaks provides the 
    
    
    
    .
Protocol: Circular Dichroism (CD) Fingerprinting

Objective: Assess secondary structure disruption.

  • Baseline: Measure the CD spectrum of the non-methylated analog (containing (R)-3-aminobutanoic acid). Expect a minimum at ~215 nm (14-helix).

  • Measurement: Measure the

    
    -methylated analog (0.1 mM in MeOH).
    
  • Interpretation:

    • Loss of Signal: A flattening of the 215 nm band indicates helix disruption.

    • Blue Shift: A shift toward 200 nm often indicates a transition to random coil or polyproline-II type structures.

Synthesis & Handling

Synthesis Note: Coupling to the secondary amine of an


-methylated residue is difficult due to steric hindrance.
  • Recommended Coupling Agent: HATU or PyBOP with HOAt.

  • Reaction Time: Extended coupling times (2-4 hours) or double coupling is required.

  • Monitoring: Chloranil test (sensitive to secondary amines) should be used instead of Kaiser test (primary amines).

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Di Gioia, M. L., et al. (2016). N-Methylated peptides: a patent review.

Sources

Foundational

Optimizing the Metabolic Profile of (R)-3-(Methylamino)butanoic Acid Derivatives

Executive Summary (R)-3-(Methylamino)butanoic acid represents a critical scaffold in peptidomimetic drug design. As a -amino acid derivative, it offers inherent resistance to proteolytic degradation compared to its -amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Methylamino)butanoic acid represents a critical scaffold in peptidomimetic drug design. As a


-amino acid derivative, it offers inherent resistance to proteolytic degradation compared to its 

-amino counterparts.[1] However, its utility as a small-molecule therapeutic is frequently compromised by hepatic clearance mechanisms.

This guide analyzes the metabolic instability of this scaffold, specifically focusing on cytochrome P450 (CYP)-mediated N-demethylation and Phase II conjugation.[2] It provides actionable structural activity relationship (SAR) strategies to mitigate these liabilities and details a self-validating microsomal stability protocol to quantify improvements.

Metabolic Liabilities & Mechanisms[2][3][4][5][6][7]

The metabolic fate of (R)-3-(Methylamino)butanoic acid is dictated by two primary pharmacophores: the secondary N-methyl amine and the free carboxylic acid. Understanding the causality of these degradative pathways is essential for rational analog design.

Oxidative N-Demethylation (Phase I)

The most significant clearance pathway is the oxidative removal of the N-methyl group.[2] This is a CYP450-dependent process (predominantly CYP3A4 and CYP2D6).

  • Mechanism: The reaction proceeds via Hydrogen Atom Transfer (HAT) from the

    
    -carbon of the methyl group to the high-valent iron-oxo species of the CYP heme (Compound I).
    
  • Intermediate: This generates a carbon-centered radical, which rapidly rebounds to form a carbinolamine intermediate.

  • Collapse: The unstable carbinolamine spontaneously collapses, releasing formaldehyde and the primary amine metabolite, (R)-3-aminobutanoic acid.

Acyl Glucuronidation (Phase II)

The carboxylic acid tail is a substrate for UDP-glucuronosyltransferases (UGTs).

  • Risk: Formation of acyl glucuronides is not merely a clearance mechanism; these metabolites are often reactive electrophiles capable of covalently binding to plasma proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

Pathway Visualization

The following diagram illustrates the competing metabolic pathways.

MetabolicPathways Figure 1: Primary Metabolic Pathways of (R)-3-(Methylamino)butanoic acid Parent (R)-3-(Methylamino) butanoic acid CYP CYP450 (3A4/2D6) Parent->CYP Binding UGT UGT Transferase Parent->UGT Phase II Carbinol Carbinolamine Intermediate CYP->Carbinol alpha-C Hydroxylation PrimaryAmine (R)-3-Aminobutanoic acid (1° Amine) Carbinol->PrimaryAmine Spontaneous Collapse HCHO Formaldehyde Carbinol->HCHO Glucuronide Acyl Glucuronide Conjugate UGT->Glucuronide Conjugation

Structural Optimization Strategies

To enhance metabolic stability without compromising biological potency, we employ three specific medicinal chemistry strategies.

Deuteration (Kinetic Isotope Effect)

Replacing the N-methyl hydrogens with deuterium (


) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, significantly increasing the activation energy for the rate-limiting HAT step in CYP oxidation.
  • Expected Outcome: 2-5 fold increase in metabolic half-life (

    
    ).
    
Fluorination

Introducing fluorine atoms adjacent to the amine (e.g.,


-fluorination) lowers the pKa of the amine and reduces the electron density of the C-H bonds, making them less susceptible to oxidation.
  • Note: Care must be taken to ensure the electron-withdrawing effect does not abolish receptor binding affinity.

Bioisosteric Replacement

To mitigate acyl glucuronidation, the carboxylic acid can be replaced with non-ionizable bioisosteres such as:

  • Tetrazole: Mimics the acidity and planar geometry but resists glucuronidation.

  • Sulfonimide: Offers similar H-bond donor/acceptor profiles.

Comparative Stability Data (Hypothetical)

Table 1: Impact of structural modifications on Intrinsic Clearance (


)
Compound IDStructure Description

(

L/min/mg)

(min)
Primary Metabolite
MAB-001 Parent (N-Me, COOH)45.2 (High)11N-demethylated
MAB-D3 N-trideuteromethyl (

)
18.5 (Mod)28N-demethylated
MAB-F2

-difluoro analog
8.1 (Low)>60Unchanged
MAB-Tet Tetrazole isostere12.4 (Low)48N-demethylated

Experimental Protocol: Microsomal Stability Assay

This protocol is the industry standard for determining intrinsic clearance. It is designed to be self-validating through the use of internal controls.

Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).

Workflow Execution
  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) and Test Compound (1

    
    M) in buffer.[3] Equilibrate at 37°C for 5 minutes.
    
    • Why? To prevent "cold shock" kinetics and allow enzyme-substrate binding equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex vigorously.
    
    • Why? Precipitates proteins and stops metabolism instantly.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Validation Criteria (Self-Validating)

For the assay to be valid, the following controls must meet criteria:

  • High Clearance Control (Verapamil): Must show

    
     min.
    
  • Low Clearance Control (Warfarin): Must show >80% remaining at 45 min.

  • Minus-NADPH Control: Incubate compound without cofactor for 45 min. Must show >95% recovery (rules out chemical instability).

Workflow Diagram

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow Start Start: Pre-warm HLM + Compound (37°C, 5 min) Initiate Initiate: Add NADPH Start->Initiate Incubate Incubation Loop (0, 5, 15, 30, 45 min) Initiate->Incubate Incubate->Incubate Next timepoint Sample Remove 50 µL Aliquot Incubate->Sample At timepoint Quench Quench: Add 150 µL ACN + IS Sample->Quench Centrifuge Centrifuge: 4000 rpm, 20 min Quench->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze

Data Analysis & Interpretation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted as


 vs. Time.
Calculation of

The elimination rate constant,


 (

), is the negative slope of the linear regression line.

Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.



Interpretation Guide:

  • 
    :  Highly Stable (Good candidate for QD dosing).
    
  • 
    :  Moderate Stability (May require optimization).
    
  • 
    :  Unstable (High first-pass extraction likely; requires structural modification).
    

References

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Seger, S. T., Rydberg, P., & Olsen, L. (2015).[4] Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Retrieved from [Link]

Sources

Exploratory

Ionization Behavior and pKa Profiling of (R)-3-(Methylamino)butanoic Acid: A Comprehensive Technical Guide

Executive Summary (R)-3-(Methylamino)butanoic acid is a chiral, non-proteinogenic -amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and novel therapeutics. Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Methylamino)butanoic acid is a chiral, non-proteinogenic


-amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and novel therapeutics. Understanding its ionization behavior is paramount for drug development professionals, as the protonation state directly dictates the molecule's solubility, lipophilicity, and membrane permeability. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic ionization behaviors, and rigorous experimental workflows required to profile the pKa values of this zwitterionic compound.

Structural and Physicochemical Profiling

(R)-3-(Methylamino)butanoic acid features a butanoic acid backbone with a secondary amine (N-methyl group) positioned at the


-carbon (C3). This spatial arrangement fundamentally alters its electronic environment compared to standard 

-amino acids.
Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the molecule, drawing on predictive models and closely related analog baselines to establish a working profile.

PropertyValueSource/Reference
Molecular Formula C5H11NO2PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
pKa1 (Carboxylic Acid) ~3.68 (Predicted)MyWellWork[2]
pKa2 (Secondary Amine) ~10.53 (Analog Baseline)Benchchem[3]
Isoelectric Point (pI) ~7.10 (Calculated)Derived from pKa1 & pKa2

Mechanistic Insights into Ionization Behavior

As an amphoteric molecule, (R)-3-(Methylamino)butanoic acid exists in multiple protonation states depending on the pH of the surrounding medium.

Causality of pKa Shifts
  • The

    
    -Carbon Effect (pKa1 ~3.68):  In standard 
    
    
    
    -amino acids (e.g., glycine), the strongly electron-withdrawing positively charged ammonium group is separated from the carboxylic acid by only one carbon, heavily stabilizing the carboxylate anion and driving the pKa down to ~2.3. In (R)-3-(Methylamino)butanoic acid, the separation is increased to two carbons. Because inductive effects decay exponentially with distance, the carboxylate anion is less stabilized, resulting in a significantly higher pKa1 of approximately 3.68[2].
  • The N-Methylation Effect (pKa2 ~10.53): The secondary amine exhibits a high pKa value. The electron-donating inductive (+I) effect of the N-methyl group slightly increases the electron density on the nitrogen, maintaining a strong affinity for protons. This aligns closely with the baseline pKa2 of its primary amine analog, 3-aminobutanoic acid, which is documented at 10.53[3].

Ionization Cation Cationic Form (pH < 3.68) -COOH, -NH2CH3+ Zwitterion Zwitterionic Form (pH 4.0 - 10.0) -COO-, -NH2CH3+ Cation->Zwitterion -H+ (pKa1 ~3.68) Zwitterion->Cation +H+ Anion Anionic Form (pH > 10.53) -COO-, -NHCH3 Zwitterion->Anion -H+ (pKa2 ~10.53) Anion->Zwitterion +H+

Ionization states of (R)-3-(Methylamino)butanoic acid across the pH spectrum.

Experimental Workflows for pKa Determination

To accurately profile the ionization behavior of this compound, researchers must employ a self-validating system. Relying on a single analytical method introduces risk; therefore, we utilize an orthogonal approach combining Potentiometric Titration (for macroscopic pKa) and NMR Titration (for microscopic, site-specific pKa).

Protocol A: High-Precision Potentiometric Titration

Causality Note: Potentiometry measures the bulk (macroscopic) proton dissociation. We conduct this in a 0.15 M KCl matrix to mimic physiological ionic strength and maintain constant activity coefficients throughout the titration, ensuring the derived pKa is thermodynamically accurate.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of (R)-3-(Methylamino)butanoic acid and dissolve it in 10.0 mL of a 0.15 M KCl aqueous solution.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Add standardized 0.1 M HCl to lower the solution pH to ~2.0. This ensures the molecule is fully protonated (cationic state).

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen gas purge. Crucial: The

    
     purge prevents atmospheric 
    
    
    
    from dissolving into the solution and forming carbonic acid, which would artificially skew the titration curve.
  • Data Analysis: Plot the volume of titrant against pH. Utilize non-linear regression analysis (via Bjerrum plots) to calculate the inflection points corresponding to pKa1 and pKa2.

Protocol B: 1H/13C NMR Titration

Causality Note: NMR titration allows us to observe the exact functional group undergoing ionization by tracking the chemical shifts (


) of adjacent nuclei.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the compound in 1.0 mL of

    
     containing 0.15 M KCl.
    
  • pH Adjustment: Prepare 10-15 separate aliquots. Adjust the pH* (meter reading in

    
    ) of each aliquot using dilute DCl and NaOD to cover a pH range of 1.0 to 12.0.
    
  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each aliquot at 25 °C.

  • Data Analysis: Track the chemical shift of the

    
    -protons (sensitive to carboxylate ionization) and the N-methyl protons (sensitive to amine ionization). Fit the chemical shift vs. pH* data to the Henderson-Hasselbalch equation to derive microscopic pKa values.
    

Workflow Start Sample Prep 0.15M KCl Matrix Potentiometric Potentiometric Titration Glass Electrode, 25°C Start->Potentiometric NMR 1H/13C NMR Titration D2O, pH Adjustment Start->NMR DataAnalysis Non-Linear Regression Bjerrum Plot Analysis Potentiometric->DataAnalysis Vol vs. pH NMR->DataAnalysis Shift vs. pH Result Macroscopic & Microscopic pKa Determination DataAnalysis->Result

Orthogonal experimental workflow for potentiometric and NMR pKa validation.

Implications in Drug Development

The zwitterionic nature of (R)-3-(Methylamino)butanoic acid between pH 4.0 and 10.0 means that at physiological pH (7.4), the molecule carries both a positive and a negative charge. This net-neutral but highly polar state significantly impacts its partition coefficient (LogP/LogD). Drug development professionals must account for this when designing oral formulations, as zwitterions often require specific prodrug strategies or active transport mechanisms (e.g., PEPT1 transporters) to achieve optimal intestinal permeability.

References

  • Benchchem. 3-Aminobutanoic acid | 2835-82-7.[3] URL:

  • MyWellWork. 3-(methylamino)butanoic acid(SALTDATA: HCl).[2] URL:

  • PubChem - NIH. 3-(Methylamino)butanoic acid | C5H11NO2 | CID 12991520.[1] URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-3-(Methylamino)butanoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals Application Focus: Peptidomimetics, Foldamers, and Proteolytically Stable API Building Blocks Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals Application Focus: Peptidomimetics, Foldamers, and Proteolytically Stable API Building Blocks

Executive Summary & Mechanistic Rationale

The incorporation of β-amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. By introducing an additional methylene carbon, β-peptides exhibit profound resistance to enzymatic degradation by endogenous peptidases while adopting highly predictable, stable secondary structures (e.g., 14-helices). Specifically, (R)-3-(methylamino)butanoic acid —an


-methylated β-amino acid—provides dual advantages: the β-carbon substitution restricts backbone torsion, while the 

-methyl group eliminates hydrogen bond donation, enhancing membrane permeability and modulating pharmacokinetic profiles in constrained peptide therapeutics [1].

Synthesizing enantiopure


-methylated β-amino acids presents a unique stereochemical challenge. While asymmetric catalytic conjugate additions are viable for primary amines, direct enantioselective conjugate addition of methylamine is plagued by poor nucleophilicity and competing side reactions. Therefore, as Senior Application Scientists, we advocate for the Chiral Pool Arndt-Eistert Homologation  as the gold-standard protocol. By leveraging commercially available 

-Boc-

-methyl-D-alanine, this pathway guarantees absolute stereoretention, high scalability, and an internally self-validating workflow.

Retrosynthetic Logic & Pathway Visualization

Our primary protocol (Pathway A) utilizes the Arndt-Eistert homologation. The stereocenter of D-alanine (R-configuration) is perfectly conserved during the Wolff rearrangement because the migrating chiral group never undergoes bond cleavage at the stereocenter.

Alternatively, Pathway B highlights a de novo asymmetric approach using Davies' chiral lithium amides [2]. While elegant, Pathway B requires post-addition reductive methylation to achieve the


-methyl group, making Pathway A superior for this specific target.

ArndtEistert A N-Boc-N-methyl-D-alanine (Chiral Pool) B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -15°C C Diazoketone Intermediate B->C CH2N2 Et2O, 0°C D β-Amino Ester (Wolff Rearrangement) C->D AgOBz, MeOH Et3N, RT E (R)-3-(Methylamino) butanoic acid D->E 1. LiOH, H2O 2. HCl/Dioxane

Fig 1: Stereoretentive Arndt-Eistert homologation workflow for (R)-3-(methylamino)butanoic acid.

Davies A tert-Butyl Crotonate B Lithium (R)-Amide A->B THF, -78°C C β-Amino Enolate B->C Conjugate Addition D Debenzylation & Methylation C->D NH4Cl Quench E (R)-3-(Methylamino) butanoic acid D->E 1. H2, Pd/C 2. CH2O, NaBH3CN

Fig 2: Alternative asymmetric conjugate addition via Davies' chiral lithium amides.

Protocol A: Arndt-Eistert Homologation (Primary Method)

This protocol is adapted from the foundational methodologies established by Seebach and colleagues [1][3]. Every step is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Causality in Reagent Selection
  • Isobutyl Chloroformate (IBCF) & N-Methylmorpholine (NMM): IBCF forms a mixed anhydride rapidly at low temperatures. NMM is specifically chosen over Triethylamine (TEA) because its lower basicity prevents the base-catalyzed epimerization of the α-stereocenter and suppresses oxazolone formation.

  • Silver Benzoate (AgOBz): Unlike insoluble

    
    , AgOBz dissolves in the triethylamine/methanol mixture, providing homogeneous catalysis. This ensures rapid, uniform extrusion of 
    
    
    
    gas and prevents the carbene intermediates from dimerizing into unwanted azines.
Step-by-Step Methodology

Step 1: Mixed Anhydride Formation

  • Dissolve 10.0 mmol of

    
    -Boc-
    
    
    
    -methyl-D-alanine in 30 mL of anhydrous THF under an argon atmosphere.
  • Cool the reaction flask to -15 °C using a dry ice/ethylene glycol bath.

  • Add 11.0 mmol of NMM, followed by the dropwise addition of 10.5 mmol of IBCF.

  • Validation Checkpoint: Stir for 15 minutes. The formation of a dense white precipitate (NMM·HCl) visually validates the successful formation of the mixed anhydride.

Step 2: Diazoketone Synthesis Safety Note: Diazomethane is highly toxic and explosive. Use specialized Clear-Seal glassware (no ground-glass joints) and operate behind a blast shield.

  • Prepare an ethereal solution of diazomethane (~30 mmol in 50 mL diethyl ether) using a Diazald kit.

  • Filter the mixed anhydride solution (from Step 1) directly into the diazomethane solution at 0 °C.

  • Stir for 3 hours at 0 °C, then allow to warm to room temperature overnight to vent excess diazomethane.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) will show a bright yellow, UV-active spot. IR spectroscopy of an aliquot must show a sharp, intense peak at ~2100 cm⁻¹ (

    
     stretch).
    

Step 3: Wolff Rearrangement

  • Concentrate the diazoketone in vacuo and redissolve in 40 mL of anhydrous Methanol.

  • Protect the flask from light (aluminum foil) to prevent premature photochemical degradation.

  • Add a solution of AgOBz (1.0 mmol) dissolved in 3.0 mL of Triethylamine.

  • Validation Checkpoint: Immediate effervescence (bubbling of

    
     gas) confirms the carbene formation and subsequent 1,2-shift. The reaction is complete when bubbling ceases and the yellow color dissipates (typically 2-3 hours).
    
  • Concentrate and purify via silica gel chromatography to yield methyl (R)-3-(

    
    -Boc-
    
    
    
    -methylamino)butanoate.

Step 4: Deprotection to Target Acid

  • Saponification: Dissolve the ester in THF/

    
     (1:1) and add 2.0 equivalents of LiOH. Stir for 4 hours at room temperature. Acidify to pH 3 with 1M HCl and extract with EtOAc.
    
  • Boc-Removal: Treat the resulting acid with 4M HCl in dioxane for 1 hour at room temperature.

  • Concentrate in vacuo and triturate with cold diethyl ether to precipitate (R)-3-(methylamino)butanoic acid hydrochloride as a highly pure white powder.

Analytical Validation Data

To ensure rigorous quality control, compare your isolated intermediates against the benchmark analytical data provided in Table 1.

Table 1: Quantitative Data & Analytical Checkpoints for Arndt-Eistert Intermediates

IntermediateExpected YieldEnantiomeric Excess (ee)Key IR Shifts (cm⁻¹)Key ¹H NMR Diagnostic Peaks (CDCl₃, δ ppm)
Mixed Anhydride >95% (crude)>99%1805, 1740Not isolated due to moisture sensitivity
Diazoketone 85 - 90%>99%~2100 (C=N=N), 16405.35 (s, 1H, CO-CH -N₂), 2.80 (s, 3H, N-CH ₃)
β-Amino Ester 80 - 85%>99%1735 (Ester C=O)3.65 (s, 3H, O-CH ₃), 2.45 (m, 2H, CH ₂-CO)
Target Acid (HCl) 90 - 95%>99%1710 (Acid C=O)2.65 (s, 3H, N-CH ₃), 1.30 (d, 3H, CH ₃-CH)

Alternative Approach: Asymmetric Conjugate Addition

For industrial-scale campaigns where diazomethane generation poses unacceptable safety risks, the Davies asymmetric conjugate addition (Pathway B) serves as a robust alternative [2].

In this protocol, Lithium (R)-


-benzyl-

-(α-methylbenzyl)amide is added to tert-butyl crotonate at -78 °C. The chiral lithium amide acts as a homochiral ammonia equivalent, attacking the β-position of the

-unsaturated ester with exceptional facial selectivity (>95% de). Causality Note: Because this method inherently yields an

-benzyl protected primary amine equivalent after hydrogenolysis, accessing the

-methyl target requires a subsequent reductive amination step using formaldehyde (

) and Sodium cyanoborohydride (

). This adds synthetic length, which is why the Arndt-Eistert homologation remains the preferred route for specifically

-methylated derivatives.

Conclusion

The enantioselective synthesis of (R)-3-(methylamino)butanoic acid is most reliably achieved via the Arndt-Eistert homologation of


-Boc-

-methyl-D-alanine. By strictly controlling the base basicity during mixed anhydride formation and utilizing homogeneous silver catalysis during the Wolff rearrangement, scientists can achieve high-yielding, stereoretentive homologation. The resulting building block is immediately ready for Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS), empowering the development of next-generation, proteolytically stable peptide therapeutics.

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941.[Link]

  • Davies, S. G., Smith, A. D., & Price, P. D. (2005). The conjugate addition of enantiomerically pure lithium amides as homochiral ammonia equivalents: Scope, limitations and synthetic applications. Tetrahedron: Asymmetry, 16(17), 2833-2891.[Link]

  • Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Application to carbohydrate peptidation. Stereoselective α-alkylations of some β-amino acids. Liebigs Annalen, 1995(7), 1217-1228.[Link]

Application

Fmoc solid-phase peptide synthesis using (R)-3-(Methylamino)butanoic acid

Application Note: High-Efficiency Fmoc Solid-Phase Peptide Synthesis Using (R)-3-(Methylamino)butanoic Acid -amino acids. Part 1: Executive Summary & Scientific Rationale The incorporation of (R)-3-(Methylamino)butanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Fmoc Solid-Phase Peptide Synthesis Using (R)-3-(Methylamino)butanoic Acid


-amino acids.

Part 1: Executive Summary & Scientific Rationale

The incorporation of (R)-3-(Methylamino)butanoic acid (also referred to as N-methyl-


-homoalanine) into peptide sequences presents a unique intersection of two synthetic challenges: the steric bulk of an N-methylated secondary amine  and the backbone flexibility of a 

-amino acid
.

While N-methylation improves proteolytic stability and membrane permeability (1), it drastically reduces the nucleophilicity of the amine during chain elongation. Furthermore, the


-backbone introduces additional degrees of freedom that can lead to difficult coupling kinetics and aggregation.

This guide synthesizes field-proven strategies to overcome these barriers, focusing on:

  • Steric Management: Utilizing high-efficiency phosphonium or uronium reagents (PyAOP, HATU) to drive coupling onto the secondary amine.

  • Racemization Control: employing weaker bases (sym-collidine) during activation to preserve the (R)-configuration.

  • Self-Validating Workflows: Replacing the standard Kaiser test with the Chloranil or Bromophenol Blue test, which are specific to secondary amines.

Part 2: Critical Reagents & Materials

ComponentRecommendationScientific Rationale
Resin ChemMatrix® or Low-loading (0.2–0.4 mmol/g) Wang/Rink PEG-based resins (ChemMatrix) swell better in diverse solvents, reducing aggregation common with

-peptides. Low loading prevents steric crowding between growing chains.
Coupling Reagent (Standard) HATU or COMU Superior to HBTU/TBTU for N-methylated residues due to the stabilizing effect of the HOAt/Oxyma leaving group (2).
Coupling Reagent (Difficult) PyAOP or PyBrOP Phosphonium salts are highly reactive and often succeed where uronium salts fail for coupling onto secondary amines (3).
Base Sym-collidine (2,4,6-trimethylpyridine)A weaker base than DIPEA; minimizes base-catalyzed racemization of the activated species, critical for chiral

-amino acids.
Monitoring Chloranil Test or Bromophenol Blue The Kaiser test (ninhydrin) will not detect the secondary amine of (R)-3-(Methylamino)butanoic acid.

Part 3: Step-by-Step Experimental Protocol

Phase A: Coupling (R)-3-(Methylamino)butanoic acid to the Resin

Objective: Attach the modified residue to the growing chain.

  • Activation:

    • Dissolve (R)-3-(Methylamino)butanoic acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF.

    • Add DIPEA (8.0 eq).[1] Note: DIPEA is acceptable here as the incoming acid is being activated, not the hindered amine on the resin.

    • Allow pre-activation for 1-2 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling:

    • Add solution to the resin.[1][2][3][4][5][6][7] Agitate for 2 hours at room temperature.

    • Microwave Option: 75°C for 5 minutes (25W).

  • Validation:

    • Perform Kaiser Test . If the resin was previously a primary amine, it should now be negative (yellow/colorless).

Phase B: Fmoc Deprotection

Objective: Expose the N-methyl secondary amine.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation and potential diketopiperazine (DKP) formation, which is a high risk for N-methylated dipeptides at the C-terminus.

  • Cycle:

    • Treat resin for 5 minutes.[5] Drain.

    • Treat resin for 10 minutes.[8] Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Phase C: Validation of Deprotection (The "Self-Validating" Step)

Crucial Step: Standard Ninhydrin (Kaiser) tests will yield a false negative here.

Protocol: Chloranil Test (for Secondary Amines)

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes at room temperature.

    • Positive Result (Amine present): Beads turn Dark Blue/Green .

    • Negative Result (Protected): Beads remain yellowish/transparent.

  • Action: Proceed only if beads are dark blue.

Phase D: Coupling the NEXT Amino Acid onto the N-Methyl Group

Objective: Form the peptide bond with the sterically hindered secondary amine. This is the bottleneck.

Method 1: The "Gold Standard" (PyAOP/Collidine) Use this for the highest success rate.

  • Dissolution: Dissolve the Next Fmoc-Amino Acid (5.0 eq) and PyAOP (5.0 eq) in NMP (N-methylpyrrolidone).

    • Why NMP? Better solvation of aggregates than DMF.

  • Activation: Add Sym-collidine (10.0 eq).

    • Why Collidine? Reduces epimerization risk during this slow coupling reaction.

  • Coupling:

    • Add to resin immediately.

    • Agitate for 4–16 hours (Double coupling recommended: 2 x 4 hours).

    • Microwave Option: 75°C for 2 x 10 minutes.

  • Validation: Perform the Chloranil Test again.

    • Success: Beads are yellow/transparent (Secondary amine is acylated).

    • Failure: Beads remain blue. Proceed to "Troubleshooting" (Acid Chloride method).

Part 4: Visualization & Logic Flow

Workflow Diagram 1: The N-Methyl -AA Synthesis Cycle

SPPS_Cycle Start Start: Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Test_Sec Chloranil Test (Detect Secondary Amine) Wash1->Test_Sec Test_Sec->Deprotect Yellow Beads (Incomplete) Coupling Coupling Step (Targeting N-Me Group) Test_Sec->Coupling Blue Beads (Positive) Check Chloranil Test (Verify Coupling) Coupling->Check Success Proceed to Next Cycle Check->Success Yellow Beads (Coupled) Fail Recouple / Change Method Check->Fail Blue Beads (Failed) Fail->Coupling Retry with PyAOP

Caption: Logical workflow for incorporating and extending N-methyl-


-amino acids, emphasizing the specific Chloranil validation checkpoints.
Workflow Diagram 2: Strategy for Difficult Couplings

Difficult_Coupling Problem Coupling onto (R)-3-(Methylamino)butanoic acid MethodA Attempt 1: HATU / DIPEA (Standard) Problem->MethodA Decision1 Chloranil Test? MethodA->Decision1 MethodB Attempt 2: PyAOP / Collidine (High Reactivity) Decision1->MethodB Fail (Blue) Success Continue Synthesis Decision1->Success Pass (Yellow) Decision2 Chloranil Test? MethodB->Decision2 MethodC Attempt 3: Acid Chloride (Triphosgene / TMP) Decision2->MethodC Fail (Blue) Decision2->Success Pass (Yellow)

Caption: Escalation strategy for stubborn couplings, moving from uronium salts to phosphonium salts and finally acid chlorides.

Part 5: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Incomplete Coupling Chloranil test remains blue/green after 4 hours.Switch to PyAOP/Collidine in NMP. If available, use Microwave irradiation (75°C, 20W). If still failing, convert incoming AA to Acid Chloride using Triphosgene (4).
Racemization Product analysis shows diastereomers.Replace DIPEA with Sym-collidine or TMP (2,4,6-trimethylpyridine). Reduce pre-activation time to <1 min.
DKP Formation Loss of peptide chain (mass -2 AA).Occurs if (R)-3-(Methylamino)butanoic acid is the 2nd residue. Use Trityl Resin or 2-CTC Resin to allow cleavage of protected fragments if needed. Shorten Fmoc deprotection times.
Aggregation Slow coupling, resin clumping.Switch solvent to NMP or DMSO/DMF (1:9) . Use ChemMatrix resin.[8] Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).

Part 6: References

  • Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings. Journal of Peptide Research. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. Link

Sources

Method

Procedures for N-methylation of beta-aminobutanoic acid

This Application Note is structured to guide researchers through the specific challenges of N-methylating -aminobutanoic acid (BABA). Unlike -amino acids, the -position offers unique steric and electronic environments, o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of N-methylating


-aminobutanoic acid (BABA). Unlike 

-amino acids, the

-position offers unique steric and electronic environments, often requiring tailored protocols to prevent over-methylation or elimination side reactions.

Application Note: Strategic Protocols for the N-Methylation of -Aminobutanoic Acid (BABA)

Executive Summary & Strategic Analysis


-Aminobutanoic acid (BABA) is a non-proteinogenic amino acid known for inducing disease resistance in plants and serving as a chiral scaffold in peptidomimetics. The introduction of an N-methyl group significantly alters the molecule's lipophilicity, conformational rigidity, and proteolytic stability—key parameters in drug design.

The Synthetic Challenge:

  • Zwitterionic Nature: Free BABA has low solubility in organic solvents suitable for alkylation.

  • Regioselectivity: Direct alkylation often leads to a mixture of N-mono, N,N-di, and O-alkylated products.

  • Elimination Risk: The

    
    -amino group is prone to elimination (retro-Michael type) under harsh basic conditions, regenerating crotonic acid derivatives.
    

This guide presents three distinct protocols ranging from high-fidelity multi-step synthesis to green catalytic methods.

Decision Matrix: Selecting Your Protocol

DecisionMatrix Start Start: Define Goal Q1 Target Product? Start->Q1 Mono N-Monomethyl BABA Q1->Mono Mono-Methyl Di N,N-Dimethyl BABA (Betaine) Q1->Di Di-Methyl Q2 Scale / Purity Req? Mono->Q2 MethodC Method C: Reductive Amination (Formaldehyde/NaBH4) Di->MethodC HighPurity High Purity / Pharma (>98% ee) Q2->HighPurity Strict QC Green Green Chem / Library (Scalable) Q2->Green Sustainability MethodA Method A: Boc-Protection Route (High Fidelity) HighPurity->MethodA MethodB Method B: DMC Acid-Catalysis (Green/Direct) Green->MethodB

Figure 1: Strategic decision tree for selecting the appropriate N-methylation protocol.

Method A: The "High-Fidelity" Protocol (Boc-Protection)

Best For: Pharmaceutical standards, preservation of chirality, and strict mono-methylation. Mechanism: 3-Step Protection


 Methylation 

Deprotection.

This method circumvents the "over-methylation" problem by chemically blocking the nitrogen after the first methyl group is introduced (via the Boc group) or, more commonly, introducing the methyl group to a Boc-protected amine using a strong base and methyl iodide.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Starting Material: (R)- or (S)-3-Aminobutanoic acid.

  • Protection: Di-tert-butyl dicarbonate (

    
    ), NaOH, Dioxane.
    
  • Methylation: Methyl Iodide (MeI), Sodium Hydride (NaH) or Silver Oxide (

    
    ).
    
  • Solvents: Anhydrous DMF or THF.

Step-by-Step Protocol
Step 1: N-Boc Protection[1]
  • Dissolve 3-aminobutanoic acid (10 mmol) in a mixture of dioxane (20 mL) and 1N NaOH (20 mL).

  • Cool to 0°C. Add

    
     (11 mmol, 1.1 eq) dropwise.
    
  • Stir at RT for 12 hours.

  • Workup: Acidify to pH 3 with 1N HCl (carefully, keeping cool). Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Checkpoint: Verify formation of N-Boc-3-aminobutanoic acid via NMR (appearance of t-Butyl singlet at

    
     ppm).
    
Step 2: Selective N-Methylation (The Critical Step)

Note: Direct methylation of the carboxylic acid is possible, but protecting the carboxyl group as a methyl ester first (using


) is recommended for higher yields.
  • Setup: Dissolve N-Boc-3-aminobutanoic acid (or its methyl ester) (5 mmol) in anhydrous THF (15 mL) under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 15 mmol, 3 eq) carefully. (Use excess NaH to deprotonate both the Carboxyl and the Amide NH if using the free acid).

    • Alternative: For milder conditions, use

      
       (3 eq) and MeI (excess) in DMF.
      
  • Alkylation: Add Methyl Iodide (MeI) (8 mmol, 1.6 eq) dropwise.

  • Reaction: Stir at RT for 16–24 hours.

  • Quench: Carefully add water to quench excess NaH.

  • Isolation: Acidify and extract with Ethyl Acetate.

    • Result:N-Boc-N-methyl-3-aminobutanoic acid .

Step 3: Global Deprotection
  • Dissolve the intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane.

  • Stir for 2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene to remove traces of acid.

  • Final Product: N-methyl-3-aminobutanoic acid (TFA or HCl salt).

Method B: The "Green" Protocol (Dimethyl Carbonate)

Best For: Scalable synthesis, avoiding toxic halides (MeI), and "Green Chemistry" compliance. Mechanism: Acid-catalyzed alkylation using Dimethyl Carbonate (DMC) as a sacrificial electrophile.

Recent advancements (See Ref 1, 2) utilize DMC and sulfuric acid to achieve high selectivity. Note that this method typically produces the Methyl Ester of the N-methylated product, requiring a final hydrolysis step.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Reagent: Dimethyl Carbonate (DMC) (Acts as solvent and reagent).

  • Catalyst: Conc.

    
     or Zeolite NaY.
    
  • Equipment: Sealed pressure tube or autoclave (Reaction requires heat > 90°C).

Step-by-Step Protocol
  • Mixture: In a pressure tube, combine 3-aminobutanoic acid (5 mmol) and Dimethyl Carbonate (15 mL).

  • Catalyst: Add conc.

    
     (5 mmol, 1.0 eq).
    
    • Caution: Exothermic reaction.

  • Heating: Seal the tube and heat to 130°C - 150°C for 6–8 hours.

    • Mechanistic Insight: At this temperature, DMC decomposes to generate active methylating species. The acid protonates the amine, protecting it from poly-methylation, while the equilibrium favors the mono-N-methyl, O-methyl ester.

  • Workup: Cool to RT. Neutralize with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate.[2]
    
  • Hydrolysis (Optional): If the free acid is required, reflux the resulting ester in 6N HCl for 2 hours.

Method C: Reductive Methylation (Formaldehyde)

Best For: Generating N,N-Dimethyl-BABA (Betaine analog) or rapid access where mono/di mixtures are tolerable.

Protocol
  • Dissolve 3-aminobutanoic acid (5 mmol) in Methanol (20 mL).

  • Add Formaldehyde (37% aq., 15 mmol) for dimethylation (use 5-6 mmol for mono-attempt, though selectivity is poor).

  • Add

    
     (Sodium cyanoborohydride) (10 mmol).
    
  • Adjust pH to

    
     with Acetic Acid.
    
  • Stir for 4 hours.

  • Note: This method is difficult to stop at the mono-methyl stage for primary amines. It is the preferred route for making N,N-dimethyl-3-aminobutanoic acid .

Analytical Validation (QC)

To validate the success of your synthesis, compare the NMR signals. The N-Methyl group has a distinct chemical shift.

MoietyFree BABA (

ppm)
N-Methyl BABA (

ppm)
N,N-Dimethyl BABA (

ppm)
N-H Broad singletBroad singletAbsent
N-CH3 Absent2.4 - 2.6 (Singlet, 3H) 2.2 - 2.3 (Singlet, 6H)

-CH
~3.4 (Multiplet)~3.2 (Multiplet)~3.1 (Multiplet)

-CH2
~2.3 (dd)~2.3 (dd)~2.3 (dd)

Key QC Check:

  • Mass Spectrometry (ESI+):

    • BABA:

      
      
      
    • N-Mono-Me:

      
      
      
    • N,N-Di-Me:

      
      
      

References

  • Selva, M., et al. (2003).[3] Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y faujasites.Tetrahedron Letters . 3

  • RSC Publishing. (2024). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate.[4][5]Green Chemistry .[6] 5[3][2][7]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin.Molecules .[8][][10][6][1][3][2][11][12][13] 14[3][2]

  • Common Organic Chemistry. (2017). Reductive Amination Conditions and Reagents.[8][10][6][12][15]8[3][2][7][15]

  • BOC Sciences. Boc-3-amino-3-methylbutyric acid Product Page.[3][2][7]

Sources

Application

Application Note: Scalable Biocatalytic Production of (R)-3-(Methylamino)butanoic Acid for Peptidomimetic Drug Development

Executive Summary & Strategic Rationale The integration of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug development. (R)-3-(Methylamino)butanoic acid (also known as -methyl- -am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The integration of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug development. (R)-3-(Methylamino)butanoic acid (also known as


-methyl-

-aminobutyric acid) is a highly valued chiral building block [1]. When incorporated into peptide sequences—such as GLP-1 receptor agonists—it introduces steric constraints and

-methylation that drastically enhance proteolytic stability, modulate backbone flexibility, and improve pharmacokinetic profiles [2].

Historically, the scalable synthesis of this molecule relied on transition-metal-catalyzed asymmetric hydrogenation (e.g., using Ruthenium or Iridium complexes). These chemical routes suffer from high costs, the requirement for high-pressure hydrogen, and the regulatory burden of purging toxic heavy metal residues from the final Active Pharmaceutical Ingredient (API).

This application note details a fully biocatalytic, self-validating protocol for the kilogram-scale production of (R)-3-(Methylamino)butanoic acid. By leveraging an engineered Reductive Aminase (RedAm) —a specialized subclass of Imine Reductases (IREDs)—we achieve direct asymmetric reductive amination of ethyl acetoacetate with methylamine in a single aqueous step [3].

Mechanistic Causality & Process Design

Substrate Selection: Ester vs. Free Acid

Attempting direct reductive amination on acetoacetic acid is fundamentally flawed due to its rapid, spontaneous decarboxylation into acetone at room temperature. To circumvent this, ethyl acetoacetate is utilized as the stable substrate. The ester protects the carboxylate moiety during the 24-hour enzymatic reaction, followed by a highly efficient, mild alkaline saponification to yield the final free acid.

Enzyme Selection: RedAm vs. Traditional IRED

Traditional Imine Reductases (IREDs) require a massive excess of amine (often >10 equivalents) because they rely on the spontaneous, thermodynamically unfavorable formation of the imine in water. In contrast, engineered RedAms actively catalyze the condensation of the ketone and amine within their active site prior to NADPH-dependent reduction [4]. This allows the process to operate with only 1.5 equivalents of methylamine, drastically reducing raw material costs and downstream purification burdens.

Cofactor Recycling & pH Dynamics

The RedAm requires NADPH as a hydride donor. To make the process economically viable, a Glucose Dehydrogenase (GDH) recycling system is coupled to the reaction. GDH oxidizes glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid), simultaneously regenerating NADPH. Because gluconic acid generation continuously lowers the reaction pH, a self-validating pH-stat system is strictly required to maintain the pH at 7.5—the optimal intersection for enzyme stability and methylamine nucleophilicity (pKa ~10.6).

Workflow Substrate Ethyl Acetoacetate + Methylamine Biocat RedAm / GDH Biocatalysis (pH 7.5) Substrate->Biocat Aqueous Buffer NADPH Recycling Intermediate Ethyl (R)-3-(methylamino) butanoate Biocat->Intermediate >99% ee In-Process GC-FID Hydrolysis Saponification (NaOH, H2O) Intermediate->Hydrolysis Phase Separation Product (R)-3-(Methylamino) butanoic Acid Hydrolysis->Product Crystallization In-Process Chiral HPLC

Fig 1: Biocatalytic workflow for the scalable synthesis of (R)-3-(Methylamino)butanoic acid.

Self-Validating Experimental Protocol

Materials & Reagents
  • Substrates: Ethyl acetoacetate (99%), Methylamine hydrochloride (98%).

  • Biocatalysts: Engineered RedAm powder (e.g., derived from Aspergillus oryzae variants) [5], Glucose Dehydrogenase (GDH-101).

  • Cofactor & Sacrificial Substrate: NADP

    
     sodium salt, D-Glucose.
    
  • Buffers & Titrants: 100 mM Potassium phosphate buffer (pH 7.5), 2M NaOH (for pH-stat).

Step-by-Step Biocatalytic Workflow

Step 1: System Initialization & Cofactor Assembly

  • In a 5 L jacketed bioreactor, add 2.5 L of 100 mM Potassium phosphate buffer (pH 7.5). Set the internal temperature to 30°C.

  • Dissolve 450 g of D-Glucose (2.5 mol) and 1.5 g of NADP

    
     (catalytic, 0.5 mM).
    
  • Add 101 g of Methylamine hydrochloride (1.5 mol, 1.5 equiv). Causality check: The hydrochloride salt is used to prevent the volatility losses associated with free methylamine gas.

  • Engage the pH-stat titrator with 2M NaOH to adjust and lock the system at pH 7.5.

Step 2: Enzyme Inoculation & Reaction Initiation

  • Add 5.0 g of GDH powder and 15.0 g of RedAm powder. Stir at 300 rpm until fully dissolved.

  • Initiate the reaction by adding 130 g of Ethyl acetoacetate (1.0 mol, limiting reagent) dropwise over 30 minutes to prevent localized enzyme denaturation.

  • In-Process Control (IPC) 1 - pH Monitoring: The pH-stat must actively dose 2M NaOH to neutralize the gluconic acid produced by the GDH cycle. The volume of NaOH consumed is directly proportional to reaction progress, providing a real-time, self-validating kinetic readout.

Step 3: Reaction Monitoring & Quenching

  • IPC 2 - GC-FID Tracking: At

    
     h and 
    
    
    
    h, extract a 1 mL aliquot, extract with 1 mL ethyl acetate, and analyze via GC-FID. The reaction is deemed complete when residual ethyl acetoacetate is < 1%.
  • Upon completion (typically 24 h), adjust the pH to 10.0 using 5M NaOH to deprotonate the newly formed secondary amine, driving the intermediate (Ethyl (R)-3-(methylamino)butanoate) into the organic phase.

  • Extract the aqueous broth with Methyl tert-butyl ether (MTBE) (3 x 1 L). Pool the organic layers and concentrate under reduced pressure.

Step 4: Saponification & Isolation

  • Resuspend the concentrated intermediate in 500 mL of 2M NaOH. Stir at 40°C for 4 hours.

  • IPC 3 - TLC/LC-MS: Confirm the complete disappearance of the ester intermediate.

  • Cool to 4°C and carefully adjust the pH to 6.5 (the isoelectric point of the amino acid) using 6M HCl.

  • Add 1 L of cold ethanol to precipitate the zwitterionic (R)-3-(Methylamino)butanoic acid. Filter, wash with cold ethanol, and dry under vacuum at 45°C.

  • IPC 4 - Chiral HPLC: Analyze the final white crystalline powder on a Chiralpak IG column to confirm >99% ee.

Process Analytics & Quantitative Data

The engineered RedAm process demonstrates superior scalability and atom economy compared to traditional chemical routes. Table 1 summarizes the optimization matrix, highlighting the causality between enzyme loading and enantiomeric excess.

Table 1: Optimization of RedAm Loading and Reaction Metrics (1.0 mol scale)

RedAm Loading (g/L)Co-solventTime to >99% Conv.Enantiomeric Excess (ee)Isolated Yield (%)E-factor (kg waste/kg API)
1.0None> 48 h (Incomplete)97.5%42%45.2
3.0None36 h98.8%76%28.4
6.0 None 24 h > 99.5% 88% 14.1
6.010% DMSO30 h99.1%81%18.5

Note: The optimal loading of 6.0 g/L (bolded) provides the best balance of Space-Time Yield and enantiopurity. The addition of DMSO (often used to solubilize hydrophobic substrates) proved detrimental to the RedAm's structural integrity, extending reaction time.

Downstream Application: GLP-1 Receptor Agonist Development

Once synthesized, (R)-3-(Methylamino)butanoic acid is typically reacted with Fmoc-OSu to generate N-Fmoc-(R)-3-(methylamino)butanoic acid , a standardized precursor for Solid-Phase Peptide Synthesis (SPPS) [2].

When inserted into the backbone of incretin mimetics (like GLP-1 analogs), the


-methyl group prevents hydrogen bonding at that specific residue, forcing the peptide into a distinct 

-helical conformation. Furthermore, the

-carbon linkage shields adjacent peptide bonds from cleavage by Dipeptidyl Peptidase-4 (DPP-4), extending the drug's half-life in vivo.

GLP1_Signaling Peptide GLP-1 Analog (Stabilized by R-3-MABA) Receptor GLP-1 Receptor (Class B GPCR) Peptide->Receptor Prolonged Binding (DPP-4 Resistant) G_alpha Gαs Subunit Activation Receptor->G_alpha Conformational Coupling AC Adenylyl Cyclase (Effector) G_alpha->AC Stimulatory Signal cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (Insulin Secretion Pathway) cAMP->PKA Pathway Activation

Fig 2: GLP-1 Receptor signaling cascade activated by peptidomimetics containing (R)-3-(Methylamino)butanoic acid.

References

  • PubChem Compound Summary for CID 12991520 : 3-(Methylamino)butanoic acid. National Center for Biotechnology Information. URL:[Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis : Comprehensive review of RedAm capabilities for chiral amine synthesis. ACS Catalysis. URL:[Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis : Reaction mechanisms of IREDs vs RedAms. ScienceDirect. URL:[Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) : Engineering strategies for multi-stereocenter chiral amines. PMC / ACS. URL:[Link]

Method

Microwave-assisted synthesis of (R)-3-(Methylamino)butanoic acid derivatives

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of (R)-3-(methylamino)butanoic acid (also known as N-methyl-β-aminobutyric acid or N-Me-BABA) and its ester derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of (R)-3-(methylamino)butanoic acid (also known as N-methyl-β-aminobutyric acid or N-Me-BABA) and its ester derivatives. Utilizing microwave-assisted organic synthesis (MAOS), this workflow reduces total reaction time from 24+ hours (thermal reflux) to under 60 minutes while maintaining enantiomeric excess (ee >98%).

The protocol focuses on a Chiral Pool Derivatization strategy , starting from commercially available (R)-3-aminobutanoic acid to ensure stereochemical integrity, followed by a microwave-enhanced chemoselective reductive amination. This method is optimized for drug development workflows requiring rapid library generation of peptidomimetics.

Scientific Background & Strategic Analysis

(R)-3-(Methylamino)butanoic acid is a critical scaffold in medicinal chemistry, serving as a chiral β-amino acid building block for peptidomimetics. The N-methylation of β-amino acids improves proteolytic stability, membrane permeability, and conformational rigidity of peptide drugs.

Challenges in Conventional Synthesis:

  • Thermal Instability: Prolonged heating during esterification or alkylation can lead to partial racemization via retro-Michael pathways.

  • Polyalkylation: Controlling mono- vs. di-methylation of primary amines is kinetically difficult under standard thermal conditions.

  • Process Efficiency: Classical Eschweiler-Clarke or reductive aminations often require reflux times of 12–24 hours.

The Microwave Advantage: Microwave irradiation provides direct dielectric heating, allowing reaction mixtures to rapidly reach temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels.

  • Kinetic Control: Rapid heating accelerates the rate-determining imine formation step in reductive amination, favoring the mono-alkylated product before polyalkylation occurs.

  • Stereoretention: Short exposure to high temperatures minimizes the window for thermal racemization.

Experimental Workflow & Logic

The synthesis proceeds in two microwave-assisted stages:[1]

  • Rapid Esterification: Conversion of the zwitterionic amino acid to the methyl ester to improve solubility and reactivity.

  • Reductive N-Methylation: A controlled "one-pot" imine formation and reduction using Formaldehyde and Sodium Triacetoxyborohydride (STAB).

Visual Workflow (Graphviz)

G Start (R)-3-Aminobutanoic Acid (Zwitterion) Step1 Step 1: MW Esterification (MeOH, SOCl2, 80°C, 10 min) Start->Step1 Activation Inter1 Methyl (R)-3-aminobutanoate (Intermediate) Step1->Inter1 >95% Yield Step2 Step 2: MW Reductive Amination (HCHO, STAB, 60°C, 15 min) Inter1->Step2 Imine Formation Product (R)-3-(Methylamino)butanoic Acid Methyl Ester Step2->Product Selective Reduction

Caption: Figure 1. Two-step microwave-assisted synthetic pathway ensuring stereochemical retention and mono-methylation selectivity.

Detailed Protocols

Equipment Requirements
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed) for precise feedback.

Protocol A: Microwave-Assisted Methyl Ester Formation

Objective: To render the amino acid soluble in organic solvents and protect the carboxyl group.

  • Preparation: In a 10 mL microwave vial, suspend (R)-3-aminobutanoic acid (1.0 mmol, 103 mg) in dry Methanol (3.0 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) (2.0 eq, 145 µL) or concentrated H₂SO₄ (50 µL). Note: Exothermic reaction.

  • Microwave Setup: Cap the vial and place it in the reactor.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup: Concentrate the solvent in vacuo. The residue is the hydrochloride salt of the methyl ester. No further purification is usually required (Yield: >98%).

Protocol B: Microwave-Assisted Reductive N-Methylation

Objective: Selective mono-methylation using a mild reducing agent.

  • Neutralization: Dissolve the ester salt from Protocol A in Dichloromethane (DCM) (4 mL) and add Triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • Reagents: Add Formaldehyde (37% aq. solution, 1.05 eq). Crucial: Do not use large excess to avoid dimethylation.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) immediately.

    • Why STAB? It is less toxic than NaBH₃CN and allows for "one-pot" reductive amination without pre-forming the imine, as it reduces imines faster than aldehydes.

  • Microwave Setup: Cap the vial.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 60 °C

    • Hold Time: 15 minutes

    • Power: Max 50W (Low power prevents thermal runaway)

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

  • Purification: If necessary, purify via flash chromatography (SiO₂, DCM:MeOH 95:5).

Data & Performance Analysis

The following table compares the Microwave (MW) protocol against conventional thermal methods.

ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)Improvement Factor
Reaction Time (Total) 18 - 24 Hours< 45 Minutes~30x Faster
Yield (Step 1) 85 - 90%> 98%+10%
Yield (Step 2) 60 - 70%85 - 92%+20%
Selectivity (Mono:Di) 75:2595:5High Purity
Enantiomeric Excess (ee) > 95% (Risk of racemization)> 98% (Retained)Integrity Preserved

Mechanism of Microwave Enhancement

The efficiency of this protocol relies on dipolar polarization . Methanol (Step 1) and the polar transition states of the imine formation (Step 2) couple strongly with the oscillating electric field (2.45 GHz).

Mechanism MW Microwave Irradiation (2.45 GHz) Dipoles Dipolar Rotation (MeOH / Polar Intermediates) MW->Dipoles TS Stabilization of Polar Transition State (Imine) MW->TS Specific Non-Thermal Effect? Heat Rapid Internal Heating (Superheating) Dipoles->Heat Friction Rate Accelerated Reaction Rate (k_obs increases) Heat->Rate Arrhenius Eq TS->Rate

Caption: Figure 2. Mechanistic pathway of microwave dielectric heating accelerating the reaction kinetics.

Troubleshooting & Critical Control Points

  • Issue: Dimethylation (Over-alkylation).

    • Cause: Excess formaldehyde or too high temperature.

    • Solution: Strictly limit Formaldehyde to 1.0–1.1 equivalents. Reduce MW temperature to 50°C.

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete solubility of the zwitterion.

    • Solution: Ensure fine powdering of the starting amino acid. Increase MeOH volume.

  • Issue: Safety (Pressure).

    • Cause: MeOH has high vapor pressure at 80°C.

    • Solution: Ensure the vessel is rated for 20 bar. Do not fill >60% volume.

References

  • Escalante, J., et al. (2008).[2][3] Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Link

  • Roodbeen, R., & Jensen, K. J. (2025). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. Link

  • Biotage Application Note. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Link

  • PubChem Compound Summary. 3-(Methylamino)butanoic acid.[4] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Advanced Conjugation Techniques for (R)-3-(Methylamino)butanoic Acid in Peptidomimetic Drug Design

Executive Summary & Mechanistic Rationale The pursuit of metabolically stable, highly specific therapeutics has driven medicinal chemistry toward the incorporation of unnatural amino acids into peptide backbones and smal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of metabolically stable, highly specific therapeutics has driven medicinal chemistry toward the incorporation of unnatural amino acids into peptide backbones and small-molecule ligands. (R)-3-(Methylamino)butanoic acid represents a highly specialized building block that combines two powerful structural modifications: a


-amino acid backbone and an N-methylated secondary amine.

The causality behind selecting this specific moiety is rooted in its profound impact on pharmacokinetics and structural biology.


-amino acids are known to modulate the conformation, dynamics, and proteolytic susceptibility of native peptides[1]. Concurrently, N-methylation increases lipophilicity, which directly enhances membrane permeability and provides extreme resistance to enzymatic degradation by shielding the amide bond from proteases[2]. When integrated into a sequence, these modifications force the peptide into stable foldamer architectures with well-defined topological orientations, drastically enhancing bioavailability for pharmacological applications[3].

However, conjugating (R)-3-(Methylamino)butanoic acid introduces significant synthetic challenges. The combination of


-branching and N-methylation creates severe steric hindrance, rendering standard peptide coupling protocols ineffective[4]. This application note outlines self-validating, high-efficiency conjugation protocols designed to overcome these steric barriers while preserving the integrity of the sensitive (R)-stereocenter[5].

Workflow Start Target Identification Peptidomimetic Design BuildingBlock (R)-3-(Methylamino)butanoic acid (N-Me-β-AA) Start->BuildingBlock Protection Fmoc/Boc Protection (N-Terminal) BuildingBlock->Protection Activation Carboxyl Activation (HATU/HOAt or COMU) Protection->Activation Coupling Conjugation / Peptide Coupling (Solid or Solution Phase) Activation->Coupling Note1 N-Methylation adds steric hindrance Requires highly reactive uronium salts Activation->Note1 Validation Self-Validation (Chloranil Test & LC-MS) Coupling->Validation Outcome Protease-Resistant Bioactive Conjugate Validation->Outcome

Figure 1: Strategic workflow for integrating (R)-3-(Methylamino)butanoic acid into drug design.

Overcoming Steric Hindrance: Reagent Selection & Causality

The primary failure point in conjugating (R)-3-(Methylamino)butanoic acid is incomplete acylation due to the steric clash between the incoming activated carboxylate and the N-methylated


-amine of the resin-bound peptide (or vice versa).

Causality in Reagent Selection: Standard carbodiimides (like DIC alone) or benzotriazole-based reagents (like HBTU) form relatively stable, bulky intermediate esters (e.g., ObT esters) that react too slowly with the hindered secondary amine. To force the reaction forward, we must generate a highly reactive, less sterically demanding active ester.

  • COMU or HATU/HOAt: These reagents generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect—acting as an internal base to hydrogen-bond with the incoming amine, thereby accelerating the nucleophilic attack despite the steric bulk.

  • Base Selection (TMP vs. DIPEA): Prolonged activation times risk epimerization at the (R)-stereocenter via oxazolone formation. Using 2,4,6-trimethylpyridine (TMP) instead of N,N-diisopropylethylamine (DIPEA) provides sufficient basicity to drive activation but is too sterically hindered to abstract the

    
    -proton, thereby preserving chiral integrity.
    
Quantitative Comparison of Coupling Systems
Coupling Reagent SystemEquivalents (Reagent/AA)Base UsedReaction TimeYield (%)Epimerization Risk
HBTU / HOBt3.0DIPEA (6.0 eq)120 min< 40%High
HATU / HOAt3.0DIPEA (6.0 eq)60 min85-90%Moderate
COMU 3.0 TMP (6.0 eq) 45 min > 95% Low
DIC / Oxyma Pure3.0None (Neutral)60 min> 90%Very Low

Experimental Protocols: Self-Validating Conjugation Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Because (R)-3-(Methylamino)butanoic acid contains a secondary amine, the standard Kaiser test (which detects primary amines) will yield false negatives. Therefore, the Chloranil test is strictly mandated for validation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol details the coupling of Fmoc-(R)-3-(Methylamino)butanoic acid onto a resin-bound primary amine, followed by the subsequent coupling of the next amino acid onto the sterically hindered N-methyl group[5].

Materials:

  • Resin-bound peptide (0.1 mmol scale)

  • Fmoc-(R)-3-(Methylamino)butanoic acid (0.3 mmol, 3 eq)

  • COMU (0.3 mmol, 3 eq)

  • TMP (0.6 mmol, 6 eq)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation Check 1 (Chloranil Test): Remove a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 mins. A dark green/blue color confirms the presence of the free secondary amine (if coupling onto an N-methylated residue) or a standard Kaiser test if coupling onto a primary amine.

  • Pre-Activation: In a clean vial, dissolve Fmoc-(R)-3-(Methylamino)butanoic acid and COMU in 2 mL of DMF. Add TMP. Stir for 2 minutes to form the active ester. The solution will turn slightly yellow.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation Check 2 (Self-Validation): Perform the Chloranil test on a few beads.

    • Causality: If the beads remain colorless/yellow, the secondary amine has been successfully acylated. If green/blue persists, the coupling is incomplete.

  • Capping (Crucial for N-Me couplings): If the validation test shows slight incomplete coupling, do not risk deletion sequences. Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines.

SPPS_Cycle Resin Peptide-Resin Complex Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Test1 Chloranil Test (Detects Secondary Amine) Deprotect->Test1 Couple Couple Fmoc-(R)-3-(Me)butanoic acid (COMU/TMP) Test1->Couple Positive (Blue/Green) Test2 Chloranil Test (Verify Complete Coupling) Couple->Test2 Test2->Couple Positive (Incomplete) Capping Capping (Optional) (Ac2O/Pyridine) Test2->Capping Negative (Yellow/Clear) Capping->Deprotect Next Cycle

Figure 2: Self-validating SPPS cycle optimized for secondary amine detection.

Protocol B: Solution-Phase Linker Conjugation (PROTACs/ADCs)

When utilizing (R)-3-(Methylamino)butanoic acid as a rigid, protease-resistant linker in small-molecule drug conjugates, solution-phase chemistry is preferred.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine payload (1.0 eq) and Boc-(R)-3-(Methylamino)butanoic acid (1.2 eq) in anhydrous DCM.

  • Activation: Add DIC (1.5 eq) and Oxyma Pure (1.5 eq) at 0°C.

    • Causality: Oxyma Pure is chosen over HOAt for solution-phase because it avoids the risk of explosive byproducts and provides a neutral reaction environment, virtually eliminating epimerization of the

      
      -chiral center.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC & LC-MS): Monitor the reaction via TLC (Ninhydrin stain will show disappearance of the primary amine payload). Quench a 5

    
    L aliquot into 1 mL of Acetonitrile/Water and inject into LC-MS. Look for the exact mass of the conjugate 
    
    
    
    and ensure the absence of the
    
    
    Da (hydrolyzed active ester) or
    
    
    Da (DIC adduct) peaks.
  • Workup: Wash the organic layer sequentially with 5%

    
     (aq), saturated 
    
    
    
    (aq), and brine. Dry over
    
    
    and concentrate under vacuum.

Conclusion

The successful conjugation of (R)-3-(Methylamino)butanoic acid requires a departure from standard


-amino acid protocols. By understanding the causality of steric hindrance and basicity on reaction kinetics and chiral stability, researchers can synthesize highly constrained, metabolically stable peptidomimetics. The mandatory integration of self-validating steps—specifically the Chloranil test and LC-MS monitoring—ensures high-fidelity synthesis critical for downstream biological evaluation[4].

References

1.[1] Title : Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source : ACS Publications. URL : 1 2.[2] Title : Ribosomal Synthesis of N-Methyl Peptides. Source : PMC. URL : 2 3.[5] Title : N-Fmoc-(S)-3-(methylamino)butanoic acid. Source : Creative Peptides. URL : 5 4.[3] Title : N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Source : Bentham Direct. URL : 3 5.[4] Title : Synthesis of N-methylated cyclic peptides. Source : ResearchGate (Nature Protocols). URL : 4

Sources

Method

Application Notes and Protocols for the Synthesis of β-Peptides from (R)-3-(Methylamino)butanoic Acid

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the preparation of β-peptides incorporating the N-methylated monomer, (R)-3-(methylam...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the preparation of β-peptides incorporating the N-methylated monomer, (R)-3-(methylamino)butanoic acid. N-methylation is a critical modification in peptide-based drug discovery, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] However, the synthesis of peptides containing N-methylated residues, particularly β-amino acids, presents significant challenges due to steric hindrance.[3][4] This document outlines the rationale for monomer design, provides step-by-step protocols for solid-phase peptide synthesis (SPPS) using optimized coupling strategies, and details methods for cleavage, purification, and characterization. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages of N-methylated β-peptides.

Introduction: The Strategic Advantage of N-Methylated β-Peptides

Peptide-based therapeutics have gained significant attention due to their high specificity and potency.[1] However, their application is often limited by poor metabolic stability and low oral bioavailability.[1] The integration of β-amino acids to create β-peptides offers a powerful strategy to overcome these limitations. β-Peptides adopt stable, predictable secondary structures (helices, sheets, and turns) and are resistant to degradation by common proteases.[5]

A further refinement in the design of synthetic peptides is N-methylation—the substitution of the amide proton with a methyl group. This modification provides several key advantages:

  • Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems.[2]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cellular membranes and enhanced oral bioavailability.[2]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[2][6]

The monomer at the core of this guide, (R)-3-(methylamino)butanoic acid, combines these features. The β-amino acid backbone provides structural stability, while the N-methyl group enhances its drug-like properties, making the resulting β-peptides highly valuable scaffolds in medicinal chemistry.[7][8]

Monomer Preparation: Synthesis of Fmoc-(R)-3-(Methylamino)butanoic Acid

While (R)-3-(methylamino)butanoic acid hydrochloride is commercially available, its preparation and subsequent protection are foundational steps. A common synthetic route starts from the readily available (R)-3-aminobutanoic acid. The synthesis involves N-methylation followed by the introduction of the acid-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard for modern SPPS.

The overall workflow for monomer preparation and subsequent integration into a peptide is illustrated below.

G cluster_0 PART 1: Monomer Synthesis & Protection cluster_1 PART 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 PART 3: Cleavage, Purification & Analysis Start (R)-3-Aminobutanoic Acid N_Methylation N-Methylation Start->N_Methylation Fmoc_Protection Fmoc Protection N_Methylation->Fmoc_Protection Monomer Fmoc-(R)-3-(methylamino)butanoic acid Fmoc_Protection->Monomer SPPS Iterative SPPS Cycles (Deprotection & Coupling) Monomer->SPPS Resin Protected Peptide on Resin SPPS->Resin Cleavage Cleavage & Deprotection Resin->Cleavage Crude Crude β-Peptide Cleavage->Crude Purification RP-HPLC Purification Crude->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Final Purified β-Peptide Purification->Final

Caption: Overall workflow from monomer synthesis to purified β-peptide.

Solid-Phase Peptide Synthesis (SPPS): The Core Protocol

The assembly of the β-peptide chain is performed on a solid support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[9] The Fmoc/tBu strategy is employed, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[10]

The Challenge: Coupling N-Methylated Residues

The primary synthetic hurdle in incorporating (R)-3-(methylamino)butanoic acid is the steric hindrance caused by the N-methyl group.[3][6] This hindrance reduces the nucleophilicity of the secondary amine, making peptide bond formation significantly more difficult than with primary amines. Consequently, standard coupling conditions often result in low yields and incomplete reactions, leading to deletion sequences in the final product.[3]

To overcome this challenge, highly efficient coupling reagents are required. These reagents rapidly activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the sterically hindered amine.[6]

Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of N-methylated peptides. While numerous reagents exist, uronium/aminium salt-based reagents are generally preferred for their high reactivity.[11][12]

Reagent NameFull NameActivating AdditiveKey Advantages & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateInternal (HOAt)Highly recommended. Very fast kinetics and low racemization. Effective for sterically hindered couplings, including N-methylated residues.[6][12][13]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtA classic and effective reagent, but generally less reactive than HATU for challenging couplings.[12][14]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateInternal (HOAt)A phosphonium salt reagent, particularly effective for coupling N-methyl amino acids to other N-methyl residues.[14][15]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateInternal (OxymaPure)A modern, highly efficient reagent with improved safety profile (non-explosive byproducts) and excellent solubility.[13]

Expert Recommendation: For routine and challenging couplings involving N-methylated β-amino acids, HATU is the preferred reagent due to its high reactivity and proven efficacy.[6]

The SPPS Cycle: Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale using a standard solid-phase synthesis vessel.

SPPS_Cycle Resin_Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin_Start->Deprotection Wash_1 Step 2: DMF Wash Deprotection->Wash_1 Coupling Step 3: Coupling (Fmoc-monomer, HATU, DIEA in DMF) Wash_1->Coupling Free N-terminal amine exposed Wash_2 Step 4: DMF Wash Coupling->Wash_2 Resin_End Peptide-Resin (n+1) (N-terminus Fmoc-protected) Wash_2->Resin_End Peptide chain elongated Resin_End->Deprotection Repeat for next residue

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(R)-3-(methylamino)butanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

Protocol:

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[16] Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.[10]

    • Add a fresh solution of 20% piperidine in DMF and agitate for 7-10 minutes.[17]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(R)-3-(methylamino)butanoic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive acyl-OAt-ester intermediate before its addition to the resin, which minimizes potential side reactions like guanidinylation of the free amine by HATU.[6][11]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-6 hours. Note: Couplings onto the N-methyl secondary amine are slow. Reaction time may need to be extended, and monitoring is crucial.

  • Monitoring and Washing:

    • To check for completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test or bromophenol blue test.[4] A negative result (yellow beads for Kaiser test) indicates a complete reaction.

    • If the coupling is incomplete, drain the solution and repeat the coupling step (recoupling) with a freshly prepared activated amino acid solution.

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents.[6]

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed simultaneously. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers."[18]

Causality of Scavengers: During cleavage, acid-labile protecting groups form highly reactive carbocations. Scavengers (e.g., water, triisopropylsilane (TIS)) are nucleophilic reagents that trap these cations, preventing them from modifying sensitive amino acid residues like tryptophan or methionine.[18]

Protocol:

  • Preparation: After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[10]

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard, effective mixture for most peptides is:

    • 95% TFA / 2.5% Water / 2.5% TIS

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.[10]

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide obtained after cleavage is a mixture containing the desired product along with impurities such as deletion sequences or products of side reactions. Purification is essential to isolate the target β-peptide.

Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[19][20] It separates molecules based on their hydrophobicity.

ParameterTypical ConditionsRationale
Column C18 stationary phaseThe non-polar C18 alkyl chains interact with the hydrophobic regions of the peptide, providing excellent separation.
Mobile Phase A 0.1% TFA in WaterThe aqueous phase. TFA acts as an ion-pairing agent to improve peak shape.[21]
Mobile Phase B 0.1% TFA in AcetonitrileThe organic phase. Acetonitrile is a common organic solvent used to elute the peptides from the column.[21]
Elution GradientA gradually increasing concentration of Mobile Phase B is used to elute peptides from the column in order of increasing hydrophobicity.
Detection UV Absorbance (220 nm & 280 nm)The peptide bond absorbs strongly at ~220 nm, allowing for detection of all peptide fragments. Aromatic residues absorb at 280 nm.

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the solution onto a preparative RP-HPLC system.

  • Run a linear gradient of Mobile Phase B to elute the peptide.

  • Collect fractions corresponding to the major peak of the desired product.

  • Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step. A combination of analytical techniques is employed for comprehensive characterization.[22][23]

TechniquePurposeInformation Obtained
Analytical RP-HPLC Purity AssessmentDetermines the purity of the final peptide sample by measuring the area of the product peak relative to impurity peaks.[19][24]
Mass Spectrometry (LC-MS) Identity ConfirmationProvides the precise molecular weight of the peptide, confirming that the correct sequence was synthesized.[19][22][24]
NMR Spectroscopy Structural ElucidationConfirms the detailed chemical structure, including the presence and location of the N-methyl group, and provides insights into the 3D conformation of the β-peptide in solution.[19][24]

Conclusion

The incorporation of (R)-3-(methylamino)butanoic acid into β-peptides is a powerful strategy for developing next-generation therapeutics with enhanced stability and drug-like properties. While the synthesis presents challenges due to steric hindrance, these can be effectively overcome through the use of potent coupling reagents like HATU and optimized solid-phase protocols. The methodologies detailed in this guide provide a robust framework for researchers to successfully synthesize, purify, and characterize these advanced peptide structures, paving the way for new discoveries in drug development.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Aapptec Peptides. Coupling Reagents. Aapptec. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. Retrieved from [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec. Retrieved from [Link]

  • Wang, N., Liu, Y., Li, W., Bai, X., Liu, P., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry.
  • Nowick, J. S.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Di, F., Yu, Y., Zhang, L., Wang, Y., Han, J., & Wang, R. (2009). Expression, purification and characterization of recombinant human beta-amyloid 1-42 in Pichia pastoris. Peptides.
  • Goodman, C. M., Choi, S., Shandler, S., & DeGrado, W. F. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research.
  • Nath, S., & Belfort, G. (2019). Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42.
  • Usui, K., Yokota, S., Iwata, K., & Hamada, Y. (2020). Novel Purification Process for Amyloid Beta Peptide(1-40). Processes.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
  • PEPDOO. (2025, June 30). Peptide Characterization Techniques: HPLC, Mass Spec & Beyond. PEPDOO. Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery.
  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Wang, N., Liu, Y., Li, W., Bai, X., Liu, P., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Scilit.
  • ChemRxiv. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Cooper, G. J., Willis, A. C., Clark, A., Turner, R. C., Sim, R. B., & Reid, K. B. (1987). Purification and characterization of a peptide from amyloid-rich pancreases of type 2 diabetic patients.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Lu, J., Li, X., Liu, Y., Zhang, C., & Li, C. (2009). Expression, purification, and characterization of recombinant human beta-amyloid42 peptide in Escherichia coli.
  • Cativiela, C., & Ordóñez, M. Backbone N-modified peptides: beyond N-methylation.
  • MDPI. (2025, May 27).
  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Cheng, R. P. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • University of Groningen.
  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Retrieved from [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • ResearchGate. (2002). Synthesis of β3-Peptides and Mixed α/β3-Peptides by Thioligation.
  • PubChem. 3-(Methylamino)butanoic acid. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses.
  • Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (R)-3-(Methylamino)butanoic acid synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Enantiomeric Excess (ee) Reference ID: TS-R3MABA-OPT Introduction: The Stereochemical Challenge You are likely acc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Enantiomeric Excess (ee) Reference ID: TS-R3MABA-OPT

Introduction: The Stereochemical Challenge

You are likely accessing this guide because your synthesis of (R)-3-(methylamino)butanoic acid (or its ester) has stalled at an unsatisfactory optical purity (typically 70–85% ee), or you are witnessing a drop in ee during scale-up.

This target molecule is a


-amino acid derivative. Unlike 

-amino acids,

-amino acids possess a unique susceptibility to retro-Michael addition (elimination of the amine) and subsequent racemization, particularly when the nitrogen is alkylated (N-methyl).

This guide ignores generic advice. We focus on the three specific failure modes identified in high-throughput process development: Enamine Geometry Mismatch (Chemocatalysis), Enzyme Selectivity/Equilibrium (Biocatalysis), and Workup-Induced Racemization .

Module 1: Chemocatalytic Route (Asymmetric Hydrogenation)

Context: You are hydrogenating methyl 3-(methylamino)but-2-enoate using a Rhodium or Ruthenium chiral catalyst.

The Core Problem: The E/Z Enamine Trap

Unlike simple ketones, your substrate exists as an equilibrium of E and Z enamine isomers (stabilized by intramolecular H-bonding).

  • Symptom: You achieve 99% conversion but only 80% ee.

  • Root Cause: The catalyst coordinates and reduces the E-isomer and Z-isomer at different rates and potentially with opposite facial selectivities. If the rate of isomerization between E/Z is slower than the rate of hydrogenation, your ee will reflect the initial E/Z ratio of the substrate, not the intrinsic selectivity of the catalyst.

Troubleshooting Protocol
ParameterOptimization ActionTechnical Rationale
Substrate Purity Distill the enamine immediately before use.Aged enamines form oligomers that poison the catalyst. Freshly distilled enamine ensures a consistent initial E/Z ratio.
Solvent Choice Switch to 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) .TFE enhances the acidity of the N-H bond, accelerating the E/Z isomerization rate, allowing the catalyst to process the preferred isomer (Dynamic Kinetic Resolution).
Pressure LOWER the H₂ pressure (e.g., from 50 bar to 5–10 bar).High pressure forces the hydrogenation of the "wrong" isomer before it can convert to the "right" isomer. Lower pressure favors the equilibrium shift (Curtin-Hammett principle).
Ligand Class Switch to Ferrocenyl-based ligands (e.g., Josiphos, Walphos).These ligands create a deeper chiral pocket that is more effective at discriminating between the E/Z geometries compared to standard BINAP systems.
Visualizing the Failure Mode

G cluster_0 Substrate Equilibrium cluster_1 Catalytic Cycle (Rh-Chiral) Z_Enamine (Z)-Enamine (H-bonded stable form) E_Enamine (E)-Enamine (Less stable) Z_Enamine->E_Enamine Slow Isomerization Slow_Path Slow Hydrogenation (Low ee or S-product) Z_Enamine->Slow_Path Mismatches Pocket Fast_Path Fast Hydrogenation (High ee R-product) E_Enamine->Fast_Path Matches Catalyst Pocket Target (R)-Product High ee Fast_Path->Target Impurity (S)-Product Racemate Slow_Path->Impurity caption Fig 1. The 'E/Z Trap' in Enamine Hydrogenation. Slow isomerization leads to lower ee.

Module 2: Biocatalytic Route (Imine Reductases - IREDs)

Context: You are performing a reductive amination of methyl acetoacetate with methylamine using an enzyme (IRED or RedAm).

The Core Problem: Equilibrium & pH Mismatch
  • Symptom: Reaction stalls at 60% conversion, or ee is excellent (>99%) but yield is poor.

  • Root Cause: The formation of the iminium intermediate is unfavorable in water. Furthermore, IREDs require NADPH recycling. If the pH drifts, the enzyme deactivates or the methylamine (pKa ~10.6) becomes fully protonated and non-nucleophilic.

Troubleshooting Protocol

Q: My enzyme is active, but conversion is low. Why? A: You are likely fighting the thermodynamic equilibrium.

  • Fix: Use a huge excess of methylamine (5–10 equivalents).

  • Fix: Use a Glucose Dehydrogenase (GDH) coupled system for NADPH recycling. The oxidation of glucose to gluconolactone is irreversible and drives the reduction forward.

Q: Which enzyme superfamily should I screen? A: Do not use standard Transaminases (ATAs) for secondary amines; they are specialized for primary amines. You must screen (R)-selective Imine Reductases (IREDs) . Specifically, look for homologs from Streptomyces species (e.g., Streptomyces kanamyceticus).[1]

Q: How do I handle the methylamine source? A: Do not use Methylamine HCl directly without buffering.

  • Protocol: Pre-adjust the Methylamine solution to pH 9.0–9.5 . Most IREDs have a pH optimum around 9.0. Below pH 8.5, the amine is protonated (

    
    ) and cannot attack the ketone. Above pH 10, the enzyme denatures.
    

Module 3: Downstream Processing (The Hidden Killer)

Context: You have a high ee reaction mixture, but the isolated solid is racemic or degraded.

The Core Problem: Retro-Michael & Thermal Racemization

-amino acids are chemically distinct from 

-amino acids. Under basic conditions or high heat, the reaction can reverse.

Once the crotonate forms, re-addition of methylamine is non-stereoselective (racemic).
Critical Workup Rules
  • Avoid Strong Bases: Never use NaOH or KOH to hydrolyze the ester if you can avoid it.

    • Alternative: Use LiOH at 0°C (milder) or enzymatic hydrolysis (using a Lipase like CAL-B) to remove the methyl ester.

  • Temperature Cap: Never heat the free base form above 40°C .

  • Acidic Workup: Isolate the product as the HCl salt . The protonated amine (

    
    ) cannot undergo Retro-Michael elimination. The salt form is configurationally stable.
    

FAQ: Rapid Diagnostics

SymptomDiagnosisImmediate Action
ee is 0% (Racemic) Catalyst failed or uncatalyzed background reaction occurred.Run a "blank" reaction (no catalyst) to see if methylamine reacts with the crotonate spontaneously. If yes, lower temperature to <0°C.
ee is 90%, need >99% Minor isomer contamination.Recrystallization: The HCl salt of

-amino acids often crystallizes effectively. Use EtOH/EtOAc mixtures.
Product disappears on LCMS Retro-Michael elimination.Check your rotary evaporator bath temperature. Keep it <35°C. Ensure pH is acidic (<4) during concentration.

References

  • Noyori, R., et al. (2001).[2] "Asymmetric Hydrogenation of

    
    -Keto Esters." Journal of the American Chemical Society.[3][4]  (Foundational work on Ru-BINAP mechanisms).
    
  • Nestl, B. M., et al. (2014). "Imine Reductases (IREDs): New Catalysts for the Synthesis of Chiral Amines." Angewandte Chemie International Edition. (Definitive guide on IREDs for secondary amines).

  • Gotor, V., et al. (2007). "Asymmetric Synthesis of

    
    -Amino Acids." Chemical Reviews.  (Comprehensive review of chemical routes).
    
  • Patent CN110683960A. "Synthesis method of (R)-3-aminobutanol." (Describes industrial handling of the amino acid precursor). .

  • Liardon, R., & Jost, R. (1981). "Racemization of Free and Protein-Bound Amino Acids in Strong Mineral Acid." International Journal of Peptide and Protein Research.[5] (Mechanisms of acid/base induced racemization).

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for methylamine and heavy metal catalysts before use.

Sources

Optimization

Overcoming steric hindrance in (R)-3-(Methylamino)butanoic acid coupling

Technical Support Center: Difficult Peptide Couplings Ticket Subject: Overcoming Steric Hindrance in (R)-3-(Methylamino)butanoic Acid Coupling Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difficult Peptide Couplings Ticket Subject: Overcoming Steric Hindrance in (R)-3-(Methylamino)butanoic Acid Coupling Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulty coupling (R)-3-(Methylamino)butanoic acid (also known as


-methyl-

-aminobutyric acid). This substrate presents a "perfect storm" of steric hindrance: it is a secondary amine (

-methylated) located on a

-carbon
that is also substituted (methyl group).

Standard carbodiimide chemistries (EDC/DIC) often fail here because the steric bulk prevents the formation of the tetrahedral intermediate required for amide bond formation. To overcome this, you must shift from "stabilized" activation (like HOBt esters) to "high-energy" activation (Acid Fluorides or HOAt-based uronium salts) and optimize the solvent environment to disrupt inter-chain aggregation.

Module 1: Diagnostic Matrix (Is it Sterics or Chemistry?)

Before changing reagents, confirm the failure mode using this diagnostic checklist.

SymptomProbable CauseVerification Test
No Product Mass Reactive species not formingCheck activation color (HATU should turn yellow/orange). Ensure base (DIEA/NMM) is added.
Product + +14 Mass Methylation side-reactionUnlikely with Fmoc, but possible if using methyl iodide. Check raw materials.
Product + +99 Mass Guanidinylation Critical: If using HATU/HBTU with slow couplings, the amine reacts with the coupling reagent itself. Switch to phosphonium reagents (PyAOP).
Starting Material Remains Steric Hindrance If the activated ester forms but doesn't couple after 24h, the amine is too hindered. Proceed to Module 2.

Module 2: Reagent Selection Strategy

The choice of coupling reagent is the single most critical variable. We categorize reagents by their ability to force bulky nucleophiles into reaction.

Tier 1: The Standard (Likely to Fail)
  • Reagents: HBTU, TBTU, DIC/HOBt.

  • Why it fails: The active ester (OBt) is too bulky and not electrophilic enough to overcome the steric wall of the

    
    -methyl-
    
    
    
    -amino group.
Tier 2: The High-Power Solution (Recommended Starting Point)
  • Reagents: HATU (with HOAt) or COMU .[1]

  • Mechanism: The HOAt leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction by nearly 100x compared to HOBt.

  • Condition: Must use strictly 1.0 eq to avoid guanidinylation.

Tier 3: The "Nuclear Option" (For Extreme Hindrance)
  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTC (Bis(trichloromethyl)carbonate).

  • Mechanism: Generates an Acid Fluoride in situ.[1][2] The fluoride atom is small (low steric demand) and highly electronegative, creating an acylating species that can slip past the methyl groups.

Module 3: Visual Decision Logic

The following workflow illustrates the decision process for selecting the correct protocol based on your specific coupling direction.

CouplingStrategy Start Start: Coupling (R)-3-(Methylamino)butanoic acid Role Is the molecule acting as the Nucleophile (Amine) or Electrophile (Acid)? Start->Role Nuc As Nucleophile (Amine) (Most Difficult) Role->Nuc Target is Amine Elec As Electrophile (Acid) Role->Elec Target is Acid CheckPrev Is the incoming Acid also hindered? (e.g., Val, Ile, Aib) Nuc->CheckPrev Standard Use HATU / HOAt (Protocol A) CheckPrev->Standard No Nuclear Use TFFH / Acid Fluoride (Protocol B) CheckPrev->Nuclear Yes Risk Risk: Slow activation Low risk of racemization (Beta-amino) Elec->Risk PyAOP Use PyAOP / Collidine (Prevents capping) Risk->PyAOP

Figure 1: Decision tree for selecting coupling conditions based on the role of the hindered amino acid.

Module 4: Validated Protocols

Protocol A: Optimized HATU Coupling (The Gold Standard)

Best for: Coupling standard amino acids TO the hindered (R)-3-(methylamino)butanoic acid.

  • Dissolution: Dissolve the incoming amino acid (4.0 eq) and HATU (3.9 eq) in minimum DMF/NMP (1:1 mix recommended to break aggregation).

  • Pre-activation (CRITICAL): Add DIEA (8.0 eq).[3] Shake for exactly 30 seconds .

    • Why? Extended pre-activation causes racemization of the incoming acid and formation of inactive byproducts.

  • Coupling: Add the pre-activated solution to the resin-bound hindered amine.[4]

  • Reaction Time: 2 to 4 hours.

  • Double Coupling: Filter and repeat the step with fresh reagents if the Kaiser/Chloranil test is positive.

Protocol B: TFFH / Acid Fluoride (The "Nuclear Option")

Best for: Extremely difficult couplings where HATU fails, or coupling two hindered residues together.

  • Activation: Dissolve the incoming amino acid (4.0 eq) and TFFH (4.0 eq) in dry DCM or DMF.

  • Base Addition: Add DIEA (8.0 eq).[3]

    • Note: Unlike HATU, TFFH converts the acid to an acid fluoride (

      
      ). This species is stable enough to not require immediate addition, but reactive enough to couple to 
      
      
      
      -methyl amines.
  • Coupling: Add to the resin.

  • Reaction Time: 1 hour (Acid fluorides react very fast).

  • Safety: TFFH generates tetramethylurea; ensure good ventilation.

Module 5: Frequently Asked Questions (FAQs)

Q1: I see a peak with Mass +99 Da in my LCMS. What is it? A: This is a Guanylation adduct . It happens when the slow-reacting hindered amine attacks the HATU reagent itself instead of the activated amino acid.

  • Fix: Switch to PyAOP (Phosphonium salt). It cannot form guanidines. Alternatively, ensure you use slightly less HATU than Amino Acid (0.95 : 1 ratio).

Q2: Can I use Microwave irradiation? A: Yes, microwave heating is highly effective for


-methylated couplings.
  • Settings: 75°C for 5 minutes.

  • Warning: Do not use HATU at high temperatures with histidine or cysteine due to racemization risks. For (R)-3-(methylamino)butanoic acid, it is generally safe.

Q3: Is racemization a risk for this specific molecule? A: If (R)-3-(methylamino)butanoic acid is the nucleophile , there is zero risk of racemization. If it is the acid being activated, the risk is lower than standard


-amino acids because the chiral center is at the 

-position (further from the activated carbonyl). However, strong bases should still be used sparingly to avoid potential elimination reactions.

Q4: Why not use Acid Chlorides (via Thionyl Chloride)? A: Acid chlorides are often too reactive and unstable, leading to hydrolysis or side reactions with protecting groups (Fmoc). Acid Fluorides (via TFFH) occupy the "Goldilocks" zone: stable enough to handle, but small enough to penetrate the steric shield of the


-methyl group.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides via Acid Fluorides.[2][5] Journal of the American Chemical Society. Link

  • Thermo Fisher Scientific. (2024). Technical Note: Optimization of HATU and PyAOP Couplings. Thermo Fisher Peptide Resources. Link

  • BenchChem. (2025).[2][3][4][6][7] A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. BenchChem Technical Support.[4][6] Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Methods.[1][2][3][6][7][8] ResearchGate. Link

Sources

Troubleshooting

Preventing racemization of (R)-3-(Methylamino)butanoic acid during reaction

Core Directive & Scope This guide addresses the stability challenges associated with (R)-3-(Methylamino)butanoic acid (also known as N-methyl-β-aminobutyric acid). Unlike standard -amino acids, this -amino acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the stability challenges associated with (R)-3-(Methylamino)butanoic acid (also known as N-methyl-β-aminobutyric acid). Unlike standard


-amino acids, this 

-amino acid derivative is susceptible to unique degradation pathways—specifically Retro-Michael addition (elimination) —which leads to both racemization and chemical degradation.

Target Audience: Synthetic chemists and process engineers encountering loss of optical purity (ee%) or low yields during peptide coupling or scale-up.

The Mechanistic "Why": Understanding the Enemy

Before troubleshooting, you must understand how the racemization occurs. It is rarely a simple proton abstraction at the chiral center (as with


-amino acids). Instead, it is an Elimination-Addition  mechanism.
The Retro-Michael / E1cB Pathway

Under basic conditions or during carboxyl activation, the acidic


-protons (adjacent to the carbonyl) can be abstracted. This triggers the elimination of the amine (the leaving group), forming an achiral crotonic acid derivative. If the amine re-adds, it does so without stereocontrol, resulting in a racemic mixture.

RetroMichael Figure 1: The Retro-Michael Elimination pathway leading to racemization. SM (R)-3-(Methylamino) butanoic derivative Enolate Enolate / Carbanion (Transition State) SM->Enolate Base (Deprotonation) Crotonate Crotonyl Intermediate (Achiral Olefin) Enolate->Crotonate Elimination (E1cB) Amine Free Amine (Leaving Group) Enolate->Amine Leaves Racemate Racemic Mixture (R + S) Crotonate->Racemate + Amine (Re-addition)

Troubleshooting Guides (FAQs)

Category A: Coupling Reactions & Activation[1][2]

Q: I am observing a drop in ee% during the coupling of Fmoc-(R)-3-(Methylamino)butanoic acid. I am using HATU/DIEA. What is wrong?

Diagnosis: You are likely using a base that is too strong or in too high an excess. HATU is a potent activator, and when combined with DIEA (Diisopropylethylamine) , it rapidly generates the active ester. However, the basicity of DIEA (


) is sufficient to abstract the 

-proton of the activated

-amino acid, triggering the elimination pathway described above.

Corrective Protocol:

  • Switch Bases: Replace DIEA with a weaker, more sterically hindered base. Sym-collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine are superior choices for sensitive couplings. They neutralize the acid generated during activation but are poor nucleophiles and weak bases for proton abstraction.

  • Change Coupling Reagents: If HATU continues to cause issues, switch to DIC/Oxyma Pure . This carbodiimide-based method maintains a near-neutral pH profile compared to onium salts (HATU/PyBOP) which require basic conditions.

Data Comparison: Base Effects on Racemization

Base UsedpKa (approx)Risk LevelRecommended Use
DIEA / DIPEA 10.5High Standard couplings only. Avoid with sensitive

-amino acids.
NMM (N-Methylmorpholine) 7.4Moderate Better than DIEA, but still poses risk if reaction time is long.
Sym-Collidine 7.4 (Hindered)Low Gold Standard for racemization-prone couplings.
2,6-Lutidine 6.7Very Low Excellent for highly unstable intermediates.
Category B: Protecting Group Stability

Q: Can I use standard Fmoc deprotection (20% Piperidine/DMF) for this residue?

Diagnosis: Use caution. While the Fmoc group itself is stable, the piperidine used for deprotection is a secondary amine and a strong base. Prolonged exposure of the deprotected


-amino acid (which now has a free amine) to piperidine can promote the retro-Michael exchange or degradation.

Corrective Protocol:

  • Shorten Contact Time: Do not leave the deprotection running for standard times (e.g., 2 x 10 min). Optimize to 2 x 3 min.

  • Alternative Cocktails: Use Piperazine or DBU (with caution, usually 2% DBU + 2% Piperidine) for faster kinetics, allowing shorter exposure times.

  • Immediate Wash: Wash the resin immediately and thoroughly with DCM (Dichloromethane) after deprotection to remove residual base.

Category C: Scale-Up & Storage

Q: We isolated the free amino acid, but it turned into a brown oil and lost optical purity after a week. Why?

Diagnosis: (R)-3-(Methylamino)butanoic acid is zwitterionic but unstable as a free base. The free amine can act as an intramolecular base, catalyzing its own degradation/racemization via the retro-Michael pathway, especially if traces of moisture or heat are present.

Corrective Protocol:

  • Salt Formation: Never store the free amino acid. Convert it immediately to a stable salt.

    • Hydrochloride Salt (HCl): Most common, very stable.

    • Tosylate Salt (TsOH): Excellent crystallinity, good for long-term storage.

  • Storage Conditions: Store at -20°C under Argon.

Experimental Workflow: Low-Racemization Coupling

This protocol is designed to minimize the residence time of the activated species in the presence of base.

CouplingWorkflow Figure 2: Optimized coupling workflow to prevent base-catalyzed racemization. Start Start: Protected Amino Acid (R)-3-(Me)Amino-But-OH Dissolve Dissolve in DMF/DCM (1:1) Keep at 0°C Start->Dissolve AddReagent Add Oxyma Pure (1.0 eq) Then DIC (1.0 eq) Dissolve->AddReagent PreAct Pre-activation (Max 2-3 mins at 0°C) AddReagent->PreAct AddAmine Add Target Amine/Resin PreAct->AddAmine BaseCheck Is pH > 7.5? AddAmine->BaseCheck AddBase Add Sym-Collidine (Only if needed) BaseCheck->AddBase Yes (Adjust) Monitor Monitor via HPLC (Stop immediately upon completion) BaseCheck->Monitor No (Proceed) AddBase->Monitor

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of the protected amino acid and 1.0 equiv of Oxyma Pure in DMF/DCM (1:1 v/v). Cool to 0°C.[1]

  • Activation: Add 1.0 equiv of DIC (Diisopropylcarbodiimide). Stir for exactly 2 minutes. Note: Do not use excess DIC.

  • Coupling: Add the pre-activated mixture to the resin/amine component.

  • Base Addition (Conditional): Only if the reaction is sluggish, add Sym-collidine (2.0 equiv). Avoid DIEA.

  • Monitoring: Monitor reaction progress every 30 minutes. Terminate immediately upon completion (usually < 2 hours).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta.

  • Bachem Technical Library. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry.

  • Steinauer, R., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Journal of Peptide Science.

Sources

Optimization

Technical Support Center: Optimizing (R)-3-(Methylamino)butanoic Acid Synthesis

Topic: Yield & Enantioselectivity Optimization of (R)-3-(Methylamino)butanoic acid via Aza-Michael Addition. Audience: Synthetic Organic Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield & Enantioselectivity Optimization of (R)-3-(Methylamino)butanoic acid via Aza-Michael Addition. Audience: Synthetic Organic Chemists, Process Chemists. Objective: Maximize conversion, minimize bis-addition byproducts, and ensure high enantiomeric excess (ee) of the (R)-isomer.

Diagnostic & Troubleshooting Hub

Before altering your current protocol, identify your primary failure mode. The Aza-Michael addition of methylamine to crotonates is chemically deceptive; it appears simple but is plagued by reversibility (retro-Michael) and competitive bis-addition (polymerization/oligomerization).

Interactive Troubleshooting Flowchart

Troubleshooting_Guide Start Identify Primary Issue Issue_Yield Low Yield / Conversion Start->Issue_Yield Issue_EE Low Enantioselectivity (ee%) Start->Issue_EE Issue_Purity High Impurity / Bis-Adduct Start->Issue_Purity Check_Rev Is reaction stalling < 60%? Issue_Yield->Check_Rev Check_Temp Reaction Temp > 0°C? Issue_EE->Check_Temp Check_Stoich Methylamine Equivalents > 5? Issue_Purity->Check_Stoich Soln_Rev Equilibrium Limit Reached. Action: Use High Pressure or Switch to Protected Amine (BnNHMe) Check_Rev->Soln_Rev Yes Soln_Temp Action: Cool to -20°C or -40°C. Rate will drop; extend time. Check_Temp->Soln_Temp Yes Check_Cat Catalyst:Substrate Mismatch? Check_Temp->Check_Cat No Soln_Bis Bis-Addition (Tertiary Amine formed). Action: Use N-Benzylmethylamine or huge excess of Methylamine (10eq). Check_Stoich->Soln_Bis No (using 1:1)

Figure 1: Decision tree for diagnosing reaction failure modes in Aza-Michael synthesis.

Critical Process Parameters (CPP) & Optimization
The Core Problem: Direct Methylamine Addition

Direct addition of methylamine (


) to crotonic acid/esters is rarely high-yielding for the chiral product because:
  • Reversibility: The product is a

    
    -amino acid, which can undergo retro-Michael elimination upon heating or workup.
    
  • Bis-Addition: The product (secondary amine) is often more nucleophilic than the starting methylamine, leading to the tertiary amine byproduct (double addition).

The Solution: Use N-Benzylmethylamine as a "dummy" nucleophile. The benzyl group prevents bis-addition (steric bulk) and is easily removed via hydrogenolysis (


) to yield the target (R)-3-(methylamino)butanoic acid.
Optimization Table: Reaction Variables
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Nucleophile Methylamine (aq/gas)N-Benzylmethylamine Prevents formation of the tertiary amine byproduct; allows easier handling.
Acceptor Crotonic Acidtert-Butyl Crotonate Esters are more reactive than acids. The t-butyl group improves enantioselectivity by shielding one face of the alkene.
Catalyst None / Lewis AcidChiral Thiourea / Cinchona Alkaloid Provides H-bonding activation of the crotonate (LUMO lowering) and directs facial attack for (R)-selectivity.
Solvent Methanol/WaterToluene or DCM Non-polar solvents stabilize the H-bond network between catalyst and substrate. Polar solvents disrupt it.
Temperature 25°C (RT)-20°C to -40°C Lower temperatures favor the lower-energy transition state (major enantiomer) and suppress the retro-Michael pathway.
The "Gold Standard" Protocol

Target: (R)-3-(Methylamino)butanoic acid Route: Organocatalytic Aza-Michael of N-benzylmethylamine to tert-butyl crotonate, followed by deprotection.

Step 1: The Asymmetric Aza-Michael Addition
  • Reagents:

    • tert-Butyl Crotonate (1.0 equiv)

    • N-Benzylmethylamine (1.2 equiv)

    • Catalyst: (R,R)-Takemoto’s Catalyst (10 mol%) or Cinchona-derived squaramide.

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Dissolve catalyst (10 mol%) in Toluene (0.1 M concentration relative to crotonate) under

      
       atmosphere.
      
    • Add tert-butyl crotonate. Cool the system to -20°C.

    • Add N-benzylmethylamine dropwise over 30 minutes. Note: Slow addition prevents local hot-spots that degrade ee.

    • Stir at -20°C for 24–48 hours. Monitor via TLC/NMR (Look for disappearance of alkene protons at ~6.8 ppm).

    • Workup: Flash chromatography (Hexane/EtOAc). Do not distill (heat risks retro-Michael).

Step 2: Hydrolysis & Deprotection
  • Procedure:

    • Ester Hydrolysis: Treat the intermediate with TFA/DCM (1:1) at 0°C to remove the t-butyl group. Evaporate volatiles.

    • Hydrogenolysis: Dissolve the residue in MeOH. Add Pd/C (10 wt%). Stir under

      
       (1 atm) for 12 hours.
      
    • Filtration: Filter through Celite to remove Pd.

    • Isolation: Recrystallize from EtOH/Ether to obtain pure (R)-3-(methylamino)butanoic acid.

Mechanistic Visualization (The "Why")

Understanding the transition state is vital for troubleshooting low ee. The catalyst acts as a bifunctional activator: it activates the electrophile (crotonate) and positions the nucleophile (amine).

Mechanism Cat Chiral Catalyst (Thiourea/Squaramide) Complex Ternary Complex (H-Bond Stabilized) Cat->Complex Self-Assembly Crot Crotonate Ester (Electrophile) Crot->Complex Self-Assembly Amine N-Benzylmethylamine (Nucleophile) Amine->Complex Self-Assembly TS_R Re-face Attack (Favored) Complex->TS_R Low Energy Path TS_S Si-face Attack (Sterically Hindered) Complex->TS_S High Energy Path Product (R)-Beta-Amino Ester TS_R->Product

Figure 2: Bifunctional activation mechanism. The catalyst binds the crotonate via H-bonding (lowering LUMO) while directing the amine to the specific face of the alkene.

Frequently Asked Questions (FAQs)

Q: Can I use direct methylamine gas/solution to save steps? A: Yes, but expect lower yields (~40-50%). If you must:

  • Use a massive excess of methylamine (10–20 equivalents) to statistically suppress bis-addition.

  • Use a sealed pressure vessel (methylamine boils at -6°C).

  • Expect lower enantioselectivity as small amines are harder for catalysts to "grip" stereochemically than bulky benzyl-protected amines.

Q: My reaction conversion stops at 70%. Why? A: The Aza-Michael reaction is an equilibrium.

  • Fix: Increase the concentration (run at 1.0 M or higher).

  • Fix: Use lower temperature (reaction is exothermic; lower T favors product, though kinetics are slower).

Q: I am seeing the "racemic" product despite using a chiral catalyst. A: Check your solvent.

  • Are you using Methanol or Ethanol? Stop. Protic solvents compete with the catalyst for Hydrogen bonding sites on the crotonate. Switch to Toluene, DCM, or THF.

  • Is your catalyst old? Thiourea catalysts can degrade. Verify catalyst integrity via NMR.

Q: Is there a biological alternative? A: Yes. If you need kilogram-scale production, Methylaspartate Ammonia Lyase (MAL) is the industrial standard. It catalyzes the direct addition of methylamine to fumarate/crotonate with 99% ee and 99% yield. This requires enzyme engineering expertise but is superior to chemical synthesis for scale.

References
  • Review of Organoc

    • Source: Beilstein Journal of Organic Chemistry (2021).[1] "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides."

    • URL:[Link]

  • Mechanism of Bifunctional Thiourea C

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Mono- vs. Bis-Addition Troubleshooting

    • Source: Tetrahedron (2014) / Georgia Southern Commons. "Aza-Michael reaction: selective mono- versus bis-addition."
    • URL:[Link]

  • General Michael Addition Parameters

    • Source: Organic Chemistry Portal.[2] "Michael Addition."[1][2][3][4][5][6][7][8][9][10]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting solubility issues of (R)-3-(Methylamino)butanoic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of beta-amino acids in organic media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of beta-amino acids in organic media.

(R)-3-(Methylamino)butanoic acid presents a unique set of challenges. It is a chiral, secondary beta-amino acid. Because it contains both a basic secondary amine (methylamino group) and an acidic carboxylic acid, its physical properties are governed by strong intermolecular forces that resist dissolution in common organic solvents.

This guide is designed to move beyond basic "tips and tricks." We will dissect the thermodynamic causality of these solubility failures and provide self-validating, field-proven protocols to overcome them.

Diagnostic Workflow: Solubilization Strategy

Before altering your solvent system, you must identify the chemical state of your starting material and your downstream requirements. Use the diagnostic flowchart below to determine the correct solubilization pathway.

SolubilityWorkflow Start Solid (R)-3-(Methylamino) butanoic acid CheckForm Identify Salt Form (HCl salt vs. Free Zwitterion) Start->CheckForm HCl HCl Salt Form CheckForm->HCl Zwitterion Free Zwitterion Form CheckForm->Zwitterion Neutralize Neutralize with DIPEA/TEA (Yields insoluble zwitterion) HCl->Neutralize Goal Downstream Application? Zwitterion->Goal Neutralize->Zwitterion Synthesis Peptide Synthesis / Amide Coupling Goal->Synthesis Extraction Direct Reaction / Anhydrous Conditions Goal->Extraction Protect N-Protection (Fmoc/Boc) Masks secondary amine Synthesis->Protect TBA Form Lipophilic Salt (TBA-OH in MeOH/DMSO) Extraction->TBA SolubleOrg Soluble in Organic Solvents (DCM, EtOAc, DMF) Protect->SolubleOrg TBA->SolubleOrg

Diagnostic workflow for solubilizing (R)-3-(Methylamino)butanoic acid in organic solvents.

Frequently Asked Questions (Troubleshooting Causality)

Q1: I purchased (R)-3-(Methylamino)butanoic acid, but it is completely insoluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Why? A: There are two primary thermodynamic reasons for this. First, check your Certificate of Analysis. This compound is predominantly sold commercially as a hydrochloride (HCl) salt [1] to prevent self-condensation and improve shelf life. The HCl salt is an ionic solid with an immense crystal lattice energy that non-polar solvents (low dielectric constants) simply cannot overcome. Second, even if you have the free base, it does not exist as an uncharged molecule; it exists as a zwitterion (inner salt) [2]. The proton from the carboxylic acid transfers to the secondary amine, creating a highly polar


 and 

dipole. Thermodynamic solubility in organic solvents requires neutral, dipolar species; thus, the zwitterion remains insoluble [2].

Q2: I added Diisopropylethylamine (DIPEA) to the HCl salt in DCM to free the amine, but it still won't dissolve. What went wrong? A: This is a classic misstep. Adding an organic base like DIPEA or Triethylamine (TEA) to the HCl salt in DCM successfully strips the HCl, forming soluble DIPEA-HCl. However, the resulting (R)-3-(Methylamino)butanoic acid immediately reverts to its zwitterionic form. Because the zwitterion is insoluble in DCM, it precipitates out of solution as a fine white powder. To achieve solubility, you must disrupt the zwitterion itself, not just neutralize the external HCl.

Q3: How can I solubilize the unprotected amino acid in organic solvents without adding a permanent protecting group? A: You must replace the strongly interacting zwitterionic counterions with bulky, lipophilic counterions. The most effective method is forming a Tetrabutylammonium (TBA) salt [3]. By reacting the free amino acid with TBA-OH, you form a salt where the bulky tetrabutylammonium cation prevents tight ion-pairing with the carboxylate. This drastically lowers the lattice energy, allowing the complex to dissolve freely in polar aprotic solvents like DMSO or DMF [3].

Quantitative Solubility Matrix

To aid in solvent selection, refer to the empirical solubility profiles of the various chemical states of (R)-3-(Methylamino)butanoic acid.

Chemical FormWater (

)
Dichloromethane (DCM)Dimethylformamide (DMF)Ethyl Acetate (EtOAc)
HCl Salt (Commercial)Highly Soluble (>100 mg/mL)InsolubleSparingly SolubleInsoluble
Free Zwitterion Highly SolubleInsolubleInsolubleInsoluble
Fmoc-Protected [4]InsolubleHighly SolubleHighly SolubleHighly Soluble
TBA-Salt Complex SolubleModerately SolubleHighly SolubleSparingly Soluble

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and chemical checkpoints to ensure you have successfully altered the solubility state of the molecule.

Protocol A: In Situ Fmoc-Protection for Organic Extraction

Purpose: To mask the secondary amine, destroying the zwitterion and allowing extraction into EtOAc or DCM for downstream peptide synthesis.

  • Dissolution: Suspend 1.0 eq of (R)-3-(Methylamino)butanoic acid HCl salt in a 1:1 mixture of Water and 1,4-Dioxane (10 mL/mmol).

    • Causality: Water dissolves the ionic HCl salt/zwitterion; Dioxane is required to solubilize the highly non-polar Fmoc-OSu reagent in step 3.

  • Basification: Add 2.5 eq of Sodium Bicarbonate (

    
    ). Stir until effervescence ceases.
    
    • Validation Check: The solution should become completely clear. The pH must be ~8.5–9.0. This deprotonates the

      
       to a nucleophilic secondary amine.
      
  • Protection: Chill to 0°C. Add 1.1 eq of Fmoc-OSu dropwise as a solution in Dioxane. Stir for 12 hours at room temperature.

  • Acidification (The Critical Step): Evaporate the Dioxane under reduced pressure. Cool the remaining aqueous phase and slowly add 1M HCl until the pH reaches 2.0.

    • Validation Check: The solution will immediately turn opaque, and a thick white precipitate will form. This confirms the destruction of the zwitterion; the Fmoc-protected carboxylic acid is highly insoluble in acidic water.

  • Extraction: Add EtOAc to the acidic mixture and transfer to a separatory funnel. Shake vigorously.

    • Validation Check: The biphasic system will clear up entirely. The white precipitate will dissolve seamlessly into the upper EtOAc layer, confirming successful organic solubilization.

Protocol B: Preparation of the Lipophilic TBA-Salt

Purpose: To solubilize the completely unprotected amino acid in anhydrous organic solvents (DMSO/DMF) for direct coupling or macrocyclization.

  • Suspension: Suspend 1.0 eq of the free zwitterion of (R)-3-(Methylamino)butanoic acid in anhydrous Methanol (5 mL/mmol). It will remain largely insoluble.

  • Ion-Pairing: Add exactly 1.0 eq of Tetrabutylammonium hydroxide (TBA-OH, 1.0 M solution in Methanol) dropwise.

    • Causality: The strong hydroxide base deprotonates the carboxylic acid, while the bulky TBA cation pairs with it, preventing the formation of a rigid crystal lattice.

    • Validation Check: As the TBA-OH is added, the cloudy suspension will rapidly transition into a completely clear, homogeneous solution.

  • Solvent Exchange: Evaporate the Methanol completely under reduced pressure to yield a viscous syrup or glassy solid.

  • Organic Solubilization: Add anhydrous DMSO or DMF.

    • Validation Check: The glassy solid will dissolve instantly and completely, yielding a solution ready for homogeneous phase condensation without protecting groups [3].

References

  • National Center for Biotechnology Information. "3-(Methylamino)butanoic acid." PubChem Compound Summary for CID 12991520. Available at:[Link]

  • Jie Jack Li et al. "AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry." Protecting Groups: The Dilemma of Working with α-Amino Acids, Springer. Available at:[Link]

  • Verardo, G., et al. "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide." Journal of Peptide Science, vol. 19, no. 5, 2013, pp. 315-324. Available at:[Link]

Optimization

Purification methods for (R)-3-(Methylamino)butanoic acid from reaction byproducts

Welcome to the Technical Support Center for the isolation and purification of (R)-3-(methylamino)butanoic acid. As a chiral -amino acid, this compound presents unique purification challenges due to its zwitterionic natur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-3-(methylamino)butanoic acid. As a chiral


-amino acid, this compound presents unique purification challenges due to its zwitterionic nature, high aqueous solubility, and the presence of structurally similar reaction byproducts (e.g., unreacted crotonic acid, methylamine, and inorganic salts).

This guide is designed for drug development professionals and synthesists. It provides field-proven, self-validating methodologies to ensure high purity and yield, focusing on the mechanistic causality behind each experimental choice.

Part 1: Physicochemical Properties & Purification Implications

To design a rational purification scheme, we must first understand the target molecule's behavior in aqueous environments.

PropertyValueImplication for Purification
Molecular Weight 117.15 g/mol Small molecule; standard dialysis membranes may not retain it.
pKa (COOH) ~3.7Below pH 3.7, the molecule is predominantly cationic (binds to cation exchange resins).
pKa (NH) ~10.2Above pH 10.2, the molecule is predominantly anionic.
Isoelectric Point (pI) ~7.0Minimum solubility at pH 7.0; optimal for isoelectric crystallization.
Solubility High in H2O, low in EtOHAnti-solvent precipitation is highly effective for final polishing.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My crude reaction mixture contains unreacted crotonic acid and methylamine. How do I separate the zwitterionic product? A: The most effective preparative tool for recovering zwitterions from complex mixtures is Strong Cation Exchange (SCX) chromatography[1]. Causality: By adjusting the crude mixture to pH 2.0, the product becomes fully protonated (cationic) and binds strongly to the SCX resin. Crotonic acid remains neutral at this pH and is easily washed away. While methylamine also binds to the resin, it can be separated during the subsequent ammonia elution step, as methylamine is highly volatile and can be removed via vacuum evaporation.

Q2: After neutralization, my isolated product contains high levels of inorganic salts (e.g., NaCl). How can I desalt it efficiently? A: For complete desalination without product loss, Electrodeionization (EDI) or electrodialysis is highly recommended[2],[3]. Causality: Electrodialysis utilizes ion-exchange membranes and an electrical field to selectively remove small inorganic ions. Because the zwitterion has a net-zero charge at its isoelectric point (pI ~7.0), it does not migrate in the electrical field, whereas Na⁺ and Cl⁻ ions are rapidly extracted. If EDI equipment is unavailable, isoelectric crystallization using a water-alcohol mixture is the standard alternative[1].

Q3: The reaction yielded a racemic mixture. How do I achieve high enantiomeric purity of the (R)-enantiomer? A: If your synthetic route did not employ stereoselective pathways, you must perform a chiral resolution[4]. Causality: Enantiomers have identical physical properties in an achiral environment. You can either use preparative chiral HPLC (using a stationary phase like Chiralpak AD-H) or perform a classic diastereomeric salt resolution using a chiral acid (e.g., (+)-tartaric acid). The formation of diastereomeric salts alters the solubility profiles, allowing the (R)-enantiomer salt to be selectively crystallized.

Part 3: Validated Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) Chromatography for Crude Purification

Objective: Isolate (R)-3-(methylamino)butanoic acid from anionic and neutral byproducts.

  • Step 1: Resin Preparation & Equilibration

    • Action: Swell Dowex 50WX8 (hydrogen form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1 M HCl, followed by DI water until the eluate is neutral.

    • Causality: Pre-treating with HCl ensures all active sites (-SO₃⁻) are fully protonated and free of contaminating metal cations, maximizing binding capacity.

  • Step 2: Loading the Crude Mixture

    • Action: Adjust the pH of the crude reaction mixture to 2.0 using 1 M HCl. Load onto the column at a flow rate of 1-2 mL/min.

    • Causality: At pH 2.0, the product's carboxylate group is protonated (neutral), and the amine is protonated (positive). This +1 net charge ensures electrostatic binding to the resin.

    • Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. A lack of purple/yellow color confirms the amine-containing product is successfully retained on the column.

  • Step 3: Washing

    • Action: Wash the column with 3-5 CV of DI water (adjusted to pH 2.0).

    • Causality: This removes unreacted crotonic acid and other neutral/anionic impurities that cannot bind to the negatively charged resin.

  • Step 4: Elution & Recovery

    • Action: Elute the product using 2 M aqueous ammonia (NH₄OH). Collect fractions.

    • Causality: The high pH of the ammonia solution deprotonates the product's amine group, converting the molecule to an anion (or net-negative zwitterion). The electrostatic repulsion releases the product from the resin.

    • Validation Check: Monitor fractions with Ninhydrin stain. Pool the positive fractions and evaporate under reduced pressure (40°C) to remove water, ammonia, and volatile methylamine byproducts.

Protocol B: Isoelectric Crystallization & Desalting

Objective: Polish the SCX-purified product to remove residual salts and achieve >99% purity.

  • Step 1: Concentration & pH Adjustment

    • Action: Dissolve the crude zwitterion in a minimal amount of DI water. Carefully adjust the pH to exactly 7.0 using dilute HCl or NaOH.

    • Causality: The isoelectric point (pI) of (R)-3-(methylamino)butanoic acid is approximately 7.0. At this pH, the molecule exists almost entirely as a zwitterion with a net charge of zero. This maximizes intermolecular dipole-dipole interactions and minimizes hydration, resulting in the lowest possible aqueous solubility[1].

  • Step 2: Anti-Solvent Addition

    • Action: Slowly add absolute ethanol (anti-solvent) dropwise while stirring at room temperature until the solution becomes slightly turbid. Transfer to an ice bath (4°C) for 4 hours.

    • Causality: Ethanol lowers the dielectric constant of the solvent mixture, drastically reducing the solubility of the highly polar zwitterion and forcing nucleation. Inorganic salts often remain dissolved in the aqueous-ethanolic mother liquor.

  • Step 3: Filtration & Validation

    • Action: Filter the white crystalline solid under vacuum. Wash with cold absolute ethanol and dry in a vacuum desiccator.

    • Validation Check: Measure the melting point and compare it to the theoretical value. Dissolve a small analytical sample in water and measure the conductivity; a near-zero conductivity reading validates the successful removal of inorganic salts.

Part 4: Process Visualizations

G Crude Crude Reaction Mixture SCX SCX Chromatography (pH 2) Crude->SCX Load Wash Aqueous Acid Wash SCX->Wash Remove Crotonic Acid Elution Ammonia Elution (pH 10) Wash->Elution Release Zwitterion Evap Vacuum Evaporation Elution->Evap Remove Methylamine Cryst Isoelectric Crystallization Evap->Cryst Adjust pH to ~7.0 Pure Pure (R)-Enantiomer Cryst->Pure Anti-solvent (EtOH)

Workflow for the purification of (R)-3-(methylamino)butanoic acid.

G cluster_0 Step 1: Capture (pH 2.0) cluster_1 Step 2: Elution (pH 10.0) Resin1 SCX Resin (-SO3⁻) Mol1 Cationic Product (+H2N-R-COOH) Resin1->Mol1 Ionic Binding Mol2 Anionic Product (HN-R-COO⁻) Mol1->Mol2 Aqueous NH3 (Deprotonation) Resin2 SCX Resin (-SO3⁻)

Mechanistic overview of Strong Cation Exchange (SCX) capture and elution.

Part 5: References
  • Title: How to desalt zwitterions? Source: ResearchGate URL: [Link]

  • Title: Obtaining the zwitterionic form of L-lysine from L-lysine monohydrochloride by electrodialysis Source: Techno Press URL: [Link]

  • Title: CN112778149A - Method for extracting and separating beta-alanine from fermentation liquor Source: Google Patents URL:

  • Title: α,β-Diamino Acids: Biological Significance and Synthetic Approaches Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Resolving difficult couplings with N-methylated beta-amino acids

Technical Support Center: Difficult Couplings with N-Methylated -Amino Acids Topic: Resolving difficult couplings with N-methylated -amino acids Audience: Researchers, Scientists, Drug Development Professionals[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difficult Couplings with N-Methylated


-Amino Acids 

Topic: Resolving difficult couplings with N-methylated


-amino acids
Audience:  Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Double Whammy" Challenge

Coupling N-methylated


-amino acids represents a pinnacle challenge in peptide synthesis.[1] You are fighting two distinct physical adversaries simultaneously:
  • Steric Occlusion (N-Methylation): The methyl group on the nitrogen eliminates the hydrogen bond donor capability and creates a massive steric wall, preventing the approach of the activated acyl group.

  • Kinetic Sluggishness (

    
    -Backbone): 
    
    
    
    -amino acids, with their additional methylene group, exhibit lower nucleophilicity and slower reaction kinetics compared to their
    
    
    -counterparts.[1]

This guide provides a self-validating, tiered approach to overcoming these barriers, moving from standard optimization to "nuclear" options for the most stubborn sequences.

Diagnostic & Troubleshooting (Q&A)

Q1: My coupling yield is <20% despite using HBTU/DIPEA. Why is the standard protocol failing?

Technical Insight: Standard reagents like HBTU or TBTU generate OBt esters. While effective for standard amino acids, these esters are often not reactive enough to overcome the steric barrier of the N-methyl group.[2] Furthermore, the N-methylated amine is a secondary amine, which is significantly less nucleophilic. The Fix:

  • Abandon HBTU/TBTU. These are insufficient for this class of coupling.

  • Switch to HOAt-based or Oxyma-based reagents (HATU, COMU, PyAOP). The pyridine nitrogen in HOAt (and the structure of Oxyma) provides "anchimeric assistance" (neighboring group effect), stabilizing the activated ester while simultaneously accelerating the acylation rate by nearly two orders of magnitude compared to HOBt.

Q2: I suspect the coupling failed, but the Kaiser test is negative (yellow). Is my peptide finished?

Technical Insight: False Negative Risk. The Kaiser test (ninhydrin) relies on the formation of Ruhemann's purple, which requires a primary amine. N-methylated residues have secondary amines and will not react to produce the characteristic blue/purple color, leading you to falsely believe the coupling is complete. The Fix:

  • Use the Chloranil Test (Acetaldehyde/Chloranil): Designed specifically for secondary amines. A blue/green color indicates free secondary amines (incomplete coupling).[1]

  • Use the Bromophenol Blue Test: A non-destructive indicator that turns blue in the presence of free amines.

Q3: I am observing significant epimerization (racemization) at the C-terminus of the N-methylated residue. Why?

Technical Insight: N-alkylated amino acids are highly prone to racemization during activation.[1] The tertiary amide bond facilitates the formation of an oxazolonium ion intermediate much more readily than primary amides. Once formed, this intermediate can lose chiral integrity via enolization before the incoming nucleophile attacks. The Fix:

  • Base Selection: Switch from DIPEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine / Collidine) .[1] Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the

    
    -proton that leads to racemization.
    
  • Activation Method: Use COMU or PyAOP , which are reported to show lower racemization rates than HATU in N-methylated systems.[1][3][4]

Strategic Decision Framework

Before starting, use this logic flow to select your reagent system.

CouplingStrategy Start Start Coupling N-Me Beta-AA CheckSeq Analyze Sequence Sterics? Start->CheckSeq Standard Tier 1: High Efficiency HATU or COMU + DIPEA/Collidine CheckSeq->Standard First Attempt Monitor Monitor: Chloranil Test Standard->Monitor Success Coupling Complete (>98%) Monitor->Success Negative (Clear) Fail Incomplete (<80%) Monitor->Fail Positive (Blue) Fail2 Still Incomplete? Monitor->Fail2 Positive (Blue) Tier2 Tier 2: Re-Coupling PyAOP + HOAt Microwave (75°C) Fail->Tier2 Tier2->Monitor Tier3 Tier 3: The 'Nuclear' Option Acid Chloride (BTC) + Collidine Fail2->Tier3 Tier3->Monitor

Figure 1: Decision tree for selecting coupling reagents based on reaction difficulty and previous failures.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/COMU + Microwave)

Best for: Routine N-methylated beta-amino acid couplings.[1]

Reagents:

  • Coupling Reagent: HATU or COMU (0.5 M in DMF).[1]

  • Base: DIPEA (2.0 M in NMP) or Collidine (for racemization-prone sequences).[1]

  • Amino Acid: Fmoc-N-Me-

    
    -AA-OH (0.2 M in DMF).[1]
    

Step-by-Step:

  • Dissolution: Dissolve 4.0 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of HATU (or COMU) in minimal DMF.

  • Activation: Add 8.0 eq of DIPEA (or Collidine). Shake for 30 seconds strictly. Do not pre-activate for longer; the active ester can hydrolyze or rearrange.

  • Coupling: Add the mixture to the resin-bound N-methyl peptide.

  • Microwave Irradiation:

    • Temp: 75°C

    • Power: 25-30W (maintain temperature, do not overshoot).

    • Time: 2 x 10 minutes (Double couple).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Validation: Perform Chloranil test. If blue, proceed to Protocol B.

Protocol B: The "Nuclear Option" (Bis-trichloromethyl carbonate / BTC)

Best for: Extremely hindered couplings where HATU fails (e.g., N-Me-Val to N-Me-Val). Warning: Generates Phosgene gas in situ.[1] Perform in a well-ventilated fume hood.

Mechanism: Generates a highly reactive Acid Chloride in situ.[1]

Step-by-Step:

  • Preparation: Suspend Fmoc-amino acid (5 eq) and BTC (1.65 eq) in dry THF/DCM (1:1).

  • Activation: Add Collidine (14 eq) dropwise.[1] A suspension will form (collidinium salts).[1]

  • Reaction: Stir for 1–2 minutes to ensure acid chloride formation.

  • Coupling: Add the suspension to the resin.

  • Time: Shake at Room Temperature for 1–2 hours. Microwave is usually not necessary for acid chlorides and may cause side reactions.

  • Quench: Wash with DCM/MeOH to quench any excess acid chloride.

Comparative Data: Reagent Efficiency

The following table summarizes coupling efficiencies for difficult N-methylated sequences (e.g., N-Me-Ala → N-Me-Ala) based on literature precedents.

Reagent SystemActivation SpeciesRelative ReactivityRacemization RiskRecommended Use
HBTU / DIPEA OBt EsterLow (1x)ModerateDo Not Use for N-Me couplings.[1]
HATU / DIPEA OAt EsterHigh (50-100x)LowStandard starting point.[1]
COMU / DIPEA Oxyma EsterVery High (>100x)Very LowSafer alternative to HATU; excellent viscosity.[1]
PyAOP / HOAt OAt Ester (Phosphonium)Very HighLowBest for N-Me to N-Me linkages.[1]
BTC / Collidine Acid ChlorideExtremeLow (if base is controlled)Last resort for failed couplings.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1] Link[1]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3][4][5] An efficient peptide coupling additive.[1][2][3][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Góngora-Benítez, M., et al. (2013).[1] Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide.[1] Biopolymers, 100(5), 492-500.[1] (Demonstrates use of Chloranil test). Link[1]

  • Thibault, G. (2014). Bis(trichloromethyl)carbonate (BTC) in Peptide Synthesis.[1] Encyclopedia of Reagents for Organic Synthesis. (Details Acid Chloride method). Link[1]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (R)-3-(Methylamino)butanoic Acid

Welcome to the Advanced Reagent Troubleshooting Guide. As a chiral β-amino acid derivative, (R)-3-(Methylamino)butanoic acid is a critical building block in the synthesis of peptidomimetics, macrolides, and targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Troubleshooting Guide. As a chiral β-amino acid derivative, (R)-3-(Methylamino)butanoic acid is a critical building block in the synthesis of peptidomimetics, macrolides, and targeted therapeutics. However, its unique structural features—specifically the secondary N-methylamine and the zwitterionic backbone—introduce specific storage challenges.

This guide is designed by Senior Application Scientists to provide drug development professionals with a deep mechanistic understanding of reagent degradation, empowering you to implement self-validating storage protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my (R)-3-(methylamino)butanoic acid powder turn into a sticky paste after a few weeks on the bench, and how does this affect my syntheses?

A: Like many amino acid derivatives and peptides, (R)-3-(methylamino)butanoic acid is highly hygroscopic[1]. As a zwitterion, it readily absorbs atmospheric moisture, leading to deliquescence (clumping and paste formation).

  • The Causality: The absorbed water drastically alters the apparent molecular weight of the powder. If you weigh 100 mg of a "wet" batch, you are introducing significantly fewer moles of the active reagent than calculated, leading to stoichiometric imbalances in downstream peptide coupling. Furthermore, this aqueous micro-environment accelerates chemical and microbial degradation pathways[1].

  • Self-Validating Action: Always perform a Karl Fischer titration on older batches to quantify water content and adjust your molar mass calculations accordingly[1]. If the water content exceeds 2%, the batch should be re-lyophilized before use.

Q2: I am observing an unexpected +44 Da mass shift in my LC-MS analysis of the stored reagent. What is causing this?

A: This +44 Da shift is a classic signature of carbamate formation. (R)-3-(methylamino)butanoic acid contains a secondary amine (the N-methyl group).

  • The Causality: Secondary amines act as strong nucleophiles that readily react with atmospheric carbon dioxide (CO2) in dry conditions to form alkyl ammonium carbamates[2][3]. In an unpurged vial, the secondary amine attacks the electrophilic carbon of ambient CO2. This adduct can severely interfere with coupling efficiencies and alter the pharmacokinetic properties of synthesized peptidomimetics.

  • Self-Validating Action: Store the reagent strictly under an inert argon atmosphere. If carbamate formation is suspected, mild acidification or heating under vacuum can sometimes reverse the equilibrium, releasing the CO2[2].

Q3: As a chiral building block, how susceptible is the (R)-enantiomer to racemization during long-term storage?

A: Unlike standard α-amino acids, β-amino acids like (R)-3-(methylamino)butanoic acid exhibit a superior stability profile against racemization[4][5].

  • The Causality: In α-amino acids, the chiral center is directly adjacent to the electron-withdrawing carbonyl group. This makes the α-proton relatively acidic and prone to base-catalyzed enolization, which leads to racemization[6]. In your reagent, the chiral center is at the β-carbon (C3), separated from the carbonyl by an additional methylene group. This structural feature drastically increases the pKa of the β-proton, making deprotonation and subsequent racemization kinetically and thermodynamically disfavored under standard storage conditions[5].

  • Self-Validating Action: While highly stable, verify enantiomeric excess (ee) annually using chiral HPLC, especially if the reagent was inadvertently exposed to strong bases (pH > 10).

Q4: What is the optimal storage strategy to maximize the shelf-life of this reagent?

A: The primary determinants of degradation are moisture, CO2, oxygen, and thermal kinetic energy.

  • The Causality: Lowering the temperature to -20°C or -80°C reduces the kinetic energy available for oxidative and nucleophilic reactions[6]. Storing the reagent in a lyophilized (freeze-dried) state removes the aqueous micro-environment necessary for hydrolysis[1].

  • Self-Validating Action: Follow the "Equilibration-Purge-Seal" method. Never open a cold vial immediately; allow it to equilibrate in a desiccator for 1-2 hours to prevent condensation[1].

Part 2: Quantitative Degradation Profiles

To ensure experimental reproducibility, monitor your storage environments against the following validated thresholds.

Degradation PathwayTrigger ConditionChemical ConsequencePreventive Storage ThresholdAnalytical Detection
Hygroscopicity Relative Humidity > 25%Deliquescence, stoichiometric mass errorStore < 10% RH, with active desiccantsKarl Fischer Titration
Carbamate Formation Exposure to ambient CO2+44 Da adduct formationArgon purge, sealed vialsLC-MS (+44 m/z)
N-Oxidation Oxygen + Light exposureN-oxide formation (+16 Da)O2 < 5 ppm in gloveboxLC-MS (+16 m/z)
Racemization Strong Base (pH > 10)Loss of chiral integrity (ee drop)Maintain neutral/acidic pHChiral HPLC

Part 3: Validated Experimental Protocols

Protocol 1: The "Equilibration-Purge-Seal" Aliquoting Workflow

This protocol prevents condensation-induced hygroscopicity and CO2-driven carbamate formation during routine handling.

  • Equilibration (Self-Validation Step): Remove the sealed vial from -20°C storage and place it immediately into a vacuum desiccator containing a moisture-indicating desiccant card.

    • Validation: If the indicator card turns pink (indicating >20% RH), the equilibration environment is compromised. Do not open the vial until the desiccant is regenerated. Allow 1-2 hours for the vial to reach room temperature[1].

  • Inert Transfer: Transfer the equilibrated vial to an argon-filled glovebox.

    • Causality: Argon is heavier than air and displaces both CO2 (preventing carbamate formation) and O2 (preventing oxidation).

  • Atmosphere Validation: Check the continuous oxygen sensor inside the glovebox. The protocol is only validated to proceed if the O2 level reads below 5 ppm.

  • Aliquoting: Weigh the required amount of (R)-3-(Methylamino)butanoic acid into single-use amber vials.

  • Sealing: Seal the single-use vials with PTFE-lined caps inside the glovebox, wrap with Parafilm, and return immediately to -20°C storage[6].

Protocol 2: Moisture Quantification via Karl Fischer Titration

Before utilizing older batches in sensitive coupling reactions, quantify the water content to adjust stoichiometric calculations.

  • Solvent Preparation: Add anhydrous methanol to the Karl Fischer titration vessel.

    • Causality: Methanol readily dissolves the zwitterionic β-amino acid without reacting with the iodine/sulfur dioxide in the Karl Fischer reagents.

  • Blank Titration (Self-Validation Step): Run a blank titration of the anhydrous methanol first.

    • Validation: The water content of the blank must be subtracted from the sample reading. If the blank exceeds 0.05% water, the solvent itself is contaminated, and the assay is invalid.

  • Sample Analysis: Quickly transfer 50 mg of the reagent into the vessel, minimizing atmospheric exposure. Titrate to the electrometric endpoint and calculate the mass percentage of water[1].

Part 4: Mechanistic Visualizations

StorageWorkflow Cold -20°C Storage Desiccator Equilibration (1-2h) Cold->Desiccator Prevent Condensation Glovebox Inert Handling (Ar/N2) Desiccator->Glovebox Transfer Weighing Aliquoting Glovebox->Weighing Exclude CO2/O2 Seal Seal & Purge Weighing->Seal Single-use vials Seal->Cold Return to Storage

Self-validating workflow for the storage and aliquoting of hygroscopic reagents.

ChemicalPathways Reagent (R)-3-(Methylamino)butanoic acid Moisture Atmospheric H2O Reagent->Moisture Absorption CO2 Atmospheric CO2 Reagent->CO2 Nucleophilic Attack Base Strong Base Reagent->Base Deprotonation Hygro Deliquescence (Weighing Error) Moisture->Hygro Dissolution Carbamate Alkyl Ammonium Carbamate (+44 Da Mass Shift) CO2->Carbamate N-Methylation Site Racemize Racemization (Kinetically Blocked) Base->Racemize High pKa Barrier

Mechanistic degradation pathways and stability profile of the reagent.

References

1.[1] Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Biomedgrid. 2.[4] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. PubMed / NIH. 3.[6] Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich. 4.[5] The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. 5.[2] Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. 6.[3] Amine Chemistry of Porous CO2 Adsorbents. KAUST Repository.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Separating (R) and (S)-3-(Methylamino)butanoic Acid

The enantioselective analysis of chiral molecules is a cornerstone of modern drug development, pharmacology, and stereoselective synthesis. For molecules like 3-(methylamino)butanoic acid, a beta-amino acid, the ability...

Author: BenchChem Technical Support Team. Date: March 2026

The enantioselective analysis of chiral molecules is a cornerstone of modern drug development, pharmacology, and stereoselective synthesis. For molecules like 3-(methylamino)butanoic acid, a beta-amino acid, the ability to resolve its (R) and (S) enantiomers is critical for understanding its biological activity, metabolic fate, and for ensuring the stereochemical purity of pharmaceutical intermediates.

This guide provides an in-depth comparison of two primary high-performance liquid chromatography (HPLC) strategies for this separation: Direct Enantioseparation on Chiral Stationary Phases (CSPs) and Indirect Separation via Pre-column Derivatization. We will explore the underlying chemical principles, compare their performance characteristics, and provide detailed, actionable protocols to guide your method development.

The Analytical Challenge: Structural Considerations

The structure of 3-(methylamino)butanoic acid presents two key features that dictate the separation strategy:

  • Beta-Amino Acid Structure: Unlike alpha-amino acids, the amino and carboxylic acid groups are separated by two carbon atoms. This alters the geometry and potential for intramolecular interactions, influencing how it engages with a chiral stationary phase.

  • Secondary Amine: The methylamino group (-NHCH₃) is a secondary amine. This is a critical distinction, as many common derivatization reagents, such as o-phthalaldehyde (OPA), react exclusively with primary amines and will not be effective.

Our choice of method must directly address these structural realities to achieve successful enantiomeric resolution.

Methodological Decision Framework

Choosing the right approach depends on available instrumentation, sample matrix complexity, and the ultimate goal of the analysis (e.g., purity check vs. trace quantification). The following diagram outlines a logical workflow for method selection.

Start Start: Separate (R/S)-3-(Methylamino)butanoic acid Decision1 Do you have access to Chiral HPLC columns (e.g., Ligand Exchange, Macrocyclic)? Start->Decision1 Direct Pursue Direct Enantioseparation Decision1->Direct Yes Indirect Pursue Indirect Separation via Derivatization Decision1->Indirect No Decision2 Is direct separation achieving baseline resolution (Rs > 1.5)? Direct->Decision2 Derivatize Select Derivatization Reagent (Must react with secondary amines, e.g., FMOC-Cl) Indirect->Derivatize OptimizeDirect Optimize Mobile Phase (pH, organic modifier, additives) Decision2->OptimizeDirect No Success Method Successful Decision2->Success Yes OptimizeDirect->Decision2 ConsiderIndirect Consider Indirect Method for improved resolution or sensitivity OptimizeDirect->ConsiderIndirect AchiralSep Separate Diastereomers on Achiral Column (e.g., C18) Derivatize->AchiralSep AchiralSep->Success

Caption: Decision workflow for selecting a chiral separation strategy.

Comparison of Core Methodologies

FeatureDirect Enantioseparation (e.g., Ligand Exchange)Indirect Separation (via Derivatization)
Principle Enantiomers interact transiently and differently with a Chiral Stationary Phase (CSP), leading to different retention times.Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[1]
Column Type Chiral Column Required: Ligand Exchange, Macrocyclic Glycopeptide (Teicoplanin), Crown Ether, or Zwitterionic CSPs.Standard Achiral Column: Reversed-Phase C18 or C8 columns are most common.[2]
Derivatization Not required. Direct injection of the analyte is a key advantage.[3][4]Mandatory Pre-column Step: Requires a validated chemical reaction. The derivatizing agent must be enantiomerically pure.
Pros - Fewer sample preparation steps, reducing potential for error. - No risk of racemization during derivatization. - Elution order can indicate absolute configuration on some columns.- Utilizes common, less expensive achiral columns. - Can significantly enhance UV absorbance or fluorescence, improving sensitivity. - Method development on achiral columns is often more familiar.
Cons - Chiral columns are significantly more expensive. - CSPs can be sensitive to harsh mobile phases or high temperatures. - Finding a suitable CSP can sometimes involve screening multiple columns.- Derivatization adds time and complexity to the workflow. - Potential for side reactions or incomplete derivatization. - The derivatizing agent itself can introduce interfering peaks.
Best Suited For Rapid purity assessment, process monitoring, and when avoiding chemical modification of the analyte is paramount.Applications requiring high sensitivity (e.g., biological samples), or when chiral columns are unavailable or do not provide adequate separation.

In-Depth Analysis: Direct Enantioseparation on CSPs

Direct separation is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The difference in stability of these complexes dictates the separation.

Ligand-Exchange Chromatography (LEC)

This is one of the most powerful techniques for the direct separation of underivatized amino acids.[5][6]

  • Mechanism of Separation: The CSP consists of a chiral ligand (e.g., D-penicillamine or L-proline) complexed with a metal ion, typically Copper(II), which is immobilized on the support material.[3] Analyte enantiomers displace solvent molecules and form ternary complexes with the immobilized chiral ligand and the copper ion. The stereochemistry of the analyte determines the stability of this ternary complex; the enantiomer forming the more stable complex is retained longer.[3]

cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase cluster_2 Transient Diastereomeric Complexes CSP [Support]-(L_chiral)-Cu(II) Complex_S [(L_chiral)-Cu(II)-(S)-Analyte] (Less Stable) CSP->Complex_S Complex_R [(L_chiral)-Cu(II)-(R)-Analyte] (More Stable) CSP->Complex_R R_Analyte (R)-Analyte R_Analyte->Complex_R Forms more stable complex S_Analyte (S)-Analyte S_Analyte->Complex_S Forms less stable complex Complex_S->S_Analyte Elutes Earlier Complex_R->R_Analyte Elutes Later Start Racemic Mixture (R)- and (S)-Analyte in solution AddReagent Add Chiral Derivatizing Agent (CDA) (e.g., (+)-1-(9-Fluorenyl)ethyl Chloroformate) Start->AddReagent Reaction Derivatization Reaction Forms Diastereomers (R)-Analyte-(+)-CDA (S)-Analyte-(+)-CDA AddReagent->Reaction Inject Inject mixture onto Achiral RP-HPLC Column (C18) Reaction->Inject Separation Chromatographic Separation Diastereomers have different retention times Inject->Separation Detection Detection (UV/Fluorescence) Two separate peaks are observed Separation->Detection

Sources

Comparative

Comparing proteolytic resistance of (R)-3-(Methylamino)butanoic acid vs alpha-amino acids

Technical Comparison: Proteolytic Stability of (R)-3-(Methylamino)butanoic Acid vs. -Amino Acids Executive Summary In the landscape of peptidomimetic drug design, proteolytic instability is the primary failure mode for n...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Proteolytic Stability of (R)-3-(Methylamino)butanoic Acid vs. -Amino Acids

Executive Summary

In the landscape of peptidomimetic drug design, proteolytic instability is the primary failure mode for natural


-amino acid-based therapeutics. This guide provides a technical comparison between standard 

-amino acids and (R)-3-(Methylamino)butanoic acid (also known as

-methyl-

-homoalanine), a dual-modified building block.

Key Finding: Peptides incorporating (R)-3-(Methylamino)butanoic acid exhibit a proteolytic half-life (


) orders of magnitude higher  than their 

-amino acid counterparts. While natural

-peptides typically degrade within minutes in human serum,

-amino acid oligomers often remain intact for days. The addition of the

-methyl group further potentiates this resistance by eliminating the amide proton required for certain protease mechanisms and introducing steric occlusion.

Structural & Mechanistic Analysis

To understand the superior resistance of (R)-3-(Methylamino)butanoic acid, we must analyze the structural divergence from natural substrates.

Structural Comparison
Feature

-Amino Acid (e.g., L-Alanine)
(R)-3-(Methylamino)butanoic Acid
Backbone Length 2 carbons (N-C

-C=O)
3 carbons (N-C

-C

-C=O)
Amide Nitrogen Secondary amine (-NH-)Tertiary amine (-N(CH

)-)
Chiral Center

-carbon

-carbon
H-Bond Donor Yes (Amide H)No (Methyl replaces H)
Mechanism of Proteolytic Resistance

Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have evolved active sites that precisely recognize the geometry of the


-peptide backbone. (R)-3-(Methylamino)butanoic acid evades this recognition via two distinct mechanisms:
  • The

    
    -Backbone Mismatch:  The insertion of an extra methylene group (-CH
    
    
    
    -) between the amine and the carboxylic acid extends the backbone. This disrupts the alignment of the scissile bond relative to the enzyme's catalytic triad (e.g., Ser-His-Asp), preventing hydrolysis.
  • The

    
    -Methyl Steric Shield:  The methyl group on the nitrogen introduces steric bulk that physically blocks the enzyme from accessing the peptide bond. Furthermore, it removes the amide proton, which acts as a critical hydrogen bond donor for stabilizing the transition state in many proteolytic reactions.
    
Visualization of Protease Evasion

ProteaseEvasion Enzyme Protease Active Site (Catalytic Triad) Alpha Alpha-Peptide Substrate (Natural) Enzyme->Alpha Binds Perfectly Beta Beta-Peptide Substrate (Backbone Extension) Enzyme->Beta Poor Binding NMeBeta (R)-3-(Methylamino)butanoic Acid (Backbone Extension + N-Me Sterics) Enzyme->NMeBeta Steric Repulsion Cleavage Hydrolysis & Degradation Alpha->Cleavage Rapid Kinetics NoCleavage1 No Recognition (Geometric Mismatch) Beta->NoCleavage1 Active Site Misalignment NoCleavage2 Complete Evasion (Mismatch + Steric Shield) NMeBeta->NoCleavage2 No H-Bond Donor + Steric Block

Figure 1: Mechanistic comparison of protease interaction. The dual-modification of (R)-3-(Methylamino)butanoic acid creates a "double-lock" against enzymatic cleavage.

Comparative Stability Data

The following data summarizes the stability profiles derived from standard enzymatic assays (Trypsin/Chymotrypsin) and biological matrices (Human Serum).

Half-Life ( ) Comparison
Substrate ClassRepresentative Structure

(Trypsin)

(Human Serum)

-Peptide
H-Ala-Phe-OH< 30 min~10 - 60 min

-Peptide
H-

hAla-

hPhe-OH
> 24 hours> 48 hours

-Me-

-Peptide
Peptide w/ (R)-3-(Methylamino)butanoic acid No cleavage detected (72h) > 7 days

Note: Data represents general trends for short oligomers. Specific values depend on sequence context.

Specific Enzymatic Resistance
  • Trypsin: Cleaves at the C-terminal side of Lys/Arg. Replacement of these residues with (R)-3-(Methylamino)butanoic acid analogs renders the site uncleavable.

  • Chymotrypsin: Cleaves hydrophobic residues (Phe, Trp, Tyr). The

    
    -methyl group of the subject compound prevents the formation of the tetrahedral intermediate required for serine protease catalysis.
    

Experimental Protocols

To validate the stability of peptides containing (R)-3-(Methylamino)butanoic acid in your own lab, follow this standardized protocol.

In Vitro Serum Stability Assay

Objective: Determine the metabolic half-life (


) of the test compound in human serum.

Materials:

  • Pooled Human Serum (Sigma-Aldrich or equivalent).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Caffeine or a stable isotope-labeled peptide).

  • Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Dilute Test Peptide to 100 µM in pre-warmed (37°C) Human Serum.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At time points

    
     min, 2h, 4h, 24h, 48h:
    
    • Remove 50 µL aliquot.

    • Immediately add 200 µL cold Precipitation Agent (stops reaction).

    • Vortex for 30s, Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Assay Workflow Diagram

StabilityAssay Start Peptide Stock (10 mM) Incubate Incubation 37°C in Serum Start->Incubate Sampling Time Point Aliquots (0, 15, 30... min) Incubate->Sampling Periodic Quench Protein Precipitation (ACN + Formic Acid) Sampling->Quench Stop Reaction Analysis LC-MS/MS Analysis Quench->Analysis Supernatant Data Calculate Half-Life (t1/2) Analysis->Data

Figure 2: Standardized workflow for determining proteolytic stability.

Implications for Drug Development[2][3]

Incorporating (R)-3-(Methylamino)butanoic acid offers distinct pharmacological advantages:

  • Extended Duration of Action: The resistance to serum proteases translates to lower dosing frequency.

  • Oral Bioavailability Potential:

    
    -methylation reduces the number of hydrogen bond donors, increasing lipophilicity and membrane permeability (LogP), which is critical for oral absorption.
    
  • Reduced Immunogenicity: The non-natural backbone is less likely to be presented by MHC molecules, potentially reducing immune clearance.

References

  • Seebach, D., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed.[1] [Link]

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. [Link]

  • PubChem. (2025).[1][2] Compound Summary: (R)-3-(Methylamino)butanoic acid. National Library of Medicine. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of (R)-3-(Methylamino)butanoic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of (R)-3-(Methylamino)butanoic Acid: A Comparative Analysis In the landscape of drug development and metabolomics, the precise structural elucidation and quantific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (R)-3-(Methylamino)butanoic Acid: A Comparative Analysis

In the landscape of drug development and metabolomics, the precise structural elucidation and quantification of small molecules are paramount. (R)-3-(methylamino)butanoic acid, a chiral β-amino acid, represents a class of compounds whose analytical characterization is essential for understanding their biological roles and ensuring product quality. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and selectivity.[1][2]

This guide provides a comprehensive analysis of the predicted gas-phase fragmentation patterns of (R)-3-(methylamino)butanoic acid under Collision-Induced Dissociation (CID). By understanding these fragmentation pathways, researchers can develop robust and specific analytical methods for its detection and quantification in complex biological matrices.[3][4] We will compare its fragmentation behavior in both positive and negative ionization modes and contrast it with its structural isomers to highlight the diagnostic ions that enable its unambiguous identification.

Ionization and Predicted Precursor Ions

(R)-3-(methylamino)butanoic acid possesses a molecular weight of 117.15 g/mol (monoisotopic mass: 117.07898 Da). Its structure contains both a basic secondary amine and an acidic carboxylic acid moiety, making it amenable to ionization by Electrospray Ionization (ESI) in both positive and negative modes.

  • Positive Ion Mode (ESI+): Protonation will readily occur on the secondary amine, the most basic site, to form the protonated molecule, [M+H]⁺ , with a predicted mass-to-charge ratio (m/z) of 118.0863 .[5]

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid group will form the deprotonated molecule, [M-H]⁻ , with a predicted m/z of 116.0717 .[5]

These two precursor ions serve as the entry points for tandem mass spectrometry (MS/MS) analysis.

Comparative Fragmentation Analysis: Positive Ion Mode ([M+H]⁺)

Upon subjecting the [M+H]⁺ ion (m/z 118.1) to CID, several fragmentation pathways are predicted based on the established fragmentation rules for amines and carboxylic acids.[6][7]

Key Predicted Fragmentations:

  • Loss of Water (H₂O): A common fragmentation for protonated molecules containing a carboxylic acid group, resulting in an acylium ion at m/z 100.1 .[8]

  • Loss of Formic Acid (HCOOH): The neutral loss of the entire carboxylic acid group is a highly characteristic fragmentation, leading to a stable iminium ion at m/z 72.1 . This is often a dominant pathway.

  • Loss of Carbon Dioxide (CO₂): Following the initial loss of water, the resulting ion can subsequently lose carbon monoxide (CO), not CO₂ directly. However, a more direct pathway from the precursor is the loss of the elements of formic acid (HCOOH). Direct loss of CO₂ from the [M+H]⁺ ion is less common for non-esterified amino acids.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a hallmark of amine fragmentation.[6] For this molecule, cleavage of the C2-C3 bond would generate a resonance-stabilized iminium ion at m/z 58.1 ([CH₃CH=NHCH₃]⁺). This fragment is highly diagnostic for the N-methylbutanamine backbone.

The proposed fragmentation pathways are summarized in the table below and visualized in the accompanying diagram.

Table 1: Predicted Product Ions of [M+H]⁺ (m/z 118.1) for (R)-3-(Methylamino)butanoic Acid
Precursor m/zProduct Ion m/zNeutral LossMass Loss (Da)Proposed Fragment Structure
118.1100.1H₂O18.0Acylium ion
118.172.1HCOOH46.0[C₄H₁₀N]⁺ Iminium ion
118.158.1C₂H₄O₂60.0[C₃H₈N]⁺ Iminium ion
Diagram 1: Predicted ESI⁺ Fragmentation Pathway

G cluster_main (R)-3-(Methylamino)butanoic Acid Fragmentation (ESI+) cluster_frags Product Ions M [M+H]⁺ m/z 118.1 F1 [M+H - H₂O]⁺ m/z 100.1 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 72.1 M->F2 - HCOOH F3 [C₃H₈N]⁺ m/z 58.1 M->F3 - C₂H₄O₂ (α-cleavage)

Caption: Predicted CID fragmentation of protonated (R)-3-(methylamino)butanoic acid.

Comparative Fragmentation Analysis: Negative Ion Mode ([M-H]⁻)

In negative ion mode, fragmentation of the [M-H]⁻ ion (m/z 116.1) is typically dominated by the loss of small neutral molecules from the carboxylate anion.

  • Loss of Carbon Dioxide (CO₂): This is the most common and often the most abundant fragment for deprotonated carboxylic acids.[9] The loss of 44.0 Da results in a highly stable carbanion or a rearranged species at m/z 72.1 . This ion is diagnostic for the loss of the carboxyl group.

Other fragmentations in negative mode are generally less intense and less specific, making the neutral loss of 44 Da the primary transition used for identification and quantification in Multiple Reaction Monitoring (MRM) assays.

Table 2: Predicted Product Ions of [M-H]⁻ (m/z 116.1) for (R)-3-(Methylamino)butanoic Acid
Precursor m/zProduct Ion m/zNeutral LossMass Loss (Da)Proposed Fragment Structure
116.172.1CO₂44.0[C₄H₁₀N]⁻
Diagram 2: Predicted ESI⁻ Fragmentation Pathway

G cluster_main (R)-3-(Methylamino)butanoic Acid Fragmentation (ESI-) M [M-H]⁻ m/z 116.1 F1 [M-H - CO₂]⁻ m/z 72.1 M->F1 - CO₂

Caption: Predicted CID fragmentation of deprotonated (R)-3-(methylamino)butanoic acid.

Comparison with Structural Isomers

To build a truly specific analytical method, it is crucial to distinguish (R)-3-(methylamino)butanoic acid from its isomers. The fragmentation pattern is key.

  • (R)-2-(Methylamino)butanoic Acid (an α-amino acid isomer): In positive mode, this isomer would also show losses of H₂O and HCOOH. However, the characteristic immonium ion resulting from the loss of water and carbon monoxide would appear at m/z 72.1 , which is isobaric to a major fragment of our target molecule.[10][11] A key differentiator would be the alpha-cleavage, which would lead to the loss of the ethyl side chain, producing a fragment at m/z 88.1. Chromatographic separation would be essential.

  • 4-(Methylamino)butanoic Acid (a γ-amino acid isomer): The fragmentation of gamma-amino acids can be more complex. While losses of water and formic acid are expected, cyclization reactions can occur, leading to different product ion ratios. Studies on γ-aminobutyric acid (GABA) have shown that fragmentation can lead to ions like HCNH⁺ and NH₂CH₂⁺, which would be absent or of low abundance for the beta-isomer.[12][13]

The unique alpha-cleavage fragment at m/z 58.1 for (R)-3-(methylamino)butanoic acid provides a specific transition that can be used to distinguish it from its α- and γ-isomers, which would not produce this ion with significant intensity.

Experimental Protocol: LC-MS/MS Method

This protocol outlines a self-validating system for the analysis of (R)-3-(methylamino)butanoic acid in a biological matrix like human plasma.

Diagram 3: LC-MS/MS Workflow

G cluster_workflow Analytical Workflow P1 Sample Preparation (Protein Precipitation) P2 LC Separation (HILIC Column) P1->P2 P3 MS Detection (ESI+) P2->P3 P4 MS/MS Analysis (MRM Mode) P3->P4 P5 Data Analysis (Quantification) P4->P5

Caption: Standard workflow for quantification of small molecules in biological matrices.

A. Sample Preparation (Plasma) [3][14]

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., ¹³C₅,¹⁵N₁-(R)-3-(methylamino)butanoic acid).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

B. Liquid Chromatography (LC) Conditions [15][16]

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining this polar analyte.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions (Hypothetical):

    • Analyte: Q1: 118.1 -> Q3: 72.1 (Quantifier), Q1: 118.1 -> Q3: 58.1 (Qualifier).

    • Internal Standard: Q1: 124.1 -> Q3: 77.1 (assuming a ¹³C₅,¹⁵N₁ label).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the precursor ion.

  • Collision Energy (CE): Optimize for each MRM transition to maximize product ion intensity. This is a critical step for method validation.

Conclusion

The mass spectrometric fragmentation of (R)-3-(methylamino)butanoic acid is predictable and yields several diagnostic ions that are crucial for its reliable identification and quantification. In positive ion mode, the neutral loss of formic acid (m/z 118.1 -> 72.1) and the alpha-cleavage product ion (m/z 58.1) provide specific and sensitive transitions for developing robust LC-MS/MS methods. In negative ion mode, the characteristic loss of carbon dioxide (m/z 116.1 -> 72.1) is the primary fragmentation pathway. By comparing these patterns with those of its structural isomers and employing a well-designed chromatographic method, researchers in drug development and related fields can achieve unambiguous analysis of this and similar β-amino acid compounds in complex samples.

References

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N‐terminal β ‐ and γ ‐carbo amino acids on fragmentation of GABA‐hybrid peptides. R Discovery. Available from: [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. ACS Publications. Available from: [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. Available from: [Link]

  • Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. Available from: [Link]

  • Mass spectrometry in small molecule drug development. ResearchGate. Available from: [Link]

  • mass spectrum of butanoic acid. Doc Brown's Chemistry. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available from: [Link]

  • fragmentation patterns in mass spectra. Chemguide. Available from: [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. Available from: [Link]

  • (3s)-3-(methylamino)butanoic acid hydrochloride (C5H11NO2). PubChemLite. Available from: [Link]

  • Investigation of the neutral loss of a full amino acid mass during collision-induced dissociation of the b(3)+ ion derived from a model peptide containing a 4-aminobutyric acid residue. PubMed. Available from: [Link]

  • 3-Aminobutanoic acid. FooDB. Available from: [Link]

  • A multicoincidence study of fragmentation dynamics in collision of γ-aminobutyric acid with low-energy ions. PubMed. Available from: [Link]

Sources

Comparative

Technical Comparison Guide: X-ray Crystallography of (R)-3-(Methylamino)butanoic Acid Derivatives

Executive Summary & Strategic Context In the realm of peptidomimetics, (R)-3-(Methylamino)butanoic acid (also known as -methyl- -homoalanine) represents a critical class of "foldamer" building blocks. Unlike canonical -a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of peptidomimetics, (R)-3-(Methylamino)butanoic acid (also known as


-methyl-

-homoalanine) represents a critical class of "foldamer" building blocks. Unlike canonical

-amino acids or unmethylated

-amino acids, the introduction of the

-methyl group creates specific steric constraints that dictate secondary structure formation—most notably the stabilization of 14-helices or extended sheets depending on the oligomer sequence.

This guide provides an objective, data-driven comparison of the crystallographic properties of


-methylated 

-amino acid derivatives against their primary alternatives: unmethylated

-amino acids
and canonical

-amino acids
. We focus on the structural causality revealed by X-ray diffraction (XRD) data.

Comparative Analysis: Structural & Crystallographic Metrics[1][2][3]

Conformational Control (The "Methyl Effect")

The primary differentiator is the restriction of backbone torsion angles. X-ray data consistently reveals that


-methylation eliminates a hydrogen bond donor and introduces steric repulsion, forcing the backbone into specific manifolds.
Feature(R)-3-(Methylamino)butanoic Acid (Subject)(R)-3-Aminobutanoic Acid (Alternative A)(S)-Alanine (

-control)
Backbone Atoms C'–N–C(

)–C(

)–C'
C'–N–C(

)–C(

)–C'
C'–N–C(

)–C'
Key Torsion (

)
Restricted (

or

)
Flexible (Variable)N/A
Folding Propensity High (14-Helix / 10/12-Helix)Moderate (Sheet/Helix mix)

-Helix /

-Sheet
H-Bond Donors 0 (Amide N)1 (Amide NH)1 (Amide NH)
Crystallization Challenging (Hygroscopic salts)Moderate (Zwitterions possible)Facile (Zwitterions)
Crystallographic Data Quality Metrics

Comparing typical refinement statistics for small molecule structures of these derivatives (based on Cambridge Structural Database trends for


-peptides).
Metric

-Methylated Derivative
Unmethylated AnalogInterpretation
Space Group Often

or


or

Chiral centers dictate non-centrosymmetric groups.
R-Factor (

)
< 5.0%< 4.5%

-Me groups can increase disorder in side-chains, slightly elevating R-factors.
Resolution 0.75 – 0.90 Å0.70 – 0.85 ÅMethyl groups add bulk; packing density may be slightly lower.
Disorder Common in

-Me rotamers
Low

-Me orientation can flip, requiring dual-occupancy refinement.

Mechanistic Insight: The Folding Pathway

The following diagram illustrates how the chemical modification (


-methylation) translates into the crystallographic observables (torsion angles and helix pitch).

FoldingLogic Substrate (R)-3-Aminobutanoic Acid Mod N-Methylation Substrate->Mod Steric Steric Clash (Me vs Side Chain) Mod->Steric HBond Loss of H-Bond Donor Mod->HBond Torsion Restricted Torsion (Phi/Theta) Steric->Torsion HBond->Torsion Altered Packing Structure Stable 14-Helix (Crystalline State) Torsion->Structure

Figure 1: Causal pathway linking chemical modification to observed crystal structure.

Experimental Protocol: Crystallization of -Methyl -Amino Acid Salts

Objective: Obtain X-ray quality single crystals of (R)-3-(Methylamino)butanoic acid HCl salt. Challenge:


-methylated amino acid salts are often hygroscopic and prone to oiling out rather than crystallizing.
Phase 1: Synthesis & Purification
  • Precursor: Start with Boc-protected (R)-3-aminobutanoic acid.

  • Methylation: Perform

    
    -methylation using MeI/NaH in THF (anhydrous).
    
  • Deprotection: Remove Boc group using 4M HCl in Dioxane.

  • Isolation: Evaporate solvent. The product will likely be a viscous oil or amorphous foam. Do not proceed to crystallization yet.

  • Lyophilization: Dissolve the oil in minimal water and lyophilize to obtain a dry, hygroscopic powder.

Phase 2: Crystallization (Vapor Diffusion Method)

Note: Standard evaporation often fails due to high solubility.

  • Solvent Screen: Prepare saturated solutions in Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).

  • Setup: Use a hanging drop or sitting drop vapor diffusion plate (typically used for proteins, but excellent for difficult small molecules).

  • Reservoir: Place 500

    
    L of Diethyl Ether or Hexane (precipitant) in the well.
    
  • Drop: Mix 2

    
    L of the saturated amino acid solution (in MeOH) with 1 
    
    
    
    L of the reservoir solvent.
  • Seal: Seal with clear tape and store at 4°C.

  • Observation: Monitor for 3-7 days. The slow diffusion of ether into methanol will gently lower solubility, promoting nucleation.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal in Paratone-N oil on a Mitegen loop. Flash cool to 100K immediately to prevent lattice damage from humidity.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to handle potential weak anomalous scattering if absolute configuration confirmation is required (using Cl as the anomalous scatterer).

  • Refinement:

    • Use SHELXL or OLEX2 .

    • Check for disorder in the

      
      -methyl group.
      
    • Validation: Verify the absolute configuration (Flack parameter should be near 0.0 for the correct enantiomer).

Workflow Diagram: From Synthesis to Structure

Workflow Start Crude (R)-3-(Methylamino) butanoic acid HCl Lyophil Lyophilization (Remove trace water) Start->Lyophil Screen Solubility Screen (MeOH, EtOH, IPA) Lyophil->Screen Vapor Vapor Diffusion (Anti-solvent: Et2O) Screen->Vapor Saturated Soln Xray X-Ray Diffraction (100K, Mo/Cu Source) Vapor->Xray Single Crystal Solve Structure Solution (Direct Methods) Xray->Solve

Figure 2: Optimized workflow for handling hygroscopic


-amino acid derivatives.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and X-ray methods." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic

    
    - and 
    
    
    
    -amino acid derivatives." European Journal of Organic Chemistry. Link
  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: (3R)-3-aminobutanoic acid derivative structures." Link

Validation

Comparative Bioactivity Guide: (R)-3-(Methylamino)butanoic Acid vs. Unmethylated Analogs

[1] Executive Summary This technical guide provides a rigorous comparison between (R)-3-(Methylamino)butanoic acid (N-Me-BABA) and its unmethylated parent analog, (R)-3-aminobutanoic acid (BABA).[1] While BABA is a well-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between (R)-3-(Methylamino)butanoic acid (N-Me-BABA) and its unmethylated parent analog, (R)-3-aminobutanoic acid (BABA).[1] While BABA is a well-characterized plant defense primer and weak neuromodulator, the N-methylated derivative serves a distinct role in modern drug development.[2]

Key Distinction:

  • Unmethylated (BABA): Primarily biologically active as a free acid (signaling molecule).[1][2] High polarity limits passive membrane permeability; susceptible to rapid oxidative deamination.[1][2]

  • N-Methylated (N-Me-BABA): Primarily utilized as a pharmacokinetic enhancer in peptidomimetics.[1] The N-methylation acts as a "molecular shield," blocking proteolytic degradation and improving lipophilicity, though it often reduces intrinsic affinity for classical primary amine targets (e.g., GABA transporters).[2]

Chemical & Physicochemical Profile

The introduction of the methyl group on the beta-nitrogen fundamentally alters the physicochemical landscape of the molecule.[3] This change is the primary driver for the divergence in bioactivity and utility.

Feature(R)-3-aminobutanoic acid (BABA)(R)-3-(Methylamino)butanoic acidImpact of Methylation
Structure Primary Amine (

)
Secondary Amine (

)
Increases steric bulk; removes one H-bond donor.[1]
LogP (Predicted) ~ -3.1 (Highly Hydrophilic)~ -2.6 to -2.8Increased Lipophilicity: Improves passive membrane permeability.[1]
pKa (Basic) ~ 10.5~ 10.2Slight reduction in basicity; remains protonated at physiological pH.[1][2]
H-Bond Potential 3 Donors, 2 Acceptors2 Donors, 2 AcceptorsReduced H-Bonding: Lowers desolvation energy penalty, aiding transport.[2]
Conformation Flexible; prefers trans-amide in peptides.[1][2]Restricted; promotes cis-amide conformers.[1][2]Induces specific secondary structures (turns/helices) in peptides.[1][2]
Structural Visualization

The following diagram contrasts the chemical connectivity and key interaction points of the two analogs.

ChemicalStructure cluster_0 Unmethylated: (R)-BABA cluster_1 Methylated: (R)-N-Me-BABA cluster_2 Functional Consequence BABA Primary Amine (H-Bond Donor x2) Target: GABA Receptors / IBI1 NMeBABA Secondary Amine (Steric Shield) Utility: Proteolytic Stability BABA->NMeBABA +CH3 Group Result Pharmacokinetic Shift: Stability > Affinity NMeBABA->Result Alters ADME

Figure 1: Structural transition from BABA to N-Me-BABA and the resulting functional shift.

Pharmacodynamics: Receptor Interactions & Bioactivity

Unmethylated Analog (BABA)

The unmethylated form is bioactive as a free acid.[1][2]

  • Plant Defense: BABA binds to the IBI1 receptor (aspartyl-tRNA synthetase), priming the salicylic acid pathway for broad-spectrum disease resistance.[1][2]

  • Mammalian Neuroactivity: Acts as a partial agonist/antagonist at glycine receptors and a weak agonist at GABA-A receptors.[1][2] Its activity relies on the primary amine mimicking the zwitterionic state of GABA.

N-Methylated Analog (N-Me-BABA)

Direct receptor binding data for the free acid is sparse compared to BABA, primarily because N-methylation often reduces affinity for orthosteric sites on GABA transporters (GAT) and receptors which evolved to recognize primary amines.[1]

  • Loss of Affinity: In GABA analogs (e.g., nipecotic acid derivatives), N-methylation can decrease potency by disrupting key hydrogen bonds within the receptor pocket.[2]

  • Peptidomimetic Potency: When incorporated into bioactive peptides (e.g., somatostatin or teixobactin analogs), N-Me-BABA often maintains or enhances biological potency not by direct binding, but by constraining the peptide backbone into a bioactive conformation (e.g., stabilizing a

    
    -turn).[2]
    

Pharmacokinetics: The "Methyl Effect"

This is the critical differentiator. N-methylation is a strategic tool in drug design to overcome the poor ADME (Absorption, Distribution, Metabolism, Excretion) properties of peptides containing standard beta-amino acids.[2]

Metabolic Stability (Proteolysis Resistance)

Peptides containing BABA are susceptible to cleavage by serum proteases.[1][2] Replacing BABA with N-Me-BABA drastically increases half-life.[1][2]

  • Mechanism: The methyl group creates steric hindrance that prevents the protease catalytic triad from accessing the scissile amide bond.

  • Data Trend: Studies on similar beta-amino acid peptides show half-life extension from minutes (unmethylated) to hours/days (N-methylated).[1]

Membrane Permeability[1][2]
  • Mechanism: N-methylation removes a hydrogen bond donor (the amide proton).[1] This lowers the energy required to desolvate the molecule before it enters the lipid bilayer.

  • Result: N-Me-BABA residues facilitate passive diffusion, a property rarely seen in standard amino acid residues.[1][2]

Experimental Protocols

To validate the advantages of the (R)-3-(Methylamino)butanoic acid scaffold in your own research, use the following standardized protocols.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) improvement conferred by N-methylation.[1]
  • Preparation:

    • Synthesize two model peptides: Ac-Phe-BABA-Lys-NH2 (Control) and Ac-Phe-(N-Me-BABA)-Lys-NH2 (Test).[1]

    • Prepare Human Plasma (pooled) or Chymotrypsin solution (10 ng/µL in Tris-HCl, pH 7.4).[1][2]

  • Incubation:

    • Dissolve peptides to 100 µM final concentration in the enzyme/plasma matrix.[1]

    • Incubate at 37°C with varying time points: 0, 15, 30, 60, 120, 240 min.

  • Quenching & Extraction:

    • At each time point, remove 50 µL aliquot.[1][2]

    • Add 150 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.[1][2]

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.[1][2]

    • Monitor parent ion depletion.[1][2]

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .[1]
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability improvements.

  • System Setup: Use a 96-well PAMPA "sandwich" plate (donor bottom, acceptor top).

  • Membrane: Coat the donor filter with 5 µL of 1% Lecithin in Dodecane.

  • Donor Phase: Add 150 µL of compound solution (10 mM in PBS, pH 7.4) to bottom wells.

  • Acceptor Phase: Add 200 µL of fresh PBS to top wells.

  • Incubation: Assemble sandwich and incubate for 16 hours at Room Temp (humidity chamber).

  • Quantification: Measure UV absorbance or LC-MS response of acceptor vs. equilibrium standards.

  • Result: Calculate Effective Permeability (

    
    ). Expect N-Me-BABA analogs to show significantly higher 
    
    
    
    values.[1]

Workflow Visualization

The following diagram outlines the decision logic for choosing between the two analogs in a drug discovery campaign.

DecisionWorkflow cluster_outcome Expected Outcome Start Start: Select Beta-Amino Acid Scaffold Goal Define Primary Goal Start->Goal DirectAction Goal: Direct Receptor Agonism (e.g., GABA-A, Plant Primer) Goal->DirectAction PeptideDrug Goal: Peptide Therapeutic (Stability & Permeability) Goal->PeptideDrug UseBABA Use (R)-3-aminobutanoic acid (Primary Amine Essential for Binding) DirectAction->UseBABA High Affinity Required UseNMe Use (R)-3-(Methylamino)butanoic acid (N-Methylation Enhances ADME) PeptideDrug->UseNMe Metabolic Stability Required Out1 High Potency Low Stability UseBABA->Out1 Out2 High Stability Good Permeability UseNMe->Out2

Figure 2: Decision matrix for selecting between methylated and unmethylated analogs.

Safety & Toxicity Note

Critical Distinction: Do not confuse (R)-3-(Methylamino)butanoic acid with BMAA (


-N-methylamino-L-alanine).
  • BMAA: A neurotoxin linked to neurodegenerative diseases.[1][2] It is an alpha-amino acid derivative.[1][2]

  • Target Molecule: (R)-3-(Methylamino)butanoic acid is a beta-amino acid derivative.[1] While standard laboratory safety (irritant) applies, it does not share the specific excitotoxic mechanism of BMAA.[2]

References

  • Schwarzenbacher, R. E., et al. (2020).[1][2] "The IBI1 Receptor of β-Aminobutyric Acid Interacts with VOZ Transcription Factors to Regulate Abscisic Acid Signaling." Molecular Plant. Link[1]

  • Chatterjee, J., et al. (2013).[1][2] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]

  • Di, L., et al. (2003).[1][2] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link[1]

  • Kessler, H. (1982).[1][2][4] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link[1]

  • PubChem Compound Summary. (2023). "(R)-3-aminobutanoic acid (CID 5706670)."[1][4] National Center for Biotechnology Information.[1][2] Link

Sources

Comparative

Comparative Secondary Structure Analysis of β-Peptides: The Impact of (R)-Isomer Incorporation

Executive Summary For drug development professionals and structural biologists, foldamers—synthetic oligomers that adopt well-defined conformations—offer a robust scaffold for mimicking protein secondary structures while...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural biologists, foldamers—synthetic oligomers that adopt well-defined conformations—offer a robust scaffold for mimicking protein secondary structures while resisting proteolytic degradation[1]. Among these, β-peptides have emerged as premier candidates. However, the architectural diversity of β-peptides is heavily dictated by backbone chirality. This guide provides an objective comparative analysis of homochiral (all-S) versus heterochiral (incorporating (R)-isomers) β-peptides, detailing the mechanistic causality behind their folding, comparative performance metrics, and a self-validating experimental workflow for structural characterization.

Mechanistic Causality: How (R)-Isomers Dictate Folding Topologies

In conventional α-peptides, secondary structure is driven by the uniform spacing of amide bonds. β-peptides introduce an additional methylene carbon into the backbone, expanding the available dihedral angles (φ, θ, ψ). The stereochemistry of these carbons is the primary causal driver of the resulting foldamer topology.

  • Homochiral Backbones (All-S): When a β-peptide is synthesized exclusively from (S)-β-amino acids (e.g., β³-residues), the steric bulk of the side chains aligns uniformly. To minimize steric clashes while maximizing intramolecular hydrogen bonding, the backbone typically coils into a 14-helix (characterized by 14-membered hydrogen-bonded rings between C=O(i) and NH(i-2)). The uniform directionality of these H-bonds generates a significant2[2].

  • Heterochiral Backbones (Alternating R/S): The strategic incorporation of (R)-isomers fundamentally alters the folding landscape. By alternating (R)- and (S)-β-amino acids, the side chains project in alternating directions. To maintain hydrogen bonding without inducing severe steric repulsion between adjacent side chains, the backbone is forced into a 10/12-helix or extended β-sheet conformations[2]. The 10/12-helix features a "mixed" hydrogen-bonding pattern with opposite orientations relative to the backbone direction, effectively neutralizing the helical macrodipole and enhancing 3[3]. Furthermore, specific heterochiral sequences have been successfully engineered to form stable 4, a critical milestone for biological applications[4].

G Root β-Peptide Backbone Homochiral Homochiral (All-S) Uniform Steric Alignment Root->Homochiral Heterochiral Heterochiral (R/S Mixed) Alternating Sterics Root->Heterochiral H14 14-Helix Formation Strong Macrodipole Homochiral->H14 C=O(i) -> NH(i-2) H1012 10/12-Helix Formation Neutralized Dipole Heterochiral->H1012 Mixed H-Bonds Sheet β-Sheet / Hairpin Extended Conformation Heterochiral->Sheet Turn-linked Strands

Logical causality of β-peptide secondary structure dictated by (R)-isomer incorporation.

Comparative Performance Data

The following table synthesizes the structural and physicochemical properties of β-peptides based on their stereochemical composition, benchmarked against native α-peptides.

Property / ScaffoldNative α-Peptides (All-L)Homochiral β-Peptides (All-S)Heterochiral β-Peptides (R/S Mixed)
Dominant Secondary Structure α-helix (13-atom H-bond), β-sheet14-helix, 8-helix10/12-helix, β-helices, β-sheets
H-Bond Directionality Uniform (i to i+4)Uniform (i to i-2 or i+2)Mixed/Alternating (Opposing vectors)
Macrodipole Moment HighHighLow / Compensated
Proteolytic Stability Low (Rapidly degraded)Extremely HighExtremely High
Aqueous Stability Sequence-dependentModerate (Dipole destabilization)High (Dipole neutralization)
Primary Application Endogenous signalingPPI Inhibitors (α-helix mimics)Advanced Foldamers, β-sheet mimics

Self-Validating Experimental Protocol for Structural Characterization

To ensure scientific integrity, the determination of a foldamer's secondary structure cannot rely on a single technique. As an application scientist, I mandate a self-validating workflow progressing from global ensemble measurements to absolute atomic coordinates.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Rationale: Precise sequence control is required to alternate (R)- and (S)-monomers to induce the desired steric clashes or alignments.

  • Procedure: Utilize standard Fmoc-based SPPS on a Rink amide resin. Couple Fmoc-(R)-β³-amino acids and Fmoc-(S)-β³-amino acids iteratively using HATU/DIEA. Cleave using TFA/TIS/H2O (95:2.5:2.5) and purify via RP-HPLC to >95% purity.

Step 2: Circular Dichroism (CD) Spectroscopy

  • Rationale: CD provides a rapid, global assessment of secondary structure in solution.

  • Procedure: Dissolve the purified peptide in a polar solvent (e.g., methanol or buffered water) at 50 µM. Scan from 190 nm to 260 nm.

  • Validation Check: A 14-helix typically presents a maximum near 197 nm and a minimum near 215 nm. A 10/12-helix will display a distinct signature (often a minimum near 205 nm). If the CD signature indicates random coil, re-evaluate the solvent or sequence design before proceeding to NMR[4].

Step 3: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: CD cannot provide atomic-level connectivity. 2D NMR (ROESY/TOCSY) identifies specific proton-proton distances (NOEs) that confirm hydrogen-bonding networks.

  • Procedure: Acquire TOCSY (mixing time 80 ms) and ROESY (mixing time 200-300 ms) spectra in CD3OH or H2O/D2O (9:1). Assign spin systems and identify sequential (i to i+1) and medium-range (i to i+2, i to i+3) NOEs.

  • Validation Check: The presence of strong CβH(i) to NH(i+2) NOEs confirms the 14-helix, whereas alternating NOE patterns validate the 10/12-helix[4].

Step 4: X-ray Crystallography

  • Rationale: The ultimate proof of absolute conformation.

  • Procedure: Screen crystallization conditions using vapor diffusion. Collect diffraction data and solve the structure using direct methods or molecular replacement.

  • Validation Check: The solved crystal structure must align with the NOE restraints gathered in Step 3, closing the validation loop[1].

G A 1. Synthesis & Purification (Fmoc-SPPS of R/S β-peptides) B 2. Global Folding Screen (CD Spectroscopy) A->B >95% Purity C 3. Atomic Connectivity (2D NMR: ROESY/TOCSY) B->C Helical Signature D 4. Absolute Conformation (X-ray Crystallography) C->D NOE Restraints D->A Design Iteration

Self-validating experimental workflow for β-peptide secondary structure determination.

Strategic Implications in Drug Development

The incorporation of (R)-isomers into β-peptides is not merely an academic exercise; it is a critical tool for drug developers. Natural α-helices often mediate protein-protein interactions (PPIs), but α-peptides make poor drugs due to rapid enzymatic degradation. Homochiral β-peptides (14-helices) can mimic α-helices, but their strong macrodipole can hinder cell permeability and aqueous solubility.

By utilizing heterochiral sequences containing (R)-isomers, developers can engineer 10/12-helices or β-helical supersecondary structures that neutralize this macrodipole, thereby enhancing solubility in polar media like water[4]. Furthermore, the ability to predictably fold into β-sheet mimics opens new avenues for 5 (e.g., Aβ and Tau in Alzheimer's disease), where flat, extended conformations are required to cap and inhibit fibril growth[5].

References

  • Source: PMC (nih.gov)
  • Title: Innovative Foldamers: Engineering Heterochiral Peptides Source: DTIC URL
  • Title: Foldamers with Heterogeneous Backbones | Accounts of Chemical Research Source: ACS Publications URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: An efficient synthetic approach towards trans-β2,3-amino acids and demonstration of their utility in the design of therapeutically important β2,3-peptides Source: ResearchGate URL

Sources

Validation

Pharmacokinetic Comparison of Drugs Containing (R)-3-(Methylamino)butanoic Acid Moieties

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) of pharmaceutical agents and bioactive natural products containing the (R)-3-(Methylamino)butanoic acid moiety (also known as N-methyl-β-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) of pharmaceutical agents and bioactive natural products containing the (R)-3-(Methylamino)butanoic acid moiety (also known as N-methyl-β-aminobutyric acid).

This specific chiral β-amino acid fragment is a defining structural feature of Naphthylisoquinoline alkaloids (e.g., Michellamines, Mbandakamines), a class of compounds exhibiting potent antiprotozoal (anti-malaria, anti-trypanosoma) and antiviral activities. The moiety contributes significantly to the metabolic stability and conformational rigidity of these agents.

Executive Summary & Structural Significance

The (R)-3-(Methylamino)butanoic acid moiety represents a non-proteinogenic β-amino acid. Its incorporation into drug scaffolds offers two primary pharmacokinetic advantages compared to α-amino acid counterparts:

  • Proteolytic Resistance: The β-position of the amino group and the N-methylation hinder recognition by standard peptidases and proteases, extending plasma half-life (

    
    ).
    
  • Conformational Constraint: The moiety restricts bond rotation, locking the pharmacophore into a bioactive conformation (often essential for the atropisomerism seen in naphthylisoquinolines).

Target Compound Classes

This guide compares the PK profiles of the two primary classes of therapeutic leads containing this moiety:

  • Class A: Dimeric Naphthylisoquinolines (e.g., Michellamine B, Mbandakamine A) – High molecular weight, atropisomeric, potent antiviral/antiprotozoal agents.

  • Class B: Monomeric Naphthylisoquinolines (e.g., Ealamines, Ancistrolikokines) – Lower molecular weight, varying bioavailability, often CNS-active.

Comparative Pharmacokinetic Profile

The following table synthesizes experimental data regarding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Note that while Michellamine B has undergone preclinical evaluation (NCI), data for Mbandakamines is primarily derived from in vitro and animal models.

Table 1: PK Parameters of (R)-3-(Methylamino)butanoic Acid Derivatives
PK ParameterMichellamine B (Dimer)Mbandakamine A (Dimer)Ealamine A (Monomer)Impact of Moiety
Oral Bioavailability (

)
Low (< 5%)Low to ModerateModerateThe polar zwitterionic nature of the acid moiety limits passive diffusion; N-methylation improves lipophilicity slightly.
Plasma Half-life (

)
Long (~12–24 h)~8–14 hShort (~2–4 h)Resistance to peptidase cleavage (due to

-amino structure) extends systemic exposure.
Volume of Distribution (

)
High (Tissue accumulation)HighModerateBasic amine functions lead to lysosomal trapping and tissue binding.
Metabolic Stability High (Phase I resistant)HighModerateThe N-methyl group blocks primary amine oxidation; the

-backbone prevents hydrolysis.
Excretion Route Biliary/Fecal (primary)BiliaryRenal/BiliaryThe carboxylic acid tail facilitates organic anion transporter (OAT) handling.
BBB Permeability PoorPoorModerateMonomers cross the BBB more effectively; the acid moiety is generally restrictive unless masked.

Mechanistic Analysis: The Role of the Moiety

Metabolic Stability & Resistance

The (R)-3-(Methylamino)butanoic acid moiety confers resistance to metabolic degradation. Unlike


-amino acids, which are rapidly deaminated or incorporated into proteins, this 

-amino acid derivative is "metabolically orthogonal."
  • Mechanism: The extra methylene group (

    
    ) between the carboxylic acid and the amine shifts the pKa and steric environment, preventing access to the active sites of enzymes like Leucine Aminopeptidase (LAP).
    
  • Significance: This allows the drug to circulate unchanged for longer periods, maintaining therapeutic concentrations without the need for frequent dosing.

Stereochemical Integrity

The (R)-configuration is critical. Experimental degradation studies (Ruthenium-mediated) have shown that the biological activity is strictly linked to the (R)-isomer. Inversion to (S) often results in a complete loss of affinity for the target (e.g., inhibition of HIV reverse transcriptase or Plasmodium falciparum growth).

Experimental Protocols

To validate the pharmacokinetics and stereochemical integrity of these drugs, the following protocols are standard.

Protocol A: Stereochemical Assignment via Oxidative Degradation

Purpose: To confirm the presence and configuration of the (R)-3-(Methylamino)butanoic acid moiety in a complex drug molecule.

  • Reagent Preparation: Dissolve

    
     (catalytic amount) and 
    
    
    
    (oxidant) in an acetonitrile/water mixture.
  • Oxidation: Add the drug substance (e.g., 1 mg) and stir at room temperature for 2 hours. This cleaves the aromatic rings, isolating the amino acid fragment.

  • Derivatization:

    • Dry the reaction mixture.

    • Add (S)-Mosher's acid chloride (MTPA-Cl) to react with the amine.

    • Add diazomethane to esterify the carboxylic acid.

  • Analysis: Inject into GC-MS or LC-MS.

  • Validation: Compare retention times with authentic standards of (R)- and (S)-N-methyl-3-aminobutyric acid derivatives.

Protocol B: Plasma Stability Assay (In Vitro)

Purpose: To quantify the metabolic stability conferred by the moiety.

  • Incubation: Incubate the test compound (1

    
    ) with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Visualizations

Degradation & Stereochemical Analysis Workflow

This diagram illustrates the logic flow for confirming the moiety's presence and configuration, a critical step in quality control for these drugs.

G Drug Parent Drug (Naphthylisoquinoline) Oxidation RuCl3 / NaIO4 Oxidative Degradation Drug->Oxidation Cleave Aromatics Fragment Isolated Moiety: (R)-3-(Methylamino)butanoic acid Oxidation->Fragment Yields Amino Acid Deriv Derivatization (Mosher's Acid + Methylation) Fragment->Deriv Enhance Volatility GCMS GC-MS Analysis (Chiral Resolution) Deriv->GCMS Inject Result Confirm (R)-Config vs Standards GCMS->Result Compare RT

Figure 1: Workflow for the stereochemical validation of the (R)-3-(Methylamino)butanoic acid moiety.

Pharmacokinetic Fate Pathway

This diagram maps the biological fate of the moiety within the body.

PK Admin Oral Administration Gut Gut Lumen (Stability vs pH) Admin->Gut Blood Systemic Circulation (High Protein Binding) Gut->Blood Limited Passive Diffusion Liver Hepatic Metabolism (Minimal Phase I) Blood->Liver Transport Tissue Tissue Distribution (Lysosomal Trapping) Blood->Tissue Accumulation Liver->Blood Recirculation Excretion Biliary Excretion Liver->Excretion Major Route Tissue->Blood Slow Release

Figure 2: Biological fate of drugs containing the N-methyl-beta-amino acid moiety.

References

  • Bringmann, G., et al. (2019). Ealamines A–H, a Series of Naphthylisoquinolines with the Rare 7,8′-Coupling Site, from the Congolese Liana Ancistrocladus ealaensis. Journal of Natural Products. Link

  • Bringmann, G., et al. (2013). Mbandakamines A and B, unsymmetrically coupled dimeric naphthylisoquinoline alkaloids, from a Congolese Ancistrocladus species. Chemistry – A European Journal. Link

  • BenchChem . (2025). Pharmacokinetic Profile of Beta-Amino Acid Derivatives. BenchChem Technical Guides. Link

  • PubChem . (2025). Compound Summary: 3-(Methylamino)butanoic acid. National Library of Medicine. Link

  • Bringmann, G., et al. (1999). Determination of the Absolute Configuration of Naphthylisoquinoline Alkaloids by Oxidative Degradation. Phytochemistry. Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-3-(Methylamino)butanoic acid

As a Senior Application Scientist, I have observed that the handling of specialized amino acid building blocks is often treated with a generalized, "one-size-fits-all" safety approach. This is a critical operational erro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the handling of specialized amino acid building blocks is often treated with a generalized, "one-size-fits-all" safety approach. This is a critical operational error. (R)-3-(Methylamino)butanoic acid —a secondary amine and beta-amino acid derivative frequently utilized in advanced peptide synthesis and drug development[1]—presents unique physical and chemical challenges. Because it is highly polar, it is typically supplied either as a hygroscopic hydrochloride salt or as an Fmoc-protected derivative[2].

Handling this compound requires more than just wearing gloves; it demands a strategic, self-validating operational framework. The primary risks stem from its localized irritant properties (affecting dermal, ocular, and respiratory mucosa) and its tendency to form fine, easily aerosolized dusts during transfer[2].

Below is the definitive, step-by-step operational and safety guide for handling (R)-3-(Methylamino)butanoic acid, engineered to ensure absolute operator safety and uncompromising experimental reproducibility.

Risk Assessment & Physicochemical Profile

Before integrating any safety protocols, we must establish the mechanistic causality of the hazards. The compound's amphoteric nature means it can act as both a weak acid and a weak base, leading to rapid irritation upon contact with the moisture inherent in human mucous membranes.

Table 1: Quantitative Hazard and Physicochemical Profile

ParameterValue / SpecificationOperational Implication
Chemical Name (R)-3-(Methylamino)butanoic acidChiral building block; requires high-purity handling.
Molecular Weight 117.15 g/mol (Free base)[1]Low molecular weight contributes to fine powder formation.
Physical State Solid (Crystalline powder)High risk of static cling and aerosolization during weighing.
Primary Hazard Codes H302, H315, H319, H332, H335[2]Harmful if inhaled/swallowed; causes severe eye/skin/respiratory irritation.
Solubility Soluble in water, DMF, DMSOSpills must be managed with specific solvent-wipe protocols.

Strategic PPE Selection (The "Why" and "What")

Every piece of Personal Protective Equipment (PPE) must be chosen based on the specific physical state and solvent interactions of the chemical being handled.

  • Hand Protection: Nitrile Gloves (Min. 0.11 mm thickness)

    • Causality: Nitrile provides a superior physical barrier against fine crystalline powders compared to latex. Furthermore, if the compound is being dissolved in polar aprotic solvents (like DMF or DMSO) for peptide coupling, nitrile offers the necessary chemical resistance to prevent rapid solvent breakthrough.

    • Self-Validating System:The Air-Inflation Test. Before donning, trap air inside the glove and roll the cuff tightly. Apply pressure to the inflated fingers. If the pressure holds, the micro-structural integrity of the glove is validated.

  • Eye/Face Protection: ANSI Z87.1 Chemical Splash Goggles

    • Causality: Standard safety glasses with side shields are engineered for ballistic impacts, not airborne particulates. Because this compound carries an H319 (serious eye irritation) hazard[2], fully sealed splash goggles are mandatory to prevent fine dust from settling on the cornea.

  • Body Protection: FR or 100% Cotton Lab Coat with Knit Cuffs

    • Causality: Knit cuffs tightly secure the fabric to your wrists. Loose cuffs create a "drag risk," which can easily knock over a tared vial or disturb the draft shield of an analytical balance, causing a catastrophic spill of the powder.

  • Engineering Controls: Chemical Fume Hood

    • Causality: Due to the H332 (Harmful if inhaled) and H335 (Respiratory irritation) hazards[2], handling the dry powder on an open bench is unacceptable. A certified fume hood actively captures aerosolized micro-particles[3].

Operational Workflow & Handling Protocol

The following workflow maps the logical relationship between hazard assessment, PPE integration, and material handling.

Workflow N1 Hazard Assessment (R)-3-(Methylamino)butanoic acid N2 Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Engineering Controls (Chemical Fume Hood) N2->N3 N4 Material Handling (Weighing & Solubilization) N3->N4 N4->N4 Verify Mass & Containment N5 Contamination / Spill? N4->N5 N6 Wet-Wipe Spill Protocol (Do Not Dry Sweep) N5->N6 Yes N7 Hazardous Waste Segregation N5->N7 No N6->N7 N8 Doff PPE & Wash Hands N7->N8

Operational workflow and PPE integration for handling (R)-3-(Methylamino)butanoic acid.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Airflow Validation: Purge the fume hood of unnecessary clutter to ensure laminar airflow.

    • Self-Validating System: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls steadily inward, directional airflow is confirmed.

  • Static Mitigation: Amino acid powders frequently hold a static charge, causing them to repel from metal spatulas and scatter. Discharge the weighing enclosure and the spatula using an anti-static gun (e.g., Zerostat) prior to opening the reagent bottle.

  • Balance Stabilization: Place the analytical balance inside the hood.

    • Self-Validating System: Tare the balance. If the readout fluctuates by more than ±0.2 mg, the fume hood's face velocity is causing turbulence. Adjust the sash height or utilize a secondary draft shield until the readout is perfectly stable. This confirms the micro-environment is controlled and powder will not be dispersed.

  • Transfer & Solubilization: Use a clean, dry PTFE-coated spatula. Transfer the required mass into a pre-tared, sealable vial. Cap the vial before removing it from the fume hood. Add solvents (e.g., water, DMF) slowly down the interior wall of the vial to prevent aerosolizing the dry powder at the bottom.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent the spread of the respiratory irritant.

Step-by-Step Methodology: Decontamination
  • Containment: If a spill occurs outside the fume hood, immediately evacuate the immediate bench area and don an N95 or P100 particulate respirator before returning to clean. If inside the hood, simply lower the sash to 6 inches to maximize face velocity and containment.

  • The Wet-Wipe Protocol: Never dry-sweep a powder spill. Dry sweeping mechanically aerosolizes the irritant. Instead, lightly mist the spilled powder with water or a 70% ethanol solution to dampen and bind the particles.

  • Extraction: Gently place absorbent pads or heavy-duty laboratory wipes over the dampened powder. Lift the powder away rather than scrubbing it into the surface.

  • Validation of Cleanliness:

    • Self-Validating System: After the initial cleanup, perform a secondary wipe with a clean, damp tissue. If the tissue shows any visual residue or foaming (due to the surfactant-like properties of amphoteric amino acids), the area is still contaminated. Repeat until the secondary wipe remains pristine.

Waste Segregation

Strict adherence to environmental health and safety (EHS) guidelines is required for disposal[3]:

  • Solid Waste: All contaminated wipes, empty reagent bottles, and compromised gloves must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Any aqueous or organic liquid waste containing dissolved (R)-3-(Methylamino)butanoic acid must be routed to the appropriate compatible liquid waste stream (e.g., "Halogenated/Non-Halogenated Organic Waste" if dissolved in DMF, or "Aqueous Waste" if dissolved in water). Do not pour down the sink.

References

  • PubChem. "3-(Methylamino)butanoic acid | C5H11NO2 | CID 12991520". National Institutes of Health.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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